4-Ethoxyphenyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108217. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethoxy-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-2-11-9-5-3-8(4-6-9)10-7-12/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEKOMRZYJXXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188175 | |
| Record name | p-Ethoxyphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3460-49-9 | |
| Record name | 1-Ethoxy-4-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3460-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Ethoxyphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3460-49-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Ethoxyphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-ethoxyphenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the Isothiocyanate Moiety
An In-Depth Technical Guide to the Formation Mechanism of 4-Ethoxyphenyl Isothiocyanate
Isothiocyanates (ITCs), characterized by the R–N=C=S functional group, are pivotal compounds in both medicinal chemistry and synthetic organic chemistry.[1][2] Naturally occurring in cruciferous vegetables, they are renowned for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] In the realm of drug development, the isothiocyanate group serves as a versatile pharmacophore and a key synthetic intermediate for creating a diverse range of heterocyclic compounds and thioureas.[2] this compound, an aromatic variant, is a valuable building block in these synthetic endeavors. Understanding its formation mechanisms is crucial for researchers aiming to optimize synthesis, improve yields, and ensure the purity of downstream products. This guide provides a detailed exploration of the core synthetic pathways, their underlying mechanisms, and practical protocols for its preparation.
Primary Synthetic Strategies from 4-Ethoxyaniline
The synthesis of this compound predominantly starts from its corresponding primary amine, 4-ethoxyaniline. The conversion involves the introduction of a thiocarbonyl (C=S) group. Two major routes dominate this transformation: the decomposition of an intermediate dithiocarbamate salt and the direct reaction with thiophosgene.[4]
The Dithiocarbamate Salt Route: A Versatile Two-Stage Process
This is the most widely employed method due to its versatility, scalability, and avoidance of highly toxic reagents like thiophosgene.[1] The process occurs in two distinct stages: the formation of a dithiocarbamate salt, followed by its decomposition (desulfurization) to yield the isothiocyanate.[3]
The initial step involves the reaction of 4-ethoxyaniline with carbon disulfide (CS₂) in the presence of a base, typically a tertiary amine like triethylamine (Et₃N).[3][5]
-
Nucleophilic Attack: The nitrogen atom of 4-ethoxyaniline, acting as a nucleophile, attacks the electrophilic carbon atom of carbon disulfide.
-
Proton Transfer: This addition results in the formation of a zwitterionic dithiocarbamic acid intermediate.
-
Salt Formation: The base (e.g., triethylamine) deprotonates the dithiocarbamic acid to form a stable and often isolable triethylammonium dithiocarbamate salt.[5] This acid-base reaction is the driving force for the initial addition.[5]
Caption: Mechanism of dithiocarbamate salt formation.
The crucial step is the conversion of the dithiocarbamate salt into the isothiocyanate. This is an elimination reaction that requires a "desulfurizing agent," which is effectively an electrophile that activates the intermediate for elimination.[6] Numerous reagents have been developed for this purpose, each with a subtly different mechanistic action.[3]
Common Desulfurizing Agents and Their Mechanisms:
-
Tosyl Chloride (TsCl): This reagent converts the dithiocarbamate into a labile thiotosyl ester. The tosyl group is an excellent leaving group, facilitating the elimination of thio-p-toluenesulfonate and a proton (abstracted by the base) to form the isothiocyanate. This method is rapid, often completing within 30 minutes, and produces high yields.[3]
-
Ethyl Chloroformate: The dithiocarbamate salt attacks the carbonyl carbon of ethyl chloroformate, displacing the chloride ion. The resulting intermediate then decomposes, eliminating carbonyl sulfide (COS) and ethanol to yield the isothiocyanate. This method is also used in industrial processes.[7]
-
Di-tert-butyl dicarbonate (Boc₂O): In the presence of a catalytic amount of DMAP, Boc₂O serves as an efficient desulfurization agent.[5] The dithiocarbamate attacks the Boc anhydride, leading to an intermediate that readily decomposes, releasing gaseous byproducts (COS, CO₂, and isobutene), which simplifies workup.[5][8]
-
Iodine (I₂): Iodine acts as an oxidant. It is proposed to oxidize the dithiocarbamate to a disulfide intermediate, which is unstable and readily eliminates elemental sulfur to give the isothiocyanate.[1]
Caption: Decomposition of dithiocarbamate using Tosyl Chloride.
The Thiophosgene Route: A Direct but Hazardous Approach
The reaction of a primary amine with thiophosgene (CSCl₂) is a long-established, direct route to isothiocyanates.[5][9] While often efficient, its application is limited by the high toxicity, cost, and handling difficulties associated with thiophosgene.[7][10]
-
Nucleophilic Substitution: The reaction begins with the nucleophilic attack of the 4-ethoxyaniline nitrogen on the highly electrophilic carbon of thiophosgene.[10] This displaces one chloride ion, forming an aminothiocarbonyl chloride intermediate.[9]
-
Elimination: In the presence of a base (or upon heating), this intermediate readily undergoes dehydrohalogenation (elimination of HCl) to yield the final this compound product.[9][11]
Caption: Mechanism of isothiocyanate formation via thiophosgene.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is a critical decision based on laboratory capabilities, scale, cost, and safety considerations.
| Feature | Dithiocarbamate Salt Route | Thiophosgene Route |
| Reagents | 4-Ethoxyaniline, CS₂, Base, Desulfurizing Agent (e.g., TsCl, Boc₂O) | 4-Ethoxyaniline, Thiophosgene (CSCl₂), Base |
| Safety | Generally safer; avoids highly toxic reagents. CS₂ is flammable. | Involves highly toxic and corrosive thiophosgene.[7] Requires a fume hood and specialized handling. |
| Yields | Good to excellent, typically 75-97%.[3] | Generally high yields.[7] |
| Byproducts | Varies with agent; can be gaseous (Boc₂O) or salts (TsCl).[5] | HCl, which needs to be neutralized. |
| Versatility | Highly versatile, compatible with many functional groups.[1] | Less tolerant of sensitive functional groups that may react with CSCl₂. |
| Cost & Availability | Reagents are generally inexpensive and readily available.[1] | Thiophosgene is expensive and its availability can be limited.[7] |
Experimental Protocols
The following protocols are illustrative examples for the synthesis of this compound.
Protocol 1: Synthesis via Dithiocarbamate Decomposition (Tosyl Chloride Method)
This protocol is adapted from established methods for aryl isothiocyanate synthesis.[3]
Materials:
-
4-Ethoxyaniline
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Salt Formation: To a stirred solution of 4-ethoxyaniline (1.0 eq) and triethylamine (2.2 eq) in DCM at 0 °C (ice bath), add carbon disulfide (1.2 eq) dropwise.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete formation of the triethylammonium dithiocarbamate salt.
-
Decomposition: Cool the mixture back to 0 °C and add a solution of tosyl chloride (1.1 eq) in DCM dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.
Caption: High-level workflow for the dithiocarbamate method.
Protocol 2: Synthesis via Thiophosgene
WARNING: Thiophosgene is extremely toxic and corrosive. This procedure must be performed in a certified chemical fume hood by trained personnel with appropriate personal protective equipment (PPE).
Materials:
-
4-Ethoxyaniline
-
Thiophosgene (CSCl₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
A base such as calcium carbonate or triethylamine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a fume hood, dissolve 4-ethoxyaniline (1.0 eq) in DCM. Add a slight excess of a solid base like calcium carbonate to act as an acid scavenger.
-
Thiophosgene Addition: Cool the mixture to 0 °C. Add a solution of thiophosgene (1.0 eq) in DCM dropwise with vigorous stirring.
-
Reaction: Stir the reaction at room temperature until completion (monitor by TLC). The reaction is often rapid.
-
Workup: Filter the reaction mixture to remove the base and any salts formed.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can often be purified by vacuum distillation or column chromatography.
Conclusion
The formation of this compound is primarily achieved through two well-established mechanistic pathways starting from 4-ethoxyaniline. The dithiocarbamate salt route offers a safer, more versatile, and scalable approach, with a wide array of desulfurizing agents allowing for optimization based on specific laboratory conditions. While mechanistically more direct, the thiophosgene route's utility is significantly hampered by the extreme toxicity and handling requirements of the key reagent. For researchers in drug development and synthetic chemistry, a thorough understanding of the dithiocarbamate pathway, including the nuanced roles of the base and the desulfurizing agent, provides the most robust and practical foundation for the synthesis of this valuable chemical intermediate.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. cbijournal.com [cbijournal.com]
- 6. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5043442A - Process of preparing an isothiocyanate intermediate used in the preparation of xylazine - Google Patents [patents.google.com]
- 8. 4-METHOXYPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Thiophosgene: - An overview [moltuslab.com]
- 11. Thiophosgene - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 4-Ethoxyphenyl Isothiocyanate: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-Ethoxyphenyl isothiocyanate, a versatile chemical intermediate with significant potential in synthetic chemistry and drug development. Designed for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, this document delves into the core physicochemical properties, spectroscopic characteristics, synthesis, and reactivity of this compound. Furthermore, it explores the burgeoning applications of its derivatives, particularly in the realm of anticancer, anti-inflammatory, and antimicrobial agent discovery, grounded in an analysis of structure-activity relationships.
Core Physicochemical and Spectroscopic Profile
This compound (CAS No: 3460-49-9) is an aromatic isothiocyanate featuring an ethoxy substituent at the para position of the phenyl ring.[1][2] This substitution pattern significantly influences its electronic properties and reactivity, making it a valuable building block for a diverse range of molecular architectures.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.[1][3] It is important to note that some physical properties, such as melting and boiling points, may show slight variations between different sources due to measurement conditions and sample purity.
| Property | Value | Source(s) |
| CAS Number | 3460-49-9 | [1][3] |
| Molecular Formula | C₉H₉NOS | [2] |
| Molecular Weight | 179.24 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 60-61 °C | [1] |
| Boiling Point | 288.7 °C at 760 mmHg | [1] |
| Density | 1.06 g/cm³ | [1] |
| Solubility | Soluble in many common organic solvents such as acetone, dichloromethane, and ethanol. | General Chemical Knowledge |
| InChI Key | REEKOMRZYJXXNR-UHFFFAOYSA-N | [3] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below is an expert interpretation of its expected spectra based on its molecular structure and data from analogous compounds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is distinguished by a very strong and sharp absorption band characteristic of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) functional group. This peak is typically observed in the range of 2000-2200 cm⁻¹.[4][5] Other significant peaks would include those corresponding to the aromatic C-H stretching just above 3000 cm⁻¹, C-C stretching in the aromatic ring around 1600 cm⁻¹, and C-O stretching of the ethoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethoxy group and the aromatic protons. The aromatic protons will appear as two doublets in the aromatic region (typically δ 6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The ethoxy group will present as a quartet for the methylene protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃), with chemical shifts influenced by the adjacent oxygen atom.[6]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. A noteworthy feature in the ¹³C NMR of isothiocyanates is that the signal for the carbon atom of the -N=C=S group is often broad and of low intensity, sometimes referred to as being "near-silent."[7][8] This is due to the quadrupolar relaxation of the adjacent nitrogen atom and the flexibility of the isothiocyanate group.[7] The aromatic carbons will have distinct chemical shifts, with the carbon attached to the oxygen of the ethoxy group being the most deshielded among the ring carbons. SpectraBase provides a literature reference for the ¹³C NMR of this compound.[9]
Predicted ¹H and ¹³C NMR Data (in CDCl₃):
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| -CH₃ (ethoxy) | ~1.4 | Triplet | ~14-15 |
| -O-CH₂- (ethoxy) | ~4.0 | Quartet | ~63-64 |
| Aromatic C-H (ortho to -OEt) | ~6.9 | Doublet | ~114-115 |
| Aromatic C-H (ortho to -NCS) | ~7.2 | Doublet | ~126-127 |
| Aromatic C (ipso to -OEt) | - | Singlet (Quaternary) | ~158-159 |
| Aromatic C (ipso to -NCS) | - | Singlet (Quaternary) | ~125-126 |
| -N=C=S | - | Singlet (Quaternary) | ~130-135 (often broad) |
Mass Spectrometry (MS): In an electron ionization mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z = 179, corresponding to its molecular weight.
Synthesis and Chemical Reactivity
Synthesis of this compound
A common and efficient method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with a desulfurizing agent.[10][11] The following is a detailed experimental protocol adapted from established methods for the synthesis of similar compounds.[10][12]
Experimental Protocol: Synthesis from 4-Ethoxyaniline
-
Step 1: Formation of the Dithiocarbamate Salt
-
To a solution of 4-ethoxyaniline (1 equivalent) in a suitable solvent such as ethanol or acetone, add triethylamine (1.1 equivalents).
-
Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise while stirring.
-
Allow the reaction to stir at room temperature for 1-2 hours. The formation of the triethylammonium dithiocarbamate salt may be observed as a precipitate.
-
-
Step 2: Desulfurization to form the Isothiocyanate
-
Cool the reaction mixture back to 0 °C.
-
Add a desulfurizing agent such as di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Extract the crude product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Chemical Reactivity: The Thiourea Formation
The isothiocyanate functional group is characterized by an electrophilic carbon atom, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis. The most prominent reaction of isothiocyanates is their addition reaction with primary and secondary amines to form N,N'-disubstituted thioureas. This reaction is typically high-yielding and proceeds under mild conditions.
Mechanism of Thiourea Formation:
The reaction is initiated by the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group. This is followed by a proton transfer, leading to the formation of the stable thiourea product.
Applications in Drug Discovery and Development
Isothiocyanates and their derivatives, particularly thioureas, represent a class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[13][14][15]
Anticancer Activity
A significant body of research has highlighted the anticancer potential of isothiocyanates.[16] They are known to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and modulate various signaling pathways involved in tumorigenesis.[16] Thiourea derivatives have also been extensively investigated as anticancer agents, with some compounds showing potent cytotoxicity against various cancer cell lines.[16]
Structure-Activity Relationship (SAR) Insights: The biological activity of thiourea derivatives can be fine-tuned by modifying the substituents on the nitrogen atoms. For instance, the introduction of electron-withdrawing groups on the aromatic rings can enhance the anticancer activity. The nature and position of substituents on the phenyl rings of N,N'-diarylthioureas significantly influence their efficacy.
Anti-inflammatory and Antimicrobial Properties
Thiourea derivatives have also demonstrated promising anti-inflammatory and antimicrobial activities.[3][13]
-
Anti-inflammatory Activity: Some thiourea derivatives have shown potent anti-inflammatory effects, which are attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[3]
-
Antimicrobial Activity: The thiourea scaffold is a key component in a number of antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi. The mechanism of action is often linked to the inhibition of essential microbial enzymes or disruption of the cell membrane.[13]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[3]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Store in a tightly sealed container in a cool, dry place.
References
- 1. Phenyl isothiocyanate(103-72-0) 1H NMR [m.chemicalbook.com]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. compoundchem.com [compoundchem.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 4-METHOXYPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 4-Ethoxyphenyl Isothiocyanate in Organic Solvents for Researchers and Drug Development Professionals
Abstract
4-Ethoxyphenyl isothiocyanate is a compound of increasing interest within synthetic chemistry and drug discovery programs. A fundamental understanding of its solubility in various organic solvents is critical for its effective handling, reaction optimization, purification, and formulation. This technical guide addresses the current landscape of solubility data for this compound. Due to a lack of extensive, publicly available quantitative solubility data, this document provides a robust framework for researchers to make informed predictions and presents a detailed, self-validating experimental protocol for determining its solubility in specific organic solvents. This guide is intended to empower researchers, scientists, and drug development professionals with the practical knowledge required to confidently work with this compound.
Introduction: The Significance of Solubility for this compound
This compound (CAS 3460-49-9) is an aromatic isothiocyanate featuring an ethoxy group on the phenyl ring. The isothiocyanate functional group (-N=C=S) is a versatile reactive handle used in the synthesis of thioureas, thiazoles, and other heterocyclic systems, which are common scaffolds in medicinal chemistry. The overall physicochemical profile of the molecule dictates its behavior in a laboratory setting.
Solubility is not merely a physical constant; it is a critical parameter that influences:
-
Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the concentration of the reactants in solution.
-
Purification Strategies: Techniques such as crystallization and chromatography are highly dependent on differential solubility.
-
Formulation Development: For compounds intended for biological screening or as active pharmaceutical ingredients, solubility in relevant delivery vehicles is paramount.
-
Handling and Storage: Understanding solubility helps in preparing stock solutions and preventing precipitation.
This guide will first explore the predicted solubility behavior of this compound based on its known molecular properties and then provide a detailed methodology for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
While direct quantitative solubility data is sparse in the literature, we can infer a likely solubility profile from the compound's known physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₉NOS | [1] |
| Molecular Weight | 179.24 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 60-62 °C | [1][2] |
| Boiling Point | 153-154 °C @ 15 Torr | [1] |
| Density | ~1.1 g/cm³ | [1][2] |
| XLogP3 | 4.12 | [1] |
The key predictor of solubility in organic solvents is the octanol-water partition coefficient, represented here as XLogP3. An XLogP3 value of 4.12 indicates that this compound is significantly more soluble in a nonpolar solvent (octanol) than in water.[1] This high value suggests a predominantly lipophilic or nonpolar character.
Based on this, we can make the following expert predictions:
-
High Solubility Predicted in:
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform.
-
Apolar Aromatic Solvents: Toluene, Benzene.
-
Ethers: Diethyl ether, Tetrahydrofuran (THF).
-
-
Moderate to Good Solubility Predicted in:
-
Polar Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile (ACN). While these solvents have polar characteristics, the nonpolar nature of the ethoxyphenyl group should allow for significant solubility.
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are considered "universal" organic solvents and are very likely to dissolve the compound well.
-
-
Low to Sparingly Soluble Predicted in:
-
Alcohols: Methanol, Ethanol. The polarity and hydrogen-bonding capability of these protic solvents may make them less ideal for this nonpolar compound.
-
Nonpolar Alkanes: Hexanes, Heptane. While nonpolar, the specific interactions might be weaker compared to aromatic or chlorinated solvents.
-
These predictions provide a strong starting point for solvent selection in experimental work.
Experimental Determination of Solubility: A Validated Protocol
The most reliable method for determining the solubility of a crystalline solid like this compound is the isothermal saturation shake-flask method , followed by a quantitative concentration analysis. This method establishes the equilibrium solubility at a defined temperature.
Causality Behind Experimental Choices
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is crucial for reproducible results.
-
Equilibration Time: Reaching true equilibrium between the undissolved solid and the saturated solution is not instantaneous. A sufficient agitation period (24-48 hours) is necessary to ensure the solution is truly saturated.
-
Quantitative Analysis by HPLC: High-Performance Liquid Chromatography (HPLC) is chosen for its precision, accuracy, and ability to separate the analyte of interest from any potential impurities or degradants. This is critical for trustworthy measurements.[3]
-
Filtration: It is imperative to separate the saturated supernatant from the excess solid without altering the temperature or concentration. A syringe filter is an effective tool for this.[4]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the solubility determination protocol.
References
A Senior Application Scientist's Guide to 4-Ethoxyphenyl Isothiocyanate for Advanced Research and Drug Development
Introduction: The Strategic Importance of 4-Ethoxyphenyl Isothiocyanate
For researchers, medicinal chemists, and professionals in drug development, the selection of key chemical intermediates is a critical decision that profoundly influences the trajectory of a research program. This compound (CAS No. 3460-49-9) has emerged as a strategically important building block, prized for its versatile reactivity and its role as a precursor to a diverse range of pharmacologically active compounds. The isothiocyanate functional group (-N=C=S) is a powerful electrophile, readily undergoing nucleophilic addition reactions, most notably with primary and secondary amines to form substituted thiourea derivatives. This reactivity profile, combined with the physicochemical properties imparted by the 4-ethoxyphenyl moiety, makes it a valuable tool in the synthesis of novel therapeutic agents.
This in-depth technical guide, designed for the discerning scientific audience, provides a comprehensive overview of this compound, from its commercial availability and synthesis to its detailed chemical properties and practical applications in the laboratory. We will delve into the causality behind experimental choices, provide validated protocols, and ground all claims in authoritative scientific literature.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. This compound is a solid at room temperature, a characteristic that can simplify handling and weighing operations compared to liquid isothiocyanates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3460-49-9 | [1] |
| Molecular Formula | C₉H₉NOS | [1] |
| Molecular Weight | 179.24 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 62 °C | [1] |
| Boiling Point | 153-154 °C at 15 Torr | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | >110 °C | [1] |
| Purity (Typical) | ≥97% | [1] |
Spectroscopic Analysis: A Key to Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for confirming the identity and purity of this compound.
¹H NMR Spectroscopy (Predicted)
-
δ ~1.4 ppm (triplet, 3H): These protons correspond to the methyl group (-CH₃) of the ethoxy substituent. The triplet splitting pattern arises from coupling with the adjacent methylene protons.
-
δ ~4.0 ppm (quartet, 2H): This signal represents the methylene protons (-O-CH₂-) of the ethoxy group. The quartet pattern is due to coupling with the neighboring methyl protons.
-
δ ~6.9 ppm (doublet, 2H): These are the aromatic protons ortho to the ethoxy group.
-
δ ~7.2 ppm (doublet, 2H): These are the aromatic protons meta to the ethoxy group and ortho to the isothiocyanate group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton.
-
δ ~14.7 ppm: Methyl carbon of the ethoxy group.
-
δ ~63.6 ppm: Methylene carbon of the ethoxy group.
-
δ ~115.1 ppm: Aromatic carbons ortho to the ethoxy group.
-
δ ~126.7 ppm: Aromatic carbons meta to the ethoxy group.
-
δ ~135.0 ppm: Isothiocyanate carbon (-N=C=S). This signal can sometimes be broad.[2]
-
δ ~158.5 ppm: Aromatic carbon attached to the ethoxy group.
Commercial Availability: A Comparative Overview
The accessibility of high-quality starting materials is a cornerstone of successful research. This compound is available from a range of commercial suppliers, catering to both small-scale research and bulk manufacturing needs. When selecting a supplier, researchers should consider not only the price but also the purity, available quantities, lead times, and the quality of the accompanying documentation, such as Certificates of Analysis (CoA).
Table 2: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich | 97% | 1 g | Available from an Aldrich partner.[1] |
| Thermo Scientific Chemicals | 98% | 5 g, 25 g | Formerly part of the Alfa Aesar portfolio.[3] |
| XIAMEN EQUATION CHEMICAL CO., LTD | Industrial Grade | Bulk (Inquire for details) | A manufactory based in China, offering larger quantities.[1] |
| TCI Chemicals | >98.0% (GC) | 25g, 500g | May deposit some white solids during storage. |
| ChemicalBook | Varies | Varies | A platform connecting various suppliers.[4] |
Synthesis of this compound: A Validated Protocol
While commercially available, an in-house synthesis of this compound can be a cost-effective option, particularly for large-scale needs. The most common and reliable method involves the reaction of the corresponding primary amine, 4-ethoxyaniline, with a thiocarbonylating agent. To avoid the use of highly toxic reagents like thiophosgene, a safer and widely adopted two-step, one-pot procedure utilizes carbon disulfide.[5]
Reaction Pathway
The synthesis proceeds through the formation of a dithiocarbamate salt intermediate from the reaction of 4-ethoxyaniline with carbon disulfide in the presence of a base. This intermediate is then desulfurized to yield the isothiocyanate.
Caption: One-pot synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of aryl isothiocyanates.[6][7]
Materials:
-
4-Ethoxyaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (TEA)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxyaniline (1 equivalent) in ethanol.
-
Dithiocarbamate Formation: To the stirred solution, add triethylamine (1 equivalent) followed by the dropwise addition of carbon disulfide (1.5 equivalents). Stir the reaction mixture at room temperature for 1 hour. The formation of the triethylammonium dithiocarbamate salt may be observed.
-
Desulfurization: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1 equivalent) and a catalytic amount of DMAP (e.g., 0.03 equivalents).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Causality Behind Experimental Choices:
-
Base (Triethylamine): The base is crucial for deprotonating the amine, facilitating its nucleophilic attack on the carbon disulfide. Triethylamine is a common choice due to its appropriate basicity and volatility, which simplifies its removal during work-up.
-
Desulfurizing Agent (Boc₂O/DMAP): Di-tert-butyl dicarbonate, activated by DMAP, is an effective and milder alternative to more hazardous desulfurizing agents. The byproducts of this reaction are volatile (CO₂, COS, and tert-butanol), which simplifies purification.[5]
Core Application: Synthesis of Thiourea Derivatives
The primary application of this compound in drug development is its use as an electrophile in the synthesis of N,N'-disubstituted thiourea derivatives. The thiourea scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities.[8][9]
Reaction Mechanism: Nucleophilic Addition
The reaction proceeds via a straightforward nucleophilic addition of a primary or secondary amine to the electrophilic carbon of the isothiocyanate group.
Caption: Synthesis of thiourea derivatives.
Step-by-Step Protocol: Synthesis of a Representative Thiourea Derivative
This protocol describes the synthesis of N-(4-ethoxyphenyl)-N'-(aryl)thiourea, a class of compounds often investigated for their biological activities.[10]
Materials:
-
This compound
-
A substituted aniline (e.g., 4-chloroaniline)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve the substituted aniline (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Addition of Isothiocyanate: To the stirring solution, add this compound (1.05 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours, which can be monitored by TLC. For less reactive amines, gentle heating may be required.
-
Product Isolation: The thiourea product often precipitates from the reaction mixture. If so, the product can be collected by filtration and washed with cold hexane. If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Applications in Drug Development: A Focus on Biological Activity
Thiourea derivatives synthesized from this compound have been explored for a range of therapeutic applications, owing to their ability to engage in hydrogen bonding and interact with biological targets.
-
Antimicrobial Agents: Numerous studies have demonstrated the potent antibacterial and antifungal activities of thiourea derivatives. The presence of the ethoxyphenyl group can modulate the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.[11][12]
-
Anticancer Agents: The thiourea scaffold is a key feature in several compounds investigated for their anticancer properties. These derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[8]
-
Anti-inflammatory Agents: Certain N-acyl thiourea derivatives have shown promise as anti-inflammatory agents.[13]
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is classified as harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.
Conclusion
This compound is a versatile and valuable reagent for researchers and drug development professionals. Its straightforward synthesis, well-defined reactivity, and the diverse biological activities of its thiourea derivatives make it a powerful tool in the quest for novel therapeutic agents. This guide has provided a comprehensive overview of its properties, sourcing, synthesis, and applications, grounded in scientific principles and practical, field-proven insights. By understanding and applying the information presented herein, researchers can confidently and effectively incorporate this important building block into their synthetic strategies.
References
- 1. This compound | 3460-49-9 [sigmaaldrich.com]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. cbijournal.com [cbijournal.com]
- 6. 4-METHOXYPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benthamscience.com [benthamscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number 3460-49-9 properties and suppliers
An In-Depth Technical Guide to 4-Ethoxyphenyl Isothiocyanate (CAS 3460-49-9) for Researchers and Drug Development Professionals
Introduction
This compound (CAS 3460-49-9), a member of the versatile isothiocyanate class of organic compounds, presents a compelling scaffold for exploration in drug discovery and development. Isothiocyanates, characterized by their –N=C=S functional group, are renowned for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential therapeutic applications of this compound, alongside practical experimental protocols and a curated list of suppliers.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties influence its reactivity, solubility, and handling requirements.
| Property | Value | Reference(s) |
| CAS Number | 3460-49-9 | |
| Molecular Formula | C₉H₉NOS | [4] |
| Molecular Weight | 179.24 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | >110 °C | |
| Boiling Point | 57-61 °C | |
| Synonyms | 1-Ethoxy-4-isothiocyanatobenzene, p-Ethoxyphenyl isothiocyanate | [4] |
| InChI Key | REEKOMRZYJXXNR-UHFFFAOYSA-N | |
| SMILES | CCOC1=CC=C(C=C1)N=C=S |
Synthesis and Reactivity
The synthesis of this compound can be achieved through several established methods. A common and effective approach involves the reaction of p-phenetidine (4-ethoxyaniline) with a thiocarbonylating agent.
Synthetic Pathway Overview
References
reactivity of the isothiocyanate group in 4-Ethoxyphenyl isothiocyanate
An In-depth Technical Guide to the Reactivity of 4-Ethoxyphenyl Isothiocyanate
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of a reagent's reactivity is paramount to its effective application. This compound, a versatile aromatic isothiocyanate, serves as a critical building block in the synthesis of a wide array of biologically active compounds and functional materials. Its utility is fundamentally governed by the unique electronic character of the isothiocyanate functional group, modulated by the 4-ethoxyphenyl substituent.
This guide provides an in-depth exploration of the core reactivity principles of this compound. We will move beyond simple reaction schemes to dissect the electronic and steric factors that dictate its behavior, offering field-proven insights into its practical application, complete with detailed experimental protocols and mechanistic rationales.
The Isothiocyanate Functional Group: An Electrophilic Hub
The reactivity of this compound is centered on the isothiocyanate (–N=C=S) group. This heterocumulene system features a central carbon atom that is highly electrophilic. This electrophilicity arises from the pull of electron density by the more electronegative nitrogen and sulfur atoms flanking it. Consequently, the isothiocyanate carbon is an excellent target for attack by a wide range of nucleophiles.[1]
The general reaction is a nucleophilic addition, where the nucleophile attacks the central carbon, and the electron density shifts onto the sulfur or nitrogen atom, leading to the formation of a new covalent bond.
Influence of the 4-Ethoxyphenyl Substituent: Modulating Reactivity
The identity of the substituent attached to the isothiocyanate group plays a critical role in tuning its reactivity. In this compound, the ethoxy group (–OCH₂CH₃) at the para-position of the phenyl ring is a key modulator.
The ethoxy group exerts two opposing electronic effects:
-
Resonance Effect (+R): The oxygen atom's lone pairs can be delocalized into the aromatic ring, increasing electron density, particularly at the ortho and para positions. This is a strong, electron-donating effect.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, it withdraws electron density from the ring through the sigma bond. This is a weaker, electron-withdrawing effect.[2][3]
For the ethoxy group, the resonance effect dominates. This net electron-donating character enriches the aromatic system and slightly reduces the electrophilicity of the isothiocyanate carbon compared to aryl isothiocyanates bearing electron-withdrawing groups (e.g., nitro or cyano groups).[4] This subtle modulation is crucial, as it makes this compound reactive enough for efficient conjugation but stable enough for convenient handling and storage.
Caption: Electronic effects of the 4-ethoxy group on the isothiocyanate moiety.
Reactivity Profile: Reactions with Nucleophiles
The primary utility of this compound lies in its predictable reactions with nucleophiles. The general order of reactivity for common nucleophiles is: Thiols > Amines >> Alcohols .
Reaction with Amines: Formation of Thioureas
This is the most robust and widely used reaction of isothiocyanates. Primary and secondary amines readily attack the electrophilic carbon to form highly stable N,N'-disubstituted or N,N,N'-trisubstituted thioureas. This reaction is highly efficient and often proceeds to completion under mild conditions.
-
Mechanism: The lone pair of the amine's nitrogen atom attacks the central carbon of the isothiocyanate.
-
Conditions: The reaction is typically carried out in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile at room temperature. It is often favored under neutral to alkaline conditions (pH 9-11), where the amine is deprotonated and thus more nucleophilic.[5][6]
Reaction with Thiols: Formation of Dithiocarbamates
Thiols are potent nucleophiles and react with isothiocyanates to yield dithiocarbamate adducts. In biological contexts, this reaction is particularly relevant for conjugation to cysteine residues in proteins.
-
Mechanism: The nucleophilic sulfur of the thiol attacks the isothiocyanate carbon.
-
Conditions: This reaction can proceed under milder pH conditions than the reaction with amines, often being efficient at neutral or slightly acidic pH (pH 6-8).[5][6] This differential pH sensitivity allows for selective conjugation in the presence of both amine and thiol functionalities.
Reaction with Alcohols: Formation of Thiocarbamates
Alcohols are weaker nucleophiles than amines or thiols, so their reaction with isothiocyanates is significantly slower and often requires more forcing conditions.
-
Mechanism: The oxygen atom of the alcohol attacks the isothiocyanate carbon.
-
Conditions: The reaction typically requires elevated temperatures or the use of a base catalyst to deprotonate the alcohol, increasing its nucleophilicity.[7] Reactions with long-chain alcohols have been shown to produce N-aryl-O-alkyl carbamates exclusively.[7]
Reaction with Water: Hydrolysis
Isothiocyanates are susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which can lead to the formation of the corresponding primary amine (4-ethoxyaniline), carbonyl sulfide, and carbon dioxide. This is an important consideration for storage and for reactions conducted in aqueous media.[8]
Data Presentation: Reactivity Summary
| Nucleophile | Product | Linkage Formed | Typical Conditions | Relative Rate |
| Primary/Secondary Amine | Thiourea | C-N | Room temp, neutral/alkaline pH | Fast |
| Thiol | Dithiocarbamate | C-S | Room temp, neutral/acidic pH | Very Fast |
| Alcohol | Thiocarbamate | C-O | Elevated temp or base catalysis | Slow |
| Water | 4-Ethoxyaniline + CO₂ | C-N (cleavage) | Acidic or basic conditions | Very Slow |
Experimental Protocols: A Self-Validating Approach
Trustworthy protocols are self-validating, meaning the rationale behind each step is clear and contributes to a reliable outcome.
Protocol 1: Synthesis of N-(4-ethoxyphenyl)-N'-(benzyl)thiourea
This protocol details a standard procedure for reacting this compound with a primary amine to form a stable thiourea derivative.
Rationale: This experiment demonstrates the most common and reliable reaction of the isothiocyanate group. Benzylamine is chosen as a representative primary amine. Dichloromethane (DCM) is an excellent solvent as it is aprotic and dissolves both reactants. The reaction is monitored by Thin Layer Chromatography (TLC), providing a direct visual confirmation of the consumption of starting materials and the formation of the product. The work-up is designed to remove any unreacted starting material and byproducts, and product identity is confirmed spectroscopically.
Caption: Experimental workflow for thiourea synthesis and validation.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq, e.g., 179 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Addition of Amine: To the stirring solution, add benzylamine (1.0 eq, e.g., 107 mg, 1.0 mmol) dropwise at room temperature.
-
Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), visualizing with a UV lamp. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the starting material is consumed, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (15 mL) and brine (15 mL). The acidic wash ensures the removal of any unreacted benzylamine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(4-ethoxyphenyl)-N'-(benzyl)thiourea as a white solid.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The IR spectrum should show the disappearance of the strong isothiocyanate peak (around 2100 cm⁻¹) and the appearance of characteristic N-H and C=S stretching frequencies.
Applications in Drug Development and Chemical Biology
The well-defined reactivity of this compound makes it a valuable tool for medicinal chemists and chemical biologists.
-
Synthesis of Bioactive Heterocycles: The thiourea adducts formed from isothiocyanates are excellent precursors for the synthesis of various nitrogen- and sulfur-containing heterocycles, many of which form the core of pharmacologically active agents.
-
Bioconjugation: The ability to react selectively with amine and thiol groups allows this compound and its derivatives to be used as linkers to covalently attach small molecules, probes, or drugs to proteins and other biomolecules.[5]
-
Pharmacophore Development: Isothiocyanates are found in numerous natural products with demonstrated anticancer, anti-inflammatory, and antimicrobial properties.[9][10] Synthetic isothiocyanates like the 4-ethoxy derivative are used to create novel analogues in the search for more potent and selective therapeutic agents.[11]
Physicochemical and Spectroscopic Data
Accurate characterization is essential for the use of any chemical reagent.
Table of Physicochemical Properties
| Property | Value | Source |
| CAS Number | 3460-49-9 | [12] |
| Molecular Formula | C₉H₉NOS | [12][13] |
| Molecular Weight | 179.24 g/mol | [12][13] |
| Appearance | Solid | |
| Melting Point | 60-62 °C | [13][14] |
| Boiling Point | 153-154 °C @ 15 Torr | [13] |
Key Spectroscopic Features
-
Infrared (IR) Spectroscopy: The most prominent feature of an isothiocyanate is a very strong, broad, and characteristic asymmetric stretching band appearing in the range of 2000-2200 cm⁻¹. This peak is an unambiguous indicator of the presence of the -N=C=S group.
-
¹³C NMR Spectroscopy: The central carbon of the isothiocyanate group is highly deshielded and typically appears as a low-intensity signal in the region of 125-140 ppm.
Conclusion
This compound is a powerful and versatile chemical intermediate whose reactivity is dominated by the electrophilic nature of the isothiocyanate carbon. The electron-donating 4-ethoxy group provides a subtle but important modulation of this reactivity, rendering the molecule highly useful for controlled reactions with a variety of nucleophiles, most notably amines and thiols. A thorough understanding of these fundamental principles, reaction kinetics, and appropriate experimental conditions, as outlined in this guide, is essential for leveraging the full potential of this reagent in research, drug discovery, and materials science.
References
- 1. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 12. This compound, 98% | Fisher Scientific [fishersci.ca]
- 13. echemi.com [echemi.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Navigating the Bioactivity of 4-Ethoxyphenyl Isothiocyanate: A Technical Guide for Novel Drug Discovery
Introduction: The Untapped Potential of a Niche Isothiocyanate
For researchers, scientists, and drug development professionals, the isothiocyanate (ITC) chemical class represents a compelling frontier in the quest for novel therapeutic agents. Naturally occurring in cruciferous vegetables, ITCs are renowned for their broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] While extensive research has illuminated the mechanisms of well-known ITCs like sulforaphane and phenethyl isothiocyanate (PEITC), a vast number of synthetic and less common natural ITCs remain largely unexplored. This guide focuses on one such molecule: 4-Ethoxyphenyl isothiocyanate.
This document serves as an in-depth technical guide, acknowledging the current scarcity of direct research on this compound and, therefore, leveraging established knowledge of the broader ITC class to propose a strategic framework for its investigation. By synthesizing field-proven insights with established experimental protocols, this guide aims to empower researchers to unlock the therapeutic potential of this promising compound.
The Isothiocyanate Backbone: A Foundation for Diverse Bioactivity
Isothiocyanates are characterized by the highly reactive -N=C=S functional group. This electrophilic moiety is central to their biological effects, enabling covalent interactions with nucleophilic cellular targets, most notably cysteine residues on proteins. This reactivity underpins their ability to modulate a wide array of cellular processes.
A primary and well-documented mechanism of action for many ITCs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. By reacting with cysteine residues on Keap1, the negative regulator of Nrf2, ITCs disrupt the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and initiate the transcription of genes encoding for Phase II detoxification enzymes and antioxidant proteins. This pathway is a cornerstone of the chemopreventive and anti-inflammatory effects of ITCs.
Anticipated Biological Activities of this compound: An Evidence-Based Extrapolation
Given the shared chemical scaffold, it is reasonable to hypothesize that this compound will exhibit biological activities characteristic of the ITC class. The following sections outline these anticipated activities and propose robust experimental frameworks for their validation.
Anticancer Potential: Targeting Hallmarks of Malignancy
The anticancer effects of ITCs are multifaceted, targeting various stages of carcinogenesis.[4][5][6] It is plausible that this compound could exert similar effects through several mechanisms:
-
Induction of Apoptosis: ITCs are known to trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.[5]
-
Cell Cycle Arrest: By modulating the expression and activity of key cell cycle regulatory proteins, ITCs can halt the proliferation of cancer cells, often at the G2/M phase.[4]
-
Inhibition of Angiogenesis and Metastasis: ITCs have been shown to interfere with the formation of new blood vessels that supply tumors and to inhibit the migratory and invasive properties of cancer cells.[5]
Caption: Workflow for assessing the anticancer activity of this compound.
-
Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the treatment medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Anti-Inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key driver of many diseases. ITCs, primarily through Nrf2 activation and NF-κB inhibition, can suppress the production of pro-inflammatory mediators.[3][7] A study on a panel of ITCs, including the structurally similar 4-methoxyphenyl isothiocyanate, showed that this particular analog did not inhibit the COX-2 enzyme, a key player in inflammation.[8] This suggests that the anti-inflammatory activity of this compound, if present, may proceed through other mechanisms.
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells.
-
Incubation: Incubate the plates for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent A and Griess reagent B in a new 96-well plate.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of this compound on nitric oxide production.
Antimicrobial Properties: A Potential Weapon Against Pathogens
ITCs have demonstrated activity against a range of bacteria and fungi.[2][9] Aromatic ITCs, in particular, are thought to exert their antimicrobial effects by disrupting the bacterial cell membrane.[2] This suggests that this compound, with its aromatic ring, could possess antimicrobial properties.
Caption: Workflow for assessing the antimicrobial activity of this compound.
-
Preparation of Inoculum: Prepare a standardized suspension of the microbial strain.
-
Compound Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate containing appropriate broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
-
MBC/MFC Determination: To determine the minimum bactericidal/fungicidal concentration, subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that prevents microbial growth on the agar is the MBC/MFC.
Quantitative Data and Structure-Activity Relationship Insights
While no specific quantitative data for this compound is currently available in the public domain, the following table presents data for related compounds to provide a preliminary framework for understanding potential efficacy.
| Isothiocyanate Derivative | Biological Activity | Assay | Result (IC50/MIC) | Reference |
| 4-Methoxyphenyl isothiocyanate | Anti-inflammatory (COX-2 Inhibition) | COX-2 Assay | No inhibition at 50 µM | [8] |
| Benzyl isothiocyanate | Antimicrobial (MRSA) | MIC | 2.9 - 110 µg/mL | [10] |
| Phenethyl isothiocyanate | Antimicrobial (MRSA) | MIC | - | [10] |
| Allyl isothiocyanate | Antimicrobial (MRSA) | MIC | Higher than BITC and PEITC | [10] |
The lack of COX-2 inhibition by 4-methoxyphenyl isothiocyanate is a significant finding.[8] The structural difference between the methoxy and ethoxy groups is minimal, suggesting that this compound may also be a weak COX-2 inhibitor. However, this does not preclude other anti-inflammatory mechanisms. The superior antimicrobial activity of aromatic ITCs like benzyl isothiocyanate over aliphatic ones like allyl isothiocyanate suggests that the ethoxyphenyl group in the target compound may confer favorable antimicrobial properties.[10]
Synthesis of this compound: A Practical Approach
For researchers wishing to synthesize this compound for their investigations, a common and effective method involves the reaction of the corresponding primary amine with carbon disulfide.
General Synthesis Protocol
A widely used method for the synthesis of aryl isothiocyanates is the reaction of the corresponding aniline with carbon disulfide in the presence of a base to form a dithiocarbamate salt, followed by treatment with a desulfurizing agent.[11]
Step 1: Formation of the Dithiocarbamate Salt 4-Ethoxyaniline is reacted with carbon disulfide in the presence of a base such as triethylamine or ammonia in a suitable solvent like ethanol or aqueous ammonia.
Step 2: Decomposition to the Isothiocyanate The resulting dithiocarbamate salt is then treated with a reagent like ethyl chloroformate or tosyl chloride to induce the elimination of byproducts and formation of this compound.
Conclusion and Future Directions
This compound stands as an intriguing yet understudied member of the pharmacologically rich isothiocyanate family. While direct evidence of its biological activity is currently lacking, the wealth of data on related compounds provides a strong rationale for its investigation as a potential anticancer, anti-inflammatory, and antimicrobial agent. The experimental workflows and protocols detailed in this guide offer a comprehensive and scientifically rigorous framework for elucidating the therapeutic promise of this molecule.
Future research should focus on a systematic evaluation of its activity in a diverse range of in vitro models, followed by mechanistic studies to identify its molecular targets and signaling pathways. A thorough investigation into its structure-activity relationship, comparing it with other alkoxy-substituted phenyl isothiocyanates, will be crucial for optimizing its therapeutic potential. The exploration of this compound represents a valuable opportunity to expand the chemical space of bioactive isothiocyanates and potentially deliver novel candidates for drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 5. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Isothiocyanate synthesis [organic-chemistry.org]
Methodological & Application
4-Ethoxyphenyl Isothiocyanate: A Versatile Chemical Probe for Bioimaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-Ethoxyphenyl isothiocyanate is an aromatic organic compound featuring a reactive isothiocyanate (-N=C=S) group and an ethoxyphenyl moiety. While not a conventional fluorophore itself, its chemical properties make it a valuable tool in the field of bioimaging. The isothiocyanate group serves as a versatile reactive handle for the covalent labeling of biomolecules, and the ethoxyphenyl group can influence the solubility and binding characteristics of the resulting conjugates. This document provides a comprehensive guide to the potential applications of this compound as a chemical probe, including detailed protocols for bioconjugation and its prospective use in creating targeted imaging agents.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in bioimaging protocols.
| Property | Value | Reference |
| CAS Number | 3460-49-9 | [1][2][3] |
| Molecular Formula | C9H9NOS | [1][3] |
| Molecular Weight | 179.24 g/mol | [1][3][4] |
| Appearance | Solid | [4] |
| Melting Point | 60-61 °C | [3] |
| Boiling Point | 288.7 °C at 760 mmHg | [3] |
| Purity | Typically ≥97% | [1][4] |
| Solubility | Soluble in organic solvents like DMSO and ethanol.[5] |
Principle of Action: The Isothiocyanate Reactive Group
The utility of this compound in bioimaging stems from the reactivity of its isothiocyanate group. This functional group readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable thiourea bond.[6] This covalent linkage is robust, ensuring that any conjugated molecule remains firmly attached to the target biomolecule throughout the experimental workflow.[6]
The reaction is most efficient under slightly alkaline conditions (pH 9.0-9.5), which deprotonates the primary amines, enhancing their nucleophilicity.[7]
Caption: Reaction of this compound with a primary amine on a biomolecule.
Potential Applications in Bioimaging
While direct bioimaging applications of this compound are not extensively documented, its chemical nature allows for its use in several key areas:
-
Covalent Labeling of Biomolecules: The primary application is the conjugation of this molecule to proteins, antibodies, or other amine-containing biomolecules. This can be a preliminary step to introduce a unique chemical handle for further modifications.
-
Synthesis of Targeted Fluorescent Probes: this compound can be reacted with a fluorescent dye that has a primary amine, creating a new fluorescent isothiocyanate probe. This new probe can then be used to label target proteins.
-
Development of Probes for Specific Analytes: The isothiocyanate group can be a reactive component in probes designed to detect specific cellular analytes, such as thiols. For instance, isothiocyanate-based probes have been developed for the detection of cysteine.[5]
Protocols
The following protocols are generalized for isothiocyanate chemistry and can be adapted for this compound. Optimization will be required for specific applications.
Protocol 1: General Protein Labeling with this compound
This protocol describes a general procedure for conjugating this compound to a protein of interest.
Materials:
-
Protein of interest (at least 2 mg/mL)
-
0.1 M Sodium Carbonate Buffer, pH 9.0
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ammonium Chloride (NH4Cl)
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the protein in 0.1 M sodium carbonate buffer (pH 9.0) to a concentration of 2-10 mg/mL.[5] Ensure the buffer is free of amines (e.g., Tris) or sodium azide, as these will compete with the labeling reaction.[5] If necessary, dialyze the protein against PBS and then exchange into the carbonate buffer.
-
Probe Preparation: Immediately before use, prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.[5]
-
Labeling Reaction:
-
Slowly add the this compound solution to the protein solution while gently stirring. A 10-20 fold molar excess of the isothiocyanate to the protein is a good starting point.[6] The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 8 hours at 4°C or 1-2 hours at room temperature, protected from light.[5][6]
-
-
Stopping the Reaction: Add NH4Cl to a final concentration of 50 mM and incubate for 2 hours at 4°C to quench any unreacted isothiocyanate.[5]
-
Purification: Separate the labeled protein from unreacted this compound and other small molecules using a gel filtration column equilibrated with PBS (pH 7.4).[8]
-
Characterization: Determine the degree of labeling (DOL), which is the average number of probe molecules conjugated to each protein molecule. This can be achieved using techniques such as mass spectrometry.
-
Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.[6]
Caption: Workflow for protein labeling with this compound.
Protocol 2: Cellular Staining and Fluorescence Microscopy (Hypothetical Application)
This protocol outlines a hypothetical workflow for using a protein labeled with a fluorescent derivative of this compound for cellular imaging.
Materials:
-
Cells cultured on coverslips
-
Labeled protein (from Protocol 1, assuming a fluorescent derivative was used)
-
Phosphate Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Mounting medium with antifade reagent
-
Fluorescence microscope
Procedure:
-
Cell Culture and Preparation:
-
Culture cells of interest on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Wash the cells three times with PBS.
-
-
Fixation:
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific binding sites by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
-
Incubation with Labeled Protein:
-
Dilute the fluorescently labeled protein to the desired concentration in the blocking buffer.
-
Incubate the cells with the diluted labeled protein for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS to remove unbound labeled protein.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.
-
-
Imaging:
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Reference |
| Low Labeling Efficiency | - Insufficient molar excess of the probe.- pH of the reaction buffer is too low.- Presence of competing amines in the buffer. | - Increase the molar ratio of this compound to protein.- Ensure the pH of the carbonate buffer is between 9.0 and 9.5.- Use an amine-free buffer for the labeling reaction. | [6] |
| Protein Precipitation | - The protein is not stable under the labeling conditions.- High degree of labeling leading to aggregation. | - Perform the labeling reaction at a lower temperature (e.g., 4°C).- Optimize buffer conditions (e.g., add stabilizing agents like glycerol).- Reduce the molar excess of the isothiocyanate. | [6] |
| High Background Staining in Microscopy | - Insufficient blocking.- Non-specific binding of the labeled protein. | - Increase the blocking time or the concentration of the blocking agent (e.g., BSA).- Include additional washing steps.- Optimize the concentration of the labeled protein. | [9] |
Conclusion
This compound represents a versatile chemical tool for bioimaging applications. Its primary utility lies in its ability to covalently modify biomolecules through its reactive isothiocyanate group. While it is not intrinsically fluorescent, it can be a key component in the synthesis of novel fluorescent probes or used to introduce a unique chemical tag onto proteins for further functionalization. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in their bioimaging workflows. As with any chemical probe, empirical optimization is key to achieving the best results in specific experimental contexts.
References
- 1. Fluorescein isothiocyanate (FITC) Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Ultra-High Resolution 3D Imaging of Whole Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A new isothiocyanate-based Golgi-targeting fluorescent probe for Cys and its bioimaging applications during the Golgi stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating subcellular architecture and dynamics at isotropic 100-nm resolution with 4Pi-SIM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of a Fluorescent Probe with a Large Stokes Shift for Detecting Thiophenols and Its Application in Water Samples and Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular analysis using label-free parallel array microscopy with Fourier ptychography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-Ethoxyphenyl Isothiocyanate as a Putative Anti-Inflammatory Agent
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Therapeutic Potential of Isothiocyanates in Inflammation
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables such as broccoli, cabbage, and watercress.[1][2] These compounds are produced from the enzymatic hydrolysis of glucosinolates upon plant tissue damage.[1] A growing body of preclinical evidence has highlighted the diverse biological activities of ITCs, including anticarcinogenic, antioxidant, and potent anti-inflammatory properties.[1][3] The most extensively studied ITC, sulforaphane, has been shown to modulate key inflammatory pathways, providing a strong rationale for investigating other ITC analogs as novel anti-inflammatory agents.[4] 4-Ethoxyphenyl isothiocyanate is a synthetic ITC that, based on the activity of structurally related phenyl isothiocyanates, holds promise as a modulator of inflammatory responses.[3][5] These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory potential of this compound, detailing its proposed mechanism of action and providing robust protocols for its evaluation in both in vitro and in vivo models.
Proposed Mechanism of Action: A Multi-Targeted Approach to Inflammation Control
The anti-inflammatory effects of isothiocyanates are primarily attributed to their ability to interact with key signaling pathways that regulate the inflammatory response. The electrophilic nature of the isothiocyanate group (-N=C=S) allows it to react with nucleophilic cellular targets, notably cysteine residues on key regulatory proteins.[4] For this compound, a dual mechanism of action is proposed, involving the inhibition of the pro-inflammatory NF-κB pathway and the activation of the cytoprotective Nrf2 pathway.
Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[6][8] This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6][7]
Isothiocyanates, including various synthetic analogs, have been shown to suppress the activation of the NF-κB pathway.[6] It is hypothesized that this compound can inhibit this pathway by targeting components of the IKK complex or by directly modifying the p65 subunit of NF-κB, thereby preventing its nuclear translocation and transcriptional activity.[6]
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Activation of the Nrf2-ARE Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress by regulating the expression of a battery of antioxidant and cytoprotective genes.[9][10] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Electrophilic compounds like isothiocyanates can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[4] This stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), upregulating their expression.[9][10] The proteins encoded by these genes have potent anti-inflammatory and antioxidant functions.[9]
Caption: Proposed activation of the Nrf2 antioxidant response pathway by this compound.
In Vitro Evaluation of Anti-Inflammatory Activity
The following protocols are designed to assess the anti-inflammatory properties of this compound in a cell-based model. Murine macrophage-like RAW 264.7 cells are a well-established and appropriate model for these studies as they produce significant amounts of inflammatory mediators upon stimulation with LPS.
Table 1: Summary of In Vitro Assays
| Assay | Purpose | Key Readouts | Cell Line |
| Cell Viability Assay (MTT/XTT) | To determine the non-toxic concentration range of this compound. | IC50 value, % cell viability | RAW 264.7 |
| Nitric Oxide (NO) Production Assay | To measure the inhibition of iNOS activity. | Nitrite concentration | RAW 264.7 |
| Pro-inflammatory Cytokine Assay (ELISA) | To quantify the inhibition of pro-inflammatory cytokine production. | TNF-α, IL-6, IL-1β concentration | RAW 264.7 |
| COX-2 Activity Assay | To measure the inhibition of COX-2, a key enzyme in prostaglandin synthesis. | Prostaglandin E2 (PGE2) concentration | RAW 264.7 |
| Western Blot Analysis | To investigate the molecular mechanism of action. | Protein levels of p-IκBα, nuclear p65, Nrf2, HO-1 | RAW 264.7 |
Protocol 1: Determination of Non-Toxic Concentration using MTT Assay
Rationale: It is crucial to first establish a concentration range of this compound that does not induce cytotoxicity, ensuring that any observed anti-inflammatory effects are not due to cell death.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in DMEM (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the old media from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (0.1% DMSO in DMEM).
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Measurement of Nitric Oxide (NO) Production
Rationale: To assess the inhibitory effect of this compound on the production of NO, a key inflammatory mediator synthesized by iNOS.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (in non-toxic concentrations determined from Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli (1 µg/mL)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group (no LPS, no compound), an LPS-only group, and compound-only groups.
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 3: Quantification of Pro-inflammatory Cytokines and PGE2 by ELISA
Rationale: To directly measure the effect of this compound on the production of key pro-inflammatory cytokines (TNF-α, IL-6) and the product of COX-2 activity (PGE2).
Materials:
-
Cell culture supernatant from Protocol 2.
-
Commercially available ELISA kits for mouse TNF-α, IL-6, and PGE2.
-
Microplate reader.
Procedure:
-
Use the cell culture supernatants collected from the NO production assay (Protocol 2).
-
Perform the ELISA for TNF-α, IL-6, and PGE2 according to the manufacturer's instructions provided with each kit.
-
Measure the absorbance at the specified wavelength.
-
Calculate the concentrations of the cytokines and PGE2 based on the standard curves.
In Vivo Evaluation of Anti-Inflammatory Activity
The following protocol describes a widely used acute inflammation model to assess the in vivo efficacy of this compound.
Protocol 4: Carrageenan-Induced Paw Edema in Rodents
Rationale: The carrageenan-induced paw edema model is a classic and reliable method for screening acute anti-inflammatory activity. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different phases of inflammation.
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Pletysmometer or digital calipers
-
Indomethacin (positive control, 10 mg/kg)
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (e.g., 10, 25, 50 mg/kg, p.o.), and positive control (Indomethacin, 10 mg/kg, p.o.).
-
Administer the respective treatments orally one hour before the carrageenan injection.
-
Measure the initial paw volume/thickness of the right hind paw of each animal.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume/thickness at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Experimental Workflow Visualization
Caption: A streamlined workflow for the comprehensive evaluation of this compound's anti-inflammatory properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
derivatization of peptides with 4-Ethoxyphenyl isothiocyanate for mass spectrometry
Application Note & Protocol
Enhanced Peptide Identification and Sequencing by Mass Spectrometry using N-Terminal Derivatization with 4-Ethoxyphenyl Isothiocyanate (Epit)
Senior Application Scientist: Dr. Eleanor Vance
Abstract
This document provides a comprehensive guide for the N-terminal derivatization of peptides using this compound (Epit) to enhance their detection and characterization by mass spectrometry (MS). Chemical derivatization is a powerful strategy to improve the ionization efficiency and control the fragmentation of peptides, thereby increasing the sensitivity and confidence of their identification. This application note details the underlying chemical principles, offers field-proven insights into experimental design, and provides a detailed, step-by-step protocol for the derivatization of peptides with Epit for subsequent LC-MS/MS analysis. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to improve their peptide analysis workflows.
Introduction: The Rationale for Epit Derivatization
In modern proteomics and peptidomics, mass spectrometry is the primary tool for identifying and quantifying proteins and peptides.[1][2] However, the inherent chemical diversity of peptides can lead to a wide range of ionization efficiencies in electrospray ionization (ESI), making it challenging to detect low-abundance species. Furthermore, collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) can sometimes produce complex and ambiguous fragment ion spectra.
N-terminal derivatization with isothiocyanate reagents, a cornerstone of classical Edman degradation chemistry, can be strategically employed to overcome these limitations in modern mass spectrometry workflows.[3][4][5] The addition of a specific chemical tag to the N-terminus of a peptide can:
-
Enhance Ionization Efficiency: The addition of a hydrophobic moiety like the 4-ethoxyphenyl group can improve the peptide's surface activity in ESI droplets, leading to more efficient gas-phase ion generation and thus, greater MS signal intensity.[6][7]
-
Promote Controlled Fragmentation: The thiourea linkage formed upon reaction with the N-terminus is susceptible to gas-phase cleavage under CID conditions, in a manner analogous to the Edman degradation reaction.[6][7] This promotes the formation of specific and highly abundant b₁ and y(n-1) fragment ion pairs, which can serve as signature ions to simplify spectral interpretation and increase the confidence of peptide identification.[6][7]
-
Enable Multiplexing: Isotopically labeled isothiocyanate reagents can be used for relative quantification of peptides from different samples.
This compound (Epit) is a valuable derivatizing agent for these purposes. Its ethoxy group provides a balance of hydrophobicity to enhance ionization without being excessively bulky, which could otherwise suppress fragmentation.
Chemical Mechanism of Derivatization
The derivatization of a peptide with Epit proceeds via the well-established reaction of an isothiocyanate with a primary amine. The core of this reaction is the nucleophilic attack of the unprotonated N-terminal α-amino group of the peptide on the electrophilic carbon atom of the isothiocyanate group of Epit.[8] This reaction forms a stable 4-ethoxyphenylthiourea (Eptu) linkage at the N-terminus of the peptide.
The reaction is highly dependent on pH. A basic pH (typically 8.5-9.5) is required to ensure that the N-terminal amino group is in its deprotonated, nucleophilic state (-NH₂).[8] The pKa of the N-terminal α-amino group is generally lower than that of the ε-amino group of lysine side chains, allowing for a degree of selectivity for the N-terminus at a slightly lower pH.[8]
References
- 1. Application of Mass Spectrometry and Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 5. mtoz-biolabs.com [mtoz-biolabs.com]
- 6. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Solid-Phase Synthesis of Thioureas with 4-Ethoxyphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Solid-Phase Synthesis for Thiourea Libraries
The thiourea moiety is a critical pharmacophore found in a wide array of biologically active compounds, exhibiting activities ranging from antiviral and antibacterial to potent enzyme inhibition. The generation of diverse libraries of substituted thioureas is, therefore, a cornerstone of modern medicinal chemistry and drug discovery programs. Solid-phase organic synthesis (SPOS) has emerged as a superior strategy for the rapid and efficient construction of such libraries.[1][2] The core principle of SPOS involves anchoring a starting material to an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing steps.[2] This methodology is highly amenable to automation and parallel synthesis, significantly accelerating the drug development pipeline.[2]
This guide provides a detailed technical overview and field-proven protocols for the solid-phase synthesis of N,N'-disubstituted thioureas utilizing 4-ethoxyphenyl isothiocyanate as a key building block. The electron-donating nature of the 4-ethoxy group on the phenyl ring influences the reactivity of the isothiocyanate, making it an interesting component for library development. We will delve into the mechanistic underpinnings of the synthesis, provide step-by-step experimental procedures, and offer insights into reaction monitoring, cleavage, and purification.
Mechanistic Rationale: The Nucleophilic Addition of Amines to Isothiocyanates
The formation of a thiourea linkage on a solid support is a robust and well-established chemical transformation. The reaction proceeds via a nucleophilic addition mechanism where the resin-bound primary or secondary amine attacks the electrophilic carbon atom of the isothiocyanate group in this compound.[3] The lone pair of electrons on the nitrogen atom of the amine initiates the attack on the central carbon of the N=C=S moiety. This is followed by a proton transfer, typically to the nitrogen of the isothiocyanate, to yield the stable, resin-bound thiourea product.
The choice of solvent is critical, as it must facilitate the swelling of the resin beads to ensure reagent accessibility to the reactive sites within the polymer matrix.[4][5] Aprotic solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP) are commonly employed for this purpose.[6]
Visualizing the Workflow: From Resin to Final Product
The overall process of solid-phase thiourea synthesis can be visualized as a linear progression of distinct stages, each with a specific purpose.
Caption: Workflow for solid-phase thiourea synthesis.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Recommended Grade | Supplier Examples |
| Aminomethyl (AM) Polystyrene Resin | 100-200 mesh, 1% DVB, ~1.0 mmol/g | Merck, AAPPTec |
| This compound | ≥98% | BenchChem, Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Major chemical suppliers |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major chemical suppliers |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Major chemical suppliers |
| Piperidine | ≥99% | Major chemical suppliers |
| Trifluoroacetic acid (TFA) | Reagent grade, ≥99% | Major chemical suppliers |
| Triisopropylsilane (TIS) | ≥98% | Major chemical suppliers |
| Ninhydrin Test Kit | Major chemical suppliers |
Protocol 1: Loading of the Primary Amine onto the Resin
This protocol is for attaching a primary amine building block to a resin. If starting with a pre-loaded aminomethyl resin, this step can be skipped.
-
Resin Swelling: Place the aminomethyl polystyrene resin (1.0 g, ~1.0 mmol) in a solid-phase reaction vessel. Swell the resin in DMF (10 mL) for 1 hour with gentle agitation.
-
Amine Coupling: In a separate vial, dissolve the desired primary amine (3.0 mmol, 3.0 equiv.) and a coupling agent such as HATU (3.0 mmol, 3.0 equiv.) in DMF (5 mL). Add DIPEA (6.0 mmol, 6.0 equiv.) to the solution.
-
Reaction: Drain the DMF from the swollen resin and add the activated amine solution. Agitate the mixture at room temperature for 4-12 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
-
Confirmation: Perform a qualitative ninhydrin (Kaiser) test to confirm the presence of free primary amines. A blue or purple color indicates a successful loading.
Protocol 2: Thiourea Formation with this compound
-
Resin Swelling: Swell the amine-loaded resin (1.0 g, ~1.0 mmol) in anhydrous DMF (10 mL) for 1 hour in a solid-phase reaction vessel.
-
Reagent Preparation: In a separate vial, dissolve this compound (3.0 mmol, 3.0 equiv.) in anhydrous DMF (5 mL).
-
Reaction: Drain the DMF from the swollen resin and add the this compound solution. Agitate the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by taking a small sample of the resin for FT-IR analysis.[7]
-
Washing: After the reaction is complete (indicated by the disappearance of the amine signal in the IR spectrum or a negative ninhydrin test), drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum before proceeding to the cleavage step.
Reaction Monitoring: The Utility of FT-IR Spectroscopy
On-bead Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for monitoring the progress of solid-phase reactions.[7] For the synthesis of thioureas, the disappearance of the N-H stretching vibrations of the primary amine (typically in the 3300-3500 cm⁻¹ region) and the appearance of the characteristic thiourea N-H and C=S stretching bands can be observed. A key diagnostic peak is the strong and broad absorption of the isothiocyanate (-N=C=S) group around 2040-2140 cm⁻¹, which should diminish as the reaction proceeds.[8]
Caption: FT-IR monitoring of thiourea formation.
Protocol 3: Cleavage of the Thiourea from the Solid Support
The final step is the liberation of the synthesized thiourea from the resin. The choice of cleavage cocktail depends on the linker used. For resins with acid-labile linkers like Wang or Rink amide, a strong acid such as trifluoroacetic acid (TFA) is typically used.[9]
-
Preparation: Place the dry, thiourea-bound resin (~1.0 g) in a suitable reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). TIS acts as a scavenger to trap reactive cations generated during cleavage.
-
Cleavage Reaction: Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2-4 hours.
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.
-
Solvent Removal: Concentrate the combined filtrate under a stream of nitrogen or by rotary evaporation to remove the TFA.
-
Precipitation: Precipitate the crude product by adding cold diethyl ether.
-
Isolation: Collect the precipitated solid by centrifugation or filtration and wash with cold diethyl ether.
-
Drying: Dry the crude product under vacuum.
Purification and Characterization
The crude thiourea product can be purified to a high degree of homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final compound should be confirmed by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete amine loading. | Optimize coupling conditions (time, reagents). |
| Incomplete reaction with isothiocyanate. | Increase reaction time, temperature, or excess of isothiocyanate. | |
| Steric hindrance. | Consider a longer linker or different resin. | |
| Side Products | Formation of symmetrical thioureas. | Ensure complete conversion of the starting amine before adding the second amine in a multi-component synthesis.[10] |
| Degradation of isothiocyanate. | Use freshly prepared or purified this compound.[10] | |
| Incomplete Cleavage | Insufficient cleavage time or cocktail strength. | Increase cleavage time or use a stronger acid cocktail if the linker allows. |
Conclusion
Solid-phase synthesis is an exceptionally powerful tool for the generation of thiourea libraries for drug discovery. The reaction of this compound with resin-bound amines is a reliable and efficient method for producing a diverse range of N,N'-disubstituted thioureas. By understanding the underlying chemistry, adhering to optimized protocols, and utilizing appropriate analytical techniques for monitoring and characterization, researchers can effectively leverage this methodology to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis | MDPI [mdpi.com]
- 4. Properties of solid supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. cris.unibo.it [cris.unibo.it]
- 7. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 8. benchchem.com [benchchem.com]
- 9. A backbone anchoring, solid-phase synthesis strategy to access a library of peptidouridine-containing small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 4-Ethoxyphenyl Isothiocyanate
Audience: Researchers, scientists, and drug development professionals.
Abstract: 4-Ethoxyphenyl isothiocyanate (EPI) is a reactive organic compound of interest in pharmaceutical and synthetic chemistry. Its isothiocyanate functional group (-N=C=S) makes it a valuable precursor for synthesizing various bioactive molecules, including thiourea derivatives with potential therapeutic applications. Accurate quantification of EPI is critical for reaction monitoring, purity assessment, and quality control in drug development pipelines. This document provides a comprehensive guide to three robust analytical methods for the quantification of EPI: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section includes detailed protocols, the scientific rationale behind methodological choices, and expected performance characteristics.
Introduction and Core Principles
This compound is an aromatic isothiocyanate whose precise quantification presents analytical challenges common to this class of compounds. Isothiocyanates (ITCs) are known for their reactivity and potential instability, and some, particularly those without extensive conjugated systems, exhibit weak ultraviolet (UV) chromophores, complicating detection by standard spectrophotometric methods.[1][2] Therefore, analytical strategies must be carefully selected to ensure sensitivity, specificity, and reproducibility.
The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
-
HPLC-UV is widely accessible but may require derivatization to achieve sufficient sensitivity.[3]
-
GC-MS is suitable for volatile and thermally stable compounds, offering excellent separation and structural confirmation.[4]
-
LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for complex matrices and trace-level quantification.[1][5]
This guide provides validated starting points for each of these powerful techniques.
Method 1: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, separating compounds based on their differential partitioning between a stationary and a mobile phase. For a moderately polar compound like EPI, Reversed-Phase (RP) HPLC, using a nonpolar C18 stationary phase, is the method of choice.
Rationale for Method Selection
Direct UV detection of EPI is possible, though the lack of a strong chromophore means sensitivity might be limited.[1] To overcome this, a pre-column derivatization step can be employed. This protocol details both a direct method and a more sensitive derivatization method using 2-naphthalenethiol, which reacts with the isothiocyanate group to form a thiourea derivative with a strong UV absorbance, significantly enhancing detection limits.[3]
Experimental Protocol: Direct UV Detection
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 50% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm (Note: Optimal wavelength should be confirmed by scanning a standard).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standards: Prepare a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial conditions (50:50 Water:Acetonitrile).
-
Sample Preparation: Dissolve the sample in acetonitrile to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Protocol: Enhanced Sensitivity via Pre-Column Derivatization
Causality: The nucleophilic thiol group of 2-naphthalenethiol attacks the electrophilic carbon of the isothiocyanate group in EPI. This reaction forms a stable thiourea derivative that incorporates the highly conjugated naphthalene ring system, which possesses a strong UV absorbance at a higher wavelength, improving both sensitivity and selectivity.[3]
-
Reagent Preparation:
-
Derivatization Reagent: Prepare a 0.3 M solution of 2-naphthalenethiol in acetonitrile.
-
Buffer: Prepare a 100 mM phosphate buffer and adjust the pH to 7.4.
-
-
Derivatization Procedure:
-
In a microcentrifuge tube, combine 50 µL of the sample or standard with 50 µL of the phosphate buffer.
-
Add 100 µL of the 0.3 M 2-naphthalenethiol solution.
-
Vortex briefly and incubate at 37 °C for 60 minutes.[3]
-
After incubation, the sample is ready for HPLC analysis. Use the same chromatographic conditions as the direct method, but change the detection wavelength to 234 nm .[3]
-
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Expected Performance
| Parameter | Direct UV Detection | Derivatization Method |
| Linearity (R²) | > 0.995 | > 0.998 |
| LOD | ~0.5 µg/mL | ~0.01 µg/mL[3] |
| LOQ | ~1.5 µg/mL | ~0.03 µg/mL |
| Precision (%RSD) | < 5% | < 3% |
| Accuracy (%) | 95-105% | 97-103% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying thermally stable and volatile compounds. EPI is well-suited for GC analysis. The gas chromatograph separates EPI from other matrix components, and the mass spectrometer provides definitive identification based on its mass-to-charge ratio (m/z) and fragmentation pattern.[4]
Rationale for Method Selection
GC-MS offers superior specificity compared to HPLC-UV. The mass spectrometer acts as a highly selective detector, allowing for confident identification and quantification even in the presence of co-eluting impurities, provided they have different mass spectra. This method is ideal for purity analysis and identification of related substances.
Experimental Protocol
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: Rtx-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). This is a common, robust, and relatively nonpolar column suitable for a wide range of analytes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and method development. For quantification, Selected Ion Monitoring (SIM) is recommended for higher sensitivity.
-
Target Ions for EPI (C₉H₉NOS, MW: 179.24): Quantifier ion: 179 (M⁺). Qualifier ions: 151 ([M-CO]⁺), 135 ([M-CS]⁺), 107 ([C₇H₇O]⁺).
-
-
-
Standard and Sample Preparation:
-
Solvent: Use a volatile solvent compatible with GC, such as Dichloromethane or Ethyl Acetate.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of EPI and dissolve in 10 mL of ethyl acetate.
-
Working Standards: Prepare a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with ethyl acetate.
-
Sample Preparation: Dilute the sample in ethyl acetate to fall within the calibration range. If the matrix is complex (e.g., biological fluid), a liquid-liquid extraction into ethyl acetate is required.
-
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Expected Performance
| Parameter | Expected Value |
| Linearity (R²) | > 0.997 |
| LOD | ~0.05 µg/mL (SIM mode) |
| LOQ | ~0.15 µg/mL (SIM mode) |
| Precision (%RSD) | < 4% |
| Accuracy (%) | 96-104% |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For ultimate sensitivity and selectivity, especially in complex matrices like plasma or tissue extracts, LC-MS/MS is the definitive method. This technique couples the separation power of HPLC with the high specificity of tandem mass spectrometry. The instrument is set to detect a specific precursor ion (the molecular ion of EPI) and its characteristic product ions, a process known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
Rationale for Method Selection
The selectivity of MRM is unparalleled. It effectively eliminates chemical noise from the matrix, allowing for quantification at very low concentrations (pg/mL to ng/mL levels). This is essential for pharmacokinetic studies, metabolite identification, and trace impurity analysis.[5]
Experimental Protocol
-
Instrumentation and Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same column and mobile phase conditions as the HPLC-UV method. The faster separation of UHPLC is advantageous.
-
Ionization Source: ESI, Positive Mode.
-
Source Parameters: These must be optimized for the specific instrument but typical starting points are:
-
IonSpray Voltage: +5500 V
-
Temperature: 500 °C
-
Curtain Gas: 40 psi
-
-
MS/MS Parameters (MRM Transitions for EPI): These transitions must be determined by infusing a standard solution and performing a product ion scan on the precursor ion. Plausible transitions are:
-
Precursor Ion (Q1): 180.0 [M+H]⁺
-
Product Ion (Q3) for Quantification: e.g., 107.0 (loss of isothiocyanic acid and ethylene)
-
Product Ion (Q3) for Confirmation: e.g., 135.0 (loss of ethoxy group)
-
-
Collision Energy (CE) and other compound parameters must be empirically optimized.
-
-
Standard and Sample Preparation:
-
Sample preparation is critical to minimize matrix effects. For biological samples, protein precipitation followed by supernatant evaporation and reconstitution is a common approach.[6]
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of this compound.
Expected Performance
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| LOD | < 0.01 ng/mL |
| LOQ | ~0.02 ng/mL |
| Precision (%RSD) | < 2% (intra-day), < 5% (inter-day) |
| Accuracy (%) | 98-102% |
Summary and Method Selection
The optimal analytical method for quantifying this compound is dictated by the specific research question.
-
For routine analysis of bulk material or concentrated solutions where high sensitivity is not required, HPLC-UV is a cost-effective and reliable choice.
-
For analyses requiring definitive identification and high specificity, such as in purity testing or reaction monitoring, GC-MS is the superior method.
-
For trace-level quantification in complex biological or environmental matrices, LC-MS/MS is the undisputed gold standard, offering unmatched sensitivity and selectivity.
Each protocol provided herein serves as a robust starting point. It is imperative that users perform in-house method validation to ensure the chosen protocol is fit for its intended purpose, adhering to relevant regulatory guidelines.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables | Semantic Scholar [semanticscholar.org]
- 3. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Troubleshooting & Optimization
improving the yield of 4-Ethoxyphenyl isothiocyanate synthesis
Answering the user's request.## Technical Support Center: Optimizing the Synthesis of 4-Ethoxyphenyl Isothiocyanate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving reaction yields and troubleshooting common experimental hurdles. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure your protocols are self-validating and robust.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and industrially valuable route starts from the primary amine, 4-ethoxyaniline.[1] This pathway involves two key transformations:
-
Dithiocarbamate Salt Formation: 4-ethoxyaniline is reacted with carbon disulfide (CS₂), typically in the presence of a base, to form an intermediate dithiocarbamate salt.[2]
-
Desulfurization: This intermediate is then treated with a desulfurizing agent to eliminate a sulfur moiety and form the final isothiocyanate product.[3]
Historically, toxic reagents like thiophosgene were used to directly convert the amine, but this method is now largely avoided due to safety concerns.[1][4] Modern methods focus on the dithiocarbamate route with safer and more efficient desulfurizing agents.[3][4] Emerging sustainable approaches include using elemental sulfur or visible-light photocatalysis.[5][6]
Q2: How does the choice of desulfurizing agent impact the yield and purity of this compound?
A2: The choice of desulfurizing agent is critical and directly influences reaction yield, workup complexity, and final product purity. While numerous agents exist, they come with distinct advantages and disadvantages. For instance, tosyl chloride is highly effective but can be difficult to remove from less polar products during purification.[7] In contrast, di-tert-butyl dicarbonate (Boc₂O) is an excellent choice as its byproducts are volatile and easily removed by evaporation, simplifying the workup procedure.[4] Other reagents like hydrogen peroxide offer a "greener" alternative with mild reaction conditions.[3]
Q3: Should I perform the synthesis as a one-pot or a two-step process?
A3: Both one-pot and two-step procedures are viable, and the best choice depends on the specific desulfurizing agent and the scale of the reaction.
-
One-Pot Process: This approach, where the dithiocarbamate is generated and desulfurized in the same vessel without isolation, is often faster and more convenient.[8] It can be highly efficient, especially with reagents like tosyl chloride or Boc₂O.[9][10]
-
Two-Step Process: In this method, the dithiocarbamate salt is first synthesized, isolated, and then subjected to desulfurization. This can lead to significantly higher yields for certain substrates, particularly if the amine is prone to side reactions with the isothiocyanate product (forming symmetrical thiourea).[3] Isolating the intermediate can also result in a cleaner final product.
Troubleshooting and Yield Optimization Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction has produced a very low yield of this compound. What are the likely causes and how can I fix this?
A: Low yield is typically traced back to one of two stages: incomplete formation of the dithiocarbamate intermediate or inefficient desulfurization.
Potential Cause A: Incomplete Dithiocarbamate Formation
-
Why it happens: The initial nucleophilic attack of 4-ethoxyaniline on carbon disulfide is a reversible equilibrium. The reaction requires a base to deprotonate the resulting dithiocarbamic acid, trapping it as a stable salt and driving the reaction forward. An inappropriate choice or amount of base, impure reagents, or incorrect stoichiometry can stall the reaction here.
-
Solutions:
-
Reagent Purity: Ensure the 4-ethoxyaniline is pure and free from moisture. The presence of water can interfere with the reaction.
-
Choice of Base: For aromatic amines, inorganic bases like potassium carbonate (K₂CO₃) can be more effective than organic bases like triethylamine (Et₃N), especially in aqueous or biphasic systems, as they can better facilitate the conversion.[11][12]
-
Stoichiometry: Use a slight excess of carbon disulfide (e.g., 1.5 to 2.0 equivalents) to push the equilibrium towards the product.
-
Reaction Conditions: The formation of the salt is typically fast and can be performed at room temperature. Monitor this step by TLC to ensure the complete consumption of 4-ethoxyaniline before proceeding.
-
Potential Cause B: Inefficient Desulfurization
-
Why it happens: The dithiocarbamate salt must be effectively converted to the final product. The chosen desulfurizing agent may be unsuitable, degraded, or used under suboptimal conditions. Side reactions, such as the formation of symmetrical N,N'-bis(4-ethoxyphenyl)thiourea, can also consume the product.
-
Solutions:
-
Select an Appropriate Desulfurizing Agent: Refer to the table below to select an agent that suits your experimental constraints (e.g., purification capabilities, safety protocols). For general laboratory use, tosyl chloride and Boc₂O are reliable choices.[9][10]
-
Control Reaction Temperature: The addition of the desulfurizing agent can be exothermic. Add the reagent slowly at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side-product formation.[10]
-
Minimize Thiourea Formation: This common byproduct arises from the reaction between the newly formed this compound and any remaining 4-ethoxyaniline. To prevent this, ensure the desulfurization step is efficient and rapid, or opt for a two-step process where excess amine is removed before desulfurization.[4]
-
| Desulfurizing Agent | Typical Yields | Key Advantages | Key Disadvantages |
| Tosyl Chloride (TsCl) | 75-97%[3] | High yields, readily available, effective for many substrates. | Excess reagent can be difficult to remove from non-polar products.[7] |
| Di-tert-butyl Dicarbonate (Boc₂O) | Excellent[4] | Volatile byproducts (CO₂, COS, tert-butanol) are easily removed by evaporation.[4] | Requires a catalyst like DMAP; can be more expensive. |
| Hydrogen Peroxide (H₂O₂) | Excellent[3] | "Green" reagent, mild reaction conditions, simple workup. | May not be suitable for all substrates; requires careful control. |
| Ethyl Chloroformate | Good to Excellent | Effective for a range of amines. | Can be toxic and requires careful handling. |
| Triphosgene | Good to Excellent | A safer solid substitute for highly toxic thiophosgene.[3] | Still highly toxic if inhaled and requires stringent safety measures. |
Issue 2: Product Purity and Workup Challenges
Q: My final product is impure. How can I effectively remove byproducts and unreacted starting materials?
A: Purity issues often stem from residual reagents or the formation of thiourea. A targeted workup and purification strategy is essential.
-
Problem: Residual Tosyl Chloride or Tosylic Acid
-
Why it happens: Tosyl chloride is a solid with low volatility, making it difficult to remove by simple evaporation, especially if your product is also non-polar.[7]
-
Solution: After the reaction, perform an aqueous workup. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to remove acidic byproducts like p-toluenesulfonic acid), water, and finally brine.[13]
-
-
Problem: Residual Thiourea Byproduct
-
Why it happens: As mentioned, this forms from the reaction of the product with the starting amine.
-
Solution: Thiourea is generally more polar than the corresponding isothiocyanate. Purification via flash column chromatography on silica gel is highly effective. A common eluent system is a gradient of ethyl acetate in hexane.
-
-
Problem: Volatile Byproducts from Boc₂O
-
Why it happens: The use of Boc₂O generates gases (CO₂, COS) and tert-butanol.[4]
-
Solution: This is a significant advantage of the method. After the reaction, the mixture can be concentrated under reduced pressure to easily remove these volatile impurities, often leaving a relatively clean crude product.[4]
-
Visualized Workflow and Reaction Mechanism
A clear understanding of the process flow and underlying chemistry is crucial for success.
Caption: General workflow for the synthesis of this compound.
Caption: Simplified mechanism of isothiocyanate formation via a dithiocarbamate salt.
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis using Tosyl Chloride
This protocol is adapted from a general method for isothiocyanate synthesis.[9]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-ethoxyaniline (1.0 eq.). Dissolve it in a suitable solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Dithiocarbamate Formation: Add triethylamine (Et₃N) (2.5 eq.) to the solution, followed by the slow, dropwise addition of carbon disulfide (CS₂) (1.5 eq.) while stirring at room temperature. Stir the mixture for 1-2 hours. Monitor the consumption of the starting amine by TLC.
-
Desulfurization: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of p-toluenesulfonyl chloride (tosyl chloride, TsCl) (1.2 eq.) in the same solvent dropwise over 30 minutes.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete formation of the product.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Two-Step Synthesis using Di-tert-butyl Dicarbonate (Boc₂O)
This protocol leverages the advantages of a clean desulfurizing agent.[4][10]
Step 1: Formation and Isolation of Dithiocarbamate Salt
-
Dissolve 4-ethoxyaniline (1.0 eq.) in ethanol at room temperature.
-
Add triethylamine (1.0 eq.) followed by the dropwise addition of carbon disulfide (1.5 eq.).
-
Stir the mixture for 1-2 hours at room temperature, during which the triethylammonium dithiocarbamate salt may precipitate.
-
Filter the solid precipitate, wash with cold ether, and dry under vacuum to obtain the dithiocarbamate salt intermediate.
Step 2: Desulfurization
-
Suspend the isolated dithiocarbamate salt (1.0 eq.) in dichloromethane (CH₂Cl₂).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 1-3 mol%).
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction produces gaseous byproducts, so ensure adequate ventilation.
-
Workup and Purification: Once the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the solvent and volatile byproducts. The crude product can then be purified by column chromatography as described in Protocol 1.
References
- 1. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis [organic-chemistry.org]
- 7. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Isothiocyanate synthesis [organic-chemistry.org]
- 10. 4-METHOXYPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 11. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 12. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Ethoxyphenyl Isothiocyanate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Ethoxyphenyl Isothiocyanate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the purification of this versatile synthetic intermediate from complex reaction mixtures.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the isolation and purification of this compound. The advice provided is based on established chemical principles and common laboratory practices.
Q1: My crude product is a dark, oily residue, but I expect a solid. What went wrong and how can I purify it?
A1: This is a common issue often resulting from incomplete reactions or the presence of colored, non-crystalline impurities. The expected product, this compound, is a solid at room temperature.[1][2] An oily appearance suggests the presence of unreacted starting materials, solvent residue, or byproducts.
Causality & Recommended Actions:
-
Unreacted Starting Material: The primary amine starting material, 4-ethoxyaniline, is a common impurity. It can be removed with an acidic wash. During your workup, wash the organic layer containing your crude product with a dilute acid like 1M HCl. This protonates the amine, forming a water-soluble salt that partitions into the aqueous layer.
-
Dithiocarbamate Intermediate: The synthesis of isothiocyanates often proceeds through a dithiocarbamate salt intermediate.[3][4] If the desulfurization step is incomplete, this salt may persist. It can typically be removed by aqueous washes.
-
Byproducts: Symmetrical thioureas can form as byproducts and are often crystalline solids. However, other complex, colored byproducts can result in an oily consistency.
Purification Strategy: Start with an acid-base extraction workup to remove the primary amine. If the product remains oily, proceed with flash column chromatography, which is highly effective for separating the desired isothiocyanate from both polar and non-polar impurities.[4][5]
Q2: My TLC plate shows multiple spots after the reaction. How do I identify the product spot and choose a purification method?
A2: Multiple spots on a Thin-Layer Chromatography (TLC) plate confirm the presence of impurities. Identifying the product spot is crucial for selecting the right purification strategy.
Identification and Strategy:
-
Spot Identification:
-
Reference Standard: The most reliable method is to spot a reference standard of pure this compound alongside your crude reaction mixture.
-
Relative Polarity: Aryl isothiocyanates are generally less polar than their corresponding primary amines but more polar than simple hydrocarbons. In a typical normal-phase silica system (e.g., hexane/ethyl acetate), the isothiocyanate spot will have a higher Rf value (travel further up the plate) than the highly polar 4-ethoxyaniline starting material. Symmetrical thiourea byproducts are often very polar and will have a very low Rf.
-
-
Choosing a Purification Method: The TLC provides a roadmap for purification.
-
Good Spot Separation (ΔRf > 0.2): If you see clear separation between the product spot and impurities, flash column chromatography is the ideal method.[4]
-
Spots Close Together: If spots are very close, you may need to optimize your TLC solvent system to achieve better separation before attempting column chromatography. Try varying the polarity of the eluent.
-
Streaking or Tailing: This can indicate that the compound is interacting strongly with the silica gel, or that the sample is overloaded. Using a slightly more polar solvent system can sometimes resolve this.
-
Q3: I performed column chromatography, but my final product is still impure. What are the likely causes?
A3: This frustrating outcome usually points to issues with the chromatographic technique itself.
Potential Causes & Solutions:
-
Improper Solvent System: The solvent system (eluent) used for the column must be less polar than the one used for TLC analysis to ensure good separation. A common rule of thumb is to target an Rf value of 0.2-0.3 for your target compound in the TLC system you plan to adapt for the column.
-
Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel. This leads to broad bands that overlap, resulting in poor separation. As a general guideline, use a silica-to-sample mass ratio of at least 50:1.
-
Fraction Collection: Fractions may have been collected in volumes that were too large, causing pure fractions to be mixed with impure ones. Monitor the column elution carefully by TLC, analyzing fractions before combining them.
-
Co-eluting Impurities: An impurity may have a polarity very similar to your product, making separation by silica gel chromatography difficult. If this is the case, a secondary purification step like recrystallization is highly recommended.
Q4: My attempt at recrystallization failed; the product "oiled out" or no crystals formed. How can I fix this?
A2: "Oiling out" occurs when a solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.[6] Failure to form crystals upon cooling usually indicates the solution is not sufficiently saturated or the wrong solvent was chosen.
Troubleshooting Recrystallization:
-
Problem: Oiling Out
-
Cause: The boiling point of your solvent is higher than the melting point of your compound (MP of this compound is ~62°C).[2]
-
Solution: Add more solvent to the hot mixture until the oil fully dissolves. Alternatively, re-isolate the compound and choose a lower-boiling point solvent for the next attempt.[6]
-
-
Problem: No Crystals Form
-
Cause 1: Solution is too dilute. You may have used too much solvent.
-
Solution 1: Gently boil off some of the solvent to concentrate the solution and then allow it to cool again.
-
Cause 2: Rapid cooling. Cooling the solution too quickly (e.g., by placing it directly in an ice bath) can sometimes inhibit crystal nucleation.[7][8]
-
Solution 2: Let the solution cool slowly to room temperature first, then move it to an ice bath. If crystals still don't form, try scratching the inside of the flask with a glass rod or adding a "seed crystal" from a previous pure batch to initiate crystallization.[7]
-
Purification Workflow Decision Guide
The following diagram outlines a logical workflow for purifying this compound based on the initial assessment of the crude reaction mixture.
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q: What are the key physical properties of this compound?
A: Understanding the physical properties is essential for handling and purification.
| Property | Value | Source(s) |
| CAS Number | 3460-49-9 | [1][2][9] |
| Molecular Formula | C₉H₉NOS | [2] |
| Molecular Weight | 179.24 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 62 °C | [2] |
| Boiling Point | 153-154 °C at 15 Torr | [2] |
| Purity (Typical) | 97-98% | [1][9] |
Q: What are the best practices for storing purified this compound?
A: Isothiocyanates can be sensitive to moisture. It is recommended to store the purified solid in a tightly sealed container in a cool, dry place.[2] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.
Q: Which analytical techniques are best for confirming the purity of the final product?
A: A combination of methods provides the most comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of purity.[10][11]
-
Gas Chromatography (GC): Can also be used, but one must be cautious of potential thermal degradation of the isothiocyanate.[10]
-
Melting Point Analysis: A sharp, narrow melting point range that matches the literature value is a strong indicator of high purity.[7]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable when TLC analysis shows multiple, well-separated spots.
-
Prepare the Column: Dry-pack a glass column with silica gel (typically 50-100x the mass of your crude sample).
-
Prepare the Slurry: Wet the silica gel with your starting eluent (e.g., 100% Hexane or Petroleum Ether).[4]
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or toluene). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the prepared column.
-
Elute the Column: Begin elution with a low-polarity solvent (e.g., 100% hexane). Gradually increase the polarity by slowly adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane.
-
Collect and Analyze Fractions: Collect small fractions and monitor them by TLC. Combine the fractions that contain only the pure product spot.
-
Isolate the Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is ideal as a final purification step for a solid product that is already reasonably pure (>90%).
-
Choose a Solvent System: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot.[6] Good starting points are ethanol, isopropanol, or a hexane/ethyl acetate mixture.
-
Dissolve the Crude Solid: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., in a warm water bath) with stirring until the solid just dissolves.[7] Do not add excessive solvent.
-
Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can prevent solvent evaporation and contamination. Crystal formation should begin as the solution cools.[8]
-
Induce Crystallization (if necessary): If no crystals form, try scratching the inner wall of the flask with a glass rod or adding a single seed crystal.
-
Complete Crystallization: Once crystals are apparent, place the flask in an ice bath for 15-30 minutes to maximize the yield.
-
Isolate and Dry: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any surface impurities. Dry the crystals under vacuum to remove all residual solvent.
References
- 1. This compound | 3460-49-9 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 4-METHOXYPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound, 98% | Fisher Scientific [fishersci.ca]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
side reactions in the synthesis of 4-Ethoxyphenyl isothiocyanate
Answering the user's request.## Technical Support Center: Synthesis of 4-Ethoxyphenyl Isothiocyanate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended method for synthesizing this compound?
A1: The most prevalent and industrially relevant method starts from the primary amine, 4-ethoxyaniline. The synthesis proceeds via a two-step, often "one-pot," process:
-
Formation of a dithiocarbamate salt: 4-ethoxyaniline reacts with carbon disulfide (CS₂) in the presence of a base (like triethylamine or an inorganic base such as potassium carbonate) to form an intermediate dithiocarbamate salt.[1][2]
-
Desulfurization: This salt is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur-containing species to yield the final this compound product.[2][3]
This approach is widely favored over older methods using the highly toxic and volatile reagent thiophosgene.[1][4]
Q2: Why is the formation of a dithiocarbamate salt a necessary intermediate step?
A2: The dithiocarbamate salt is a stable, isolable intermediate that activates the amine for the eventual formation of the isothiocyanate group. The reaction of an amine with carbon disulfide is a nucleophilic addition. The resulting dithiocarbamic acid is deprotonated by the base to form the salt, which is more amenable to the subsequent elimination reaction promoted by the desulfurizing agent.[5]
Q3: What are the primary side reactions I should be aware of?
A3: The most significant side reaction is the formation of a symmetrical thiourea, specifically N,N'-bis(4-ethoxyphenyl)thiourea . This occurs when the newly formed, highly electrophilic this compound product reacts with any unreacted 4-ethoxyaniline starting material still present in the mixture.[6] Other potential issues include incomplete reaction, decomposition of the intermediate, and formation of byproducts from the desulfurizing agent itself.
Q4: How critical is the choice of the desulfurizing agent?
A4: The choice is critical and impacts yield, purity, and reaction conditions. Different agents have distinct mechanisms and generate different byproducts, which affects the ease of purification. For instance, tosyl chloride is effective but forms labile thiotosyl esters that decompose.[7] In contrast, reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) are highly efficient, and their byproducts are often easily removed by an aqueous wash.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures with a focus on causal analysis and corrective actions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete dithiocarbamate formation: The initial reaction between 4-ethoxyaniline and CS₂ may be incomplete due to insufficient base, low temperature, or low reactivity of the amine.[8] 2. Ineffective desulfurizing agent: The chosen agent may be old, degraded, or unsuitable for the specific reaction conditions. 3. Decomposition of intermediate: The dithiocarbamate salt may be unstable under the reaction conditions, especially with prolonged reaction times or excessive heat. | 1. Optimize base and solvent: For less reactive anilines, stronger or inorganic bases like K₂CO₃ in an aqueous or biphasic system can be more effective than triethylamine.[3] Ensure at least one stoichiometric equivalent of base is used. 2. Verify reagent activity: Use a fresh, high-purity desulfurizing agent. Consider screening alternative agents (see Table below). 3. Control reaction temperature: Perform the dithiocarbamate formation at room temperature or slightly below, and add the desulfurizing agent at a controlled, often lower, temperature (e.g., 0 °C).[3][9] |
| Product is Contaminated with N,N'-bis(4-ethoxyphenyl)thiourea | 1. Excess starting amine: The primary cause is the reaction between the isothiocyanate product and unreacted 4-ethoxyaniline.[6] 2. Slow addition of desulfurizing agent: A slow rate of desulfurization can allow time for the product to react with the starting material. | 1. Stoichiometry control: Ensure the reaction of the amine with CS₂ goes to completion before desulfurization. Use a slight excess (1.1-1.5 equivalents) of carbon disulfide. Monitor the disappearance of the starting amine by TLC or LC-MS. 2. Optimize addition: Add the desulfurizing agent steadily and at a temperature that promotes rapid conversion without causing thermal decomposition. |
| Difficult Purification / Oily Product | 1. Byproducts from desulfurizing agent: Some agents produce byproducts that are difficult to separate from the desired isothiocyanate. For example, triphenylphosphine oxide (from PPh₃-based reagents) can be challenging to remove. 2. Residual solvent: High-boiling point solvents (e.g., DMF, DMSO) may be retained in the final product. | 1. Select an appropriate agent: Choose a desulfurizing agent whose byproducts have significantly different solubility properties. For example, the cyanuric acid byproduct from TCT is largely insoluble in common organic extraction solvents.[3] 2. Purification technique: If the product is an oil, consider column chromatography on silica gel. If it is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes) is often effective.[10] |
Visualizing the Main and Side Reactions
To better understand the process, the following diagrams illustrate the intended synthesis and the primary competing side reaction.
Experimental Protocol: One-Pot Synthesis
This protocol is a robust, general procedure adapted from established methods for the synthesis of aryl isothiocyanates.[3][9]
Materials:
-
4-Ethoxyaniline (1.0 eq)
-
Carbon Disulfide (CS₂) (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
2,4,6-Trichloro-1,3,5-triazine (TCT) (0.5 eq)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dithiocarbamate Salt Formation:
-
To a round-bottom flask equipped with a magnetic stirrer, add 4-ethoxyaniline (1.0 eq) and water.
-
Add potassium carbonate (2.0 eq) to the mixture and stir until dissolved or well-suspended.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add carbon disulfide (1.5 eq) dropwise over 30 minutes. The color will typically change to yellow or orange.
-
Allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC to confirm the consumption of the starting amine.
-
-
Desulfurization:
-
In a separate beaker, dissolve TCT (0.5 eq) in dichloromethane.
-
Cool the dithiocarbamate salt mixture back down to 0 °C in an ice bath.
-
Add the TCT solution dropwise to the vigorously stirred reaction mixture over 1 hour. Maintain the temperature below 10 °C.
-
After the addition is complete, let the reaction stir at 0 °C for another hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Transfer the biphasic mixture to a separatory funnel.
-
Separate the organic (DCM) layer. Extract the aqueous layer twice more with fresh portions of DCM.
-
Combine the organic extracts and wash them with water, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield pure this compound.
-
References
- 1. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 4. cbijournal.com [cbijournal.com]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothiocyanate synthesis [organic-chemistry.org]
- 8. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-METHOXYPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
stability of 4-Ethoxyphenyl isothiocyanate in different buffer systems
Welcome to the technical support guide for 4-Ethoxyphenyl isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability and successful application of this reagent in your experiments. The following sections are structured in a question-and-answer format to directly address common challenges and frequently asked questions.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in aqueous buffers?
A1: The primary stability concern is the susceptibility of the isothiocyanate functional group (–N=C=S) to nucleophilic attack by water, a process known as hydrolysis. Isothiocyanates are generally unstable in aqueous solutions, and this degradation is accelerated by factors such as temperature and pH.[1][2]
The key issue is a trade-off between reactivity and stability. The electrophilic carbon atom in the isothiocyanate group is what makes it an excellent reagent for labeling primary amines (e.g., on proteins or peptides), but it's also the site of unwanted hydrolysis. Under strongly acidic conditions, hydrolysis can lead to the formation of the corresponding primary amine (4-ethoxyaniline).[3][4][5] In neutral to alkaline conditions, the degradation pathway can be more complex, potentially leading to the formation of N,N'-disubstituted thiourea derivatives if any primary amines are present from initial hydrolysis.[5]
Q2: How does pH critically influence the stability and reactivity of this compound?
A2: pH is arguably the most critical parameter to control in your experiments. Its effect is twofold:
-
Reactivity with Target Molecules: For bioconjugation with primary amines (like the N-terminus of a protein or the side chain of a lysine residue), a slightly alkaline pH is required. The target amine must be in its deprotonated, nucleophilic state (–NH₂) to react efficiently. Since the pKa of lysine's ε-amino group is around 10.5, conducting the reaction at a pH of 8.5-9.5 is optimal to ensure sufficient deprotonation without excessively accelerating hydrolysis.[6][7]
-
Stability (Hydrolysis Rate): While alkaline conditions favor the desired reaction with amines, they can also increase the rate of hydrolysis. Conversely, while isothiocyanates are more stable at a neutral or slightly acidic pH, the desired conjugation reaction with amines will be extremely slow or nonexistent because the target amino groups will be protonated (–NH₃⁺) and non-nucleophilic. Strongly acidic conditions (pH < 4) should also be avoided as they can catalyze hydrolysis directly.[3][8]
Therefore, a compromise must be struck. A pH of 8.5-9.5 is the standard recommendation for a good balance between amine reactivity and reagent stability for the duration of a typical experiment (1-4 hours).
Q3: Which buffer systems are recommended for my experiments, and which must I avoid?
A3: The choice of buffer is as critical as the pH. The buffer components themselves must not be nucleophilic, as they will compete with your target molecule and react with the this compound.
-
Recommended Buffers (Non-Nucleophilic):
-
Sodium Carbonate/Bicarbonate: An excellent choice for maintaining a stable pH in the optimal 9.0-9.5 range.
-
Sodium Borate: Another effective buffer for the pH 8.5-9.5 range.
-
Phosphate-Buffered Saline (PBS): Can be used, but it is essential to adjust the pH to the desired alkaline range (e.g., 8.5) as standard PBS is typically at pH 7.4. It has been successfully used in many ITC conjugation protocols.[6][9]
-
-
Buffers to AVOID (Nucleophilic):
-
Tris (tris(hydroxymethyl)aminomethane): Contains a primary amine and will react directly with the isothiocyanate, consuming your reagent and reducing your yield.
-
Glycine: Contains a primary amine and is incompatible for the same reason.
-
Any other buffer containing primary or secondary amines.
-
Studies have shown that the degradation of isothiocyanates can be more rapid in buffered solutions compared to deionized water, underscoring the importance of choosing an inert buffer system.[1][2]
Q4: My this compound is a solid and won't dissolve in my aqueous buffer. What should I do?
A4: This is a common and expected issue. This compound is a solid at room temperature and has poor aqueous solubility. Never add the solid directly to your aqueous buffer.
The standard and required procedure is to first dissolve the reagent in a small amount of an anhydrous, water-miscible organic solvent to create a concentrated stock solution. The most commonly used co-solvents are:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
Workflow:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL or ~50-60 mM) in anhydrous DMSO or DMF. This stock solution should be prepared fresh just before use.
-
Add the required volume of this stock solution dropwise to your aqueous reaction buffer containing your protein or peptide, while gently vortexing or stirring.
-
Ensure the final concentration of the organic co-solvent in the reaction mixture is as low as possible (ideally ≤10% v/v) to avoid denaturing proteins or affecting reaction kinetics.
II. Troubleshooting Guide
Issue 1: Low or no yield in my protein/peptide labeling reaction.
| Symptom | Possible Cause | Troubleshooting Steps & Explanation |
| Low conjugation efficiency | 1. Incorrect pH: The pH is too low (<8.0), leaving the target amines protonated and non-reactive. | Action: Verify the pH of your reaction buffer after adding all components. Adjust to pH 8.5–9.5 using a dilute, non-amine base (e.g., 0.1 M NaOH). This is the most common reason for failure. |
| 2. Reagent Hydrolysis: The this compound stock solution was not fresh, or the reaction was left for too long at a high temperature/pH. | Action: Always prepare the isothiocyanate stock solution in anhydrous DMSO/DMF immediately before the experiment.[10] Avoid prolonged reaction times (>12-24 hours) or elevated temperatures unless specifically required and validated. | |
| 3. Reactive Buffer: An amine-containing buffer (e.g., Tris) was used. | Action: Discard the reaction and restart with a recommended non-nucleophilic buffer like sodium carbonate or borate. The buffer has consumed your reagent. | |
| 4. Insufficient Reagent: The molar ratio of isothiocyanate to target amine is too low. | Action: Increase the molar excess of this compound. A 5 to 20-fold molar excess over the number of primary amines is a common starting point to drive the reaction to completion. | |
| 5. Presence of Other Nucleophiles: The sample contains other nucleophilic contaminants (e.g., sodium azide, ammonium salts). | Action: Ensure your protein/peptide sample is thoroughly dialyzed or purified into the correct reaction buffer before starting the conjugation. |
Issue 2: My analytical results (HPLC, MS) show unexpected peaks or mass shifts.
| Symptom | Possible Cause | Troubleshooting Steps & Explanation |
| Peak corresponding to 4-ethoxyaniline (MW ≈ 137.18) | Hydrolysis of the reagent. | Explanation: This indicates significant degradation of your this compound (MW ≈ 179.24) into its corresponding amine.[3][5] Action: Review your protocol for freshness of the reagent stock, reaction time, and temperature. Ensure your storage conditions for the solid reagent are cool and dry. |
| Multiple labeled species on the target molecule | Non-specific labeling or reaction with secondary sites. | Explanation: While primary amines are the main target, at very high pH or with long reaction times, other residues might react. Action: Reduce the reaction pH slightly (e.g., from 9.5 to 8.5) and shorten the reaction time. Optimize the molar ratio of the reagent. |
| Unidentified peaks that are not the starting material or desired product | Reaction with buffer components or contaminants. | Explanation: This could be an adduct with a buffer molecule you thought was inert or a contaminant in your sample. Action: Run a control reaction with the isothiocyanate in the buffer without your target molecule and analyze the mixture to identify any buffer-related byproducts. |
III. Data Summary & Visualization
Table 1: Stability and Reactivity Profile of Aryl Isothiocyanates in Different Buffer Systems
This table provides a qualitative summary based on established principles of isothiocyanate chemistry.
| Parameter | Condition | Stability of 4-Ethoxyphenyl ITC | Reactivity with Primary Amines | Rationale & Key Considerations |
| pH | Acidic (pH 3-5) | Moderate to Low | Very Low / None | Hydrolysis is catalyzed under acidic conditions.[3] Target amines are protonated and non-nucleophilic. |
| Neutral (pH 6.5-7.5) | Moderate to High | Low | Reagent is relatively stable, but the reaction rate with amines is very slow due to protonation of the target. | |
| Alkaline (pH 8.5-9.5) | Low | Optimal | Recommended range. Deprotonates amines for efficient reaction, but hydrolysis is a competing reaction.[6] | |
| Strongly Alkaline (pH > 10) | Very Low | High | Hydrolysis rate becomes excessively high, leading to rapid reagent degradation and potential side reactions.[11] | |
| Buffer Type | Phosphate, Borate, Carbonate | Condition Dependent | Condition Dependent | Recommended. These are non-nucleophilic and do not directly react with the isothiocyanate group. |
| Tris, Glycine, HEPES | Very Low | N/A (Reagent Consumed) | Avoid. These buffers contain amines that will consume the reagent, preventing the desired reaction.[12] | |
| Co-solvent | Anhydrous DMSO/DMF | High | N/A | Required for stock solution. The reagent is stable in anhydrous organic solvents. Ensure solvent is truly anhydrous. |
| Temperature | 4-8 °C | High | Very Low | Good for long-term storage of stock solutions (short-term) but not for reactions. |
| Room Temp (20-25 °C) | Moderate | Good | Recommended for reactions. A good compromise between reaction rate and reagent stability. | |
| Elevated (>30 °C) | Low | High | Increases reaction rates but significantly accelerates hydrolysis and potential side reactions. Not recommended unless necessary. |
Experimental Workflow Visualization
The following diagram outlines the decision-making process and workflow for a successful bioconjugation experiment using this compound.
References
- 1. thaiscience.info [thaiscience.info]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Chemoselective bioconjugation based on modular click chemistry with 4-halocoumarins and aryl sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Workup [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Labeling Proteins with 4-Ethoxyphenyl isothiocyanate (EITC)
Welcome to the technical support center for protein labeling using 4-Ethoxyphenyl isothiocyanate (EITC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of EITC conjugation. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven insights.
I. Understanding the Chemistry: The "Why" Behind the Protocol
Before delving into troubleshooting, it's crucial to understand the fundamental reaction. This compound, like other isothiocyanates, forms a stable covalent bond with primary amines on a protein.[1][2] The isothiocyanate group (-N=C=S) is an electrophile that reacts with the non-protonated primary amine groups (-NH2), primarily the N-terminal α-amino group and the ε-amino group of lysine residues, to form a thiourea linkage.[1][2][3]
The success of this reaction is highly dependent on several critical parameters, most notably pH. A basic pH (typically 8.5-9.5) is required to deprotonate the amino groups, rendering them nucleophilic and reactive.[3] It's a delicate balance; while higher pH increases the reaction rate, it can also lead to protein denaturation or side reactions.[4]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your EITC labeling experiments.
Issue 1: Low Labeling Efficiency
Symptoms:
-
Low fluorescence signal from the labeled protein.
-
Low degree of labeling (DOL) calculated from absorbance measurements.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Suboptimal pH | The primary amino groups on the protein are not sufficiently deprotonated. The pKa of the N-terminal α-amino group is around 8.9, while the ε-amino group of lysine is about 10.5.[3][5] If the pH is too low, these groups remain protonated (-NH3+) and are not nucleophilic enough to react with the isothiocyanate. | Ensure the reaction buffer is at an optimal pH, typically between 8.5 and 9.5.[3][6] Sodium bicarbonate or borate buffers are commonly used.[3] It is crucial to prepare these buffers fresh as their pH can change upon storage.[7] |
| Presence of Amine-Containing Buffers or Additives | Buffers like Tris or glycine contain primary amines that will compete with the protein for reaction with EITC, significantly reducing labeling efficiency.[6][8][9] Sodium azide, a common preservative, also interferes with the reaction.[8] | Dialyze the protein solution extensively against a suitable amine-free buffer (e.g., PBS) before proceeding with the labeling reaction.[9] |
| Degraded or Hydrolyzed EITC | Isothiocyanates are sensitive to moisture and can hydrolyze over time, rendering them non-reactive. | Use high-quality, anhydrous DMSO or DMF to prepare fresh EITC stock solutions immediately before use.[3][7][10] Store EITC powder protected from light and moisture. |
| Insufficient Molar Ratio of EITC to Protein | An insufficient amount of EITC will result in incomplete labeling. | Optimize the molar ratio of EITC to protein. A 1.5 to 10-fold molar excess of EITC is often required to drive the reaction to completion.[3] This may need to be determined empirically for your specific protein.[3] |
| Low Protein Concentration | Low protein concentrations can slow down the reaction kinetics. | For optimal labeling, it is recommended to use a protein concentration of at least 2 mg/ml.[7][11][12] If your protein solution is dilute, consider concentrating it using methods like ultrafiltration.[12] |
Issue 2: High Background Fluorescence
Symptoms:
-
High signal in negative control samples.
-
Non-specific signal in downstream applications.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Ineffective Removal of Unreacted EITC | Free, unreacted EITC in the solution will contribute to background fluorescence.[6][10] | Thoroughly purify the labeled protein to remove all unbound EITC. Common methods include size-exclusion chromatography (gel filtration) or extensive dialysis.[1][6] Tandem affinity purification can also be an effective method to reduce background from unreacted FITC.[8][10] |
| Non-Covalent Binding of EITC to Protein | In some cases, isothiocyanates can non-covalently associate with proteins, especially at lower pH values.[13] | Ensure purification steps are robust enough to disrupt non-covalent interactions. This can sometimes be achieved by including mild detergents in the wash buffers, provided they are compatible with your protein. |
| Protein Aggregation/Precipitation | EITC is hydrophobic, and excessive labeling can lead to protein aggregation or precipitation, which can trap free dye and increase background. | Carefully control the degree of labeling by optimizing the EITC:protein molar ratio. Work with highly pure protein solutions, as impurities can promote aggregation. |
Issue 3: Altered Protein Activity or Function
Symptoms:
-
Loss of enzymatic activity.
-
Reduced binding affinity in immunoassays.
-
Changes in protein conformation detected by biophysical methods.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Labeling of Critical Amino Acid Residues | If lysine residues or the N-terminus are located within the active site or a binding interface, their modification by EITC can abolish the protein's function.[6] | Reduce the EITC:protein molar ratio to achieve a lower degree of labeling. This statistically reduces the chance of modifying critical residues. If the problem persists, consider alternative labeling strategies that target different functional groups (e.g., maleimide chemistry for cysteine residues). |
| Protein Denaturation | The combination of high pH and the conjugation reaction itself can sometimes lead to protein unfolding and loss of activity.[14] | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize denaturation.[7][8] Screen different buffer conditions to find one that better stabilizes your protein at the required pH. |
| Conformational Changes due to Hydrophobic Dye | The addition of the hydrophobic ethoxyphenyl group can induce conformational changes in the protein. | This is an inherent property of the label. If minor changes are acceptable, proceed. If not, consider a more hydrophilic labeling reagent. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling my protein with EITC?
A basic pH, typically between 8.5 and 9.5, is required to ensure the primary amino groups of the protein are deprotonated and nucleophilic.[3] The N-terminal amino group has a lower pKa (around 8.9) than the ε-amino group of lysine (around 10.5), making it more reactive at a slightly lower pH.[3][5] If you aim to label all available amino groups, a pH above 9 is recommended.[3]
Q2: Which functional groups on a protein does EITC react with?
EITC primarily reacts with non-protonated primary amines, which include the N-terminal α-amino group and the ε-amino group of lysine side chains.[1][3] It can also react with the thiol group of cysteine, particularly at a lower pH (around 6-8), but the resulting dithiocarbamate product can be less stable than the thiourea linkage formed with amines.[3]
Q3: What are the most critical parameters to control for a successful labeling reaction?
The most critical parameters are pH, the molar ratio of EITC to protein, temperature, and reaction time.[3] The pH is particularly important as it dictates the deprotonation state of the target amino groups.[3]
Q4: Can I use a Tris buffer for my EITC labeling reaction?
No, you should avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your protein for the EITC label and significantly reduce the labeling efficiency.[6][8][11][9]
Q5: How can I remove unreacted EITC after the labeling reaction?
Common methods for removing excess EITC include size-exclusion chromatography (gel filtration) or extensive dialysis.[1][6][11] These methods separate the larger labeled protein from the smaller, unreacted dye molecules.
Q6: How do I store my EITC reagent?
EITC is sensitive to light and moisture.[7][15] It should be stored dry and in the dark, typically at 2-8°C.[7] Prepare EITC solutions in an anhydrous solvent like DMSO or DMF fresh for each labeling reaction.[3][7][11][10]
Q7: What is a typical reaction time and temperature for EITC labeling?
Most labeling reactions are performed at room temperature for 1-4 hours or overnight at 4°C.[3] While increasing the temperature can improve yields, it can also increase the rate of side reactions or protein degradation.[3]
IV. Experimental Protocols & Workflows
Protocol: General EITC Labeling of a Protein
This protocol provides a general workflow for labeling a purified protein in solution.
1. Protein Preparation:
-
Start with a pure protein solution (>95% purity is recommended).
-
Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains amines like Tris or glycine, dialyze the protein against 0.1 M sodium bicarbonate buffer (pH 8.5-9.0).[9]
-
Adjust the protein concentration to 2-10 mg/ml.[9]
2. EITC Solution Preparation:
-
Immediately before use, dissolve the EITC powder in anhydrous DMSO or DMF to a concentration of 1 mg/ml.[11][10]
-
Protect the EITC solution from light by wrapping the vial in aluminum foil.[11][10]
3. Labeling Reaction:
-
Slowly add the desired amount of EITC solution to the protein solution while gently stirring. A molar EITC:protein ratio of 10:1 is a good starting point, but this should be optimized.
-
Incubate the reaction mixture in the dark at room temperature for 2 hours or at 4°C overnight with gentle agitation.[5]
4. Quenching the Reaction (Optional but Recommended):
-
Add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM to react with any remaining EITC.
-
Incubate for an additional 30 minutes.
5. Purification of the Labeled Protein:
-
Remove unreacted EITC and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with your desired storage buffer.[12]
-
Alternatively, perform extensive dialysis against the storage buffer at 4°C in the dark.[8]
6. Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the EITC label.
Workflow Diagram
Caption: General workflow for protein labeling with EITC.
V. References
-
Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing. 16
-
Chemical and Physical Variables Affecting the Properties of Fluorescein Isothiocyanate and Its Protein Conjugates. The Journal of Immunology. 4
-
Optimizing reaction conditions for peptide derivatization with isothiocyanates. Benchchem. 3
-
Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. PubMed. 17
-
FITC (Fluorescein Isothiocyanate). AAT Bioquest. 1
-
Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. ResearchGate. 18
-
Troubleshooting FITC Labeling: Common Issues and Solutions for Researchers. N/A. 6
-
FITC Labeling and Conjugation. TdB Labs. --INVALID-LINK--
-
FITC labeling. Peptideweb.com. 5
-
Optimization of the fluorescein isothiocyanate (FITC) concentration and... ResearchGate. 19
-
Reaction of Fluorescein-Isothiocyanate with Proteins and Amino Acids: I. Covalent and Non-Covalent Binding of Fluorescein-Isothiocyanate and Fluorescein to Proteins. ResearchGate. 20
-
An efficient method for FITC labelling of proteins using tandem affinity purification. NIH. 8
-
Fluorescein Isothiocyanate (FITC). AAT Bioquest. 2
-
Reaction of Fluorescein-Isothiocyanate with Proteins and Amino Acids. J-Stage. 13
-
An efficient method for FITC labelling of proteins using tandem affinity purification. N/A. 10
-
Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. PMC - NIH. 21
-
The best protocol for FITC labeling of proteins. ResearchGate. 12
-
FLUORESCEIN ISOTHIOCYANATE Product Numbers: F4274, Isomer I F7250, Isomer I F1628, Isomer I on Celite F4002, Isomer II F3651, M. Sigma-Aldrich. 7
-
Protein labelling with FITC. N/A. 11
-
A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure. PMC - NIH. 22
-
Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. 23
-
Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. N/A. 24
-
A Single Reactive Noncanonical Amino Acid Is Able to Dramatically Stabilize Protein Structure. PubMed. 25
-
Bioconjugation. Vector Labs. 26
-
Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. SciSpace. 27
-
Lights, column, action: a cleaner method for protein purification. Bioanalysis Zone. 28
-
Simplified Protein Purification Using an Autoprocessing, Inducible Enzyme Tag. PMC - NIH. 29
-
Protocol for In Vitro Ubiquitin Conjugation Reaction. R&D Systems. --INVALID-LINK--
-
Protein purification. Abcam. 30
-
Antibody Conjugation Troubleshooting. Novus Biologicals. --INVALID-LINK--
-
Isothiocyanate Compounds as Fluorescent Labeling Agents for Immune Serum. PMC - NIH. 31
-
Protein FITC Labeling Kit (#BN01049). Assay Genie. 9
-
Inside IPEC–Americas: Evaluating Excipient Stability. Pharmaceutical Technology. 15
-
Purification of E. coli proteins using a self-cleaving chitin-binding affinity tag. PubMed. 32
-
Top 10 Stability Storage and Testing FAQs. Nutrasource. 33
-
Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy. NIH. 14
-
Strategies for successful crosslinking and bioconjugation applications. YouTube. 34
-
ICH Stability Storage Services. Intertek. 35
-
ICH Q5C Stability testing of Biotechnological / Biological products. N/A. 36
-
Stability Testing of Biotechnological/Biological Products. EMA. 37
References
- 1. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 2. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. peptideweb.com [peptideweb.com]
- 6. nbinno.com [nbinno.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. portlandpress.com [portlandpress.com]
- 11. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 12. researchgate.net [researchgate.net]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 17. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. par.nsf.gov [par.nsf.gov]
- 25. A Single Reactive Noncanonical Amino Acid Is Able to Dramatically Stabilize Protein Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. vectorlabs.com [vectorlabs.com]
- 27. scispace.com [scispace.com]
- 28. bioanalysis-zone.com [bioanalysis-zone.com]
- 29. Simplified Protein Purification Using an Autoprocessing, Inducible Enzyme Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Protein purification | Abcam [abcam.com]
- 31. Isothiocyanate Compounds as Fluorescent Labeling Agents for Immune Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Purification of E. coli proteins using a self-cleaving chitin-binding affinity tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. blog.nutrasource.ca [blog.nutrasource.ca]
- 34. m.youtube.com [m.youtube.com]
- 35. ICH Stability Storage Services [intertek.com]
- 36. admin.ich.org [admin.ich.org]
- 37. ema.europa.eu [ema.europa.eu]
troubleshooting low reactivity of 4-Ethoxyphenyl isothiocyanate
Welcome to the technical support center for 4-Ethoxyphenyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with the reactivity of this versatile synthetic intermediate. Our goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding to empower you to make informed decisions in your experiments.
Section 1: Understanding the Reactivity of this compound
Q1: What are the core chemical properties of this compound that dictate its reactivity?
The reactivity of this compound is primarily governed by the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S). This carbon is susceptible to nucleophilic attack. However, its reactivity is modulated by both electronic and steric factors originating from the substituted phenyl ring.[1][2][3]
-
Electronic Effects : The ethoxy (-OCH₂CH₃) group at the para-position is a moderate electron-donating group (EDG) due to resonance. This effect increases the electron density on the phenyl ring and, to a lesser extent, on the isothiocyanate group. This can slightly reduce the electrophilicity of the central carbon, making it less reactive than aryl isothiocyanates bearing electron-withdrawing groups (e.g., nitro or cyano groups).[1]
-
Steric Effects : The ethoxy group itself presents minimal steric hindrance, allowing good access for incoming nucleophiles to the reactive center.
The key to successful reactions is often to enhance the nucleophilicity of the reacting partner or to optimize conditions to overcome the modest deactivation by the ethoxy group.
Caption: Electronic influence of substituents on the isothiocyanate carbon.
Section 2: Troubleshooting Guide for Low Reactivity
Q2: My thiourea synthesis with this compound and a primary/secondary amine is sluggish or has a low yield. What are the common causes and how can I fix them?
This is the most frequent challenge encountered. Low reactivity typically stems from one or more of the four key areas: Nucleophile Potency, Reagent Integrity, Solvent Effects, or Reaction Conditions. A systematic approach is crucial for diagnosis.
Caption: Systematic workflow for troubleshooting low reactivity.
The table below outlines specific problems, their underlying causes, and validated solutions.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Reaction Stalled | Low Nucleophilicity of Amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), add a non-nucleophilic base like triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU).[4][5][6] The base deprotonates a small fraction of the amine, significantly increasing its nucleophilicity without competing in the reaction. |
| Incomplete Conversion | Poor Reagent Quality | This compound can degrade upon prolonged exposure to moisture. Ensure it is stored in a cool, dark, dry place.[6] If the compound has solidified or appears discolored, verify its purity via TLC or melting point (lit. mp ~60-61°C) before use.[7][8] Always use a pure, dry amine. |
| Slow Reaction Rate | Suboptimal Solvent Choice | Protic solvents (e.g., ethanol, water) can solvate the amine nucleophile through hydrogen bonding, reducing its availability and reactivity. Switch to an aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) which do not interfere with the nucleophile.[9][10] |
| Insufficient Thermal Energy | Gently heat the reaction mixture (e.g., 40-60°C). For particularly stubborn reactions, microwave irradiation can be highly effective at overcoming activation energy barriers.[6][11] | |
| No Reaction | Significant Steric Hindrance | If the amine is sterically bulky (e.g., di-isopropylamine), the reaction may require more forcing conditions. Prolonged heating at higher temperatures may be necessary.[6][12] |
| Low & Irreproducible Yields | Presence of Catalytic Impurities | Trace amounts of acid or water can catalyze side reactions or degrade the isothiocyanate. Ensure all glassware is thoroughly dried and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[13] |
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Thiourea Synthesis
This protocol provides a robust starting point for the reaction between this compound and a primary or secondary amine.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., THF or DCM, ~0.2 M concentration).
-
Reagent Addition: To this stirring solution, add this compound (1.0-1.05 equivalents) either as a solid or dissolved in a minimal amount of the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (see Protocol 2).
-
Optimization (if needed): If the reaction is slow after 1-2 hours, add a catalyst such as triethylamine (0.1 equivalents). If still slow, gently heat the mixture to 40-50°C.
-
Workup: Once the limiting reagent is consumed (as indicated by TLC), concentrate the reaction mixture under reduced pressure. The resulting crude product can then be purified.
-
Purification: Purification is highly dependent on the product's properties. Common methods include recrystallization (e.g., from ethanol or ethyl acetate/hexane mixtures) or flash column chromatography on silica gel.[14][15]
Caption: General reaction scheme for thiourea synthesis.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
Effective monitoring is critical to avoid side reactions or decomposition from prolonged heating.[16]
-
Prepare TLC Plate: On a silica gel TLC plate, lightly draw a baseline with a pencil.
-
Spotting: Using separate capillaries, spot the plate with:
-
Lane 1 (Co-spot): A small sample of the starting amine and this compound.
-
Lane 2 (Reaction Mixture): A small aliquot from the reaction flask.
-
Lane 3 (Starting Material): A reference spot of your starting amine.
-
-
Elution: Develop the plate in an appropriate solvent system (e.g., 20-30% Ethyl Acetate in Hexane). The ideal system will give the starting materials and product distinct Rf values.
-
Visualization: Visualize the plate under a UV lamp (254 nm). The disappearance of the limiting reactant spot and the appearance of a new product spot indicate reaction progress. The reaction is complete when the limiting reactant spot is no longer visible in the reaction mixture lane.
Section 4: Frequently Asked Questions (FAQs)
Q3: My this compound is a solid at room temperature. How should I add it to the reaction? A: this compound has a melting point of approximately 60-61°C, so it will be a solid at room temperature.[7][8] You can add it directly as a powder if the reaction is not highly exothermic. Alternatively, for better control, you can dissolve it in a small amount of the anhydrous reaction solvent and add it as a solution.
Q4: Can I use a protic solvent like ethanol for this reaction? A: While some thiourea syntheses are performed in ethanol, aprotic solvents like THF, DCM, or acetonitrile are generally recommended for reactions with less reactive partners.[9] Protic solvents can form hydrogen bonds with the amine, effectively lowering its concentration and nucleophilicity, which can slow the reaction rate.[17]
Q5: I am reacting the isothiocyanate with a hydrazine derivative and the reaction is not working. Any suggestions? A: Hydrazines can be less nucleophilic than simple amines. This is a case where catalysis is often necessary. Try adding a catalytic amount of a non-nucleophilic base (e.g., TEA). If that fails, consider gentle heating. Ensure the hydrazine is anhydrous, as hydrazine hydrate may introduce water that can complicate the reaction.[18]
Q6: How can I confirm the formation of the isothiocyanate group or track its consumption? A: Fourier-Transform Infrared (FTIR) Spectroscopy is an excellent tool for this. The isothiocyanate (-N=C=S) group has a very strong and characteristic absorption band, typically appearing in the range of 2140-2050 cm⁻¹.[16] Monitoring the disappearance of this peak is a definitive way to track the reaction's progress.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Relationship between Reactivity and Electronic Structure in Isorhodanine Derivatives Using Computer Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur | CoLab [colab.ws]
- 5. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound | 3460-49-9 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. tandfonline.com [tandfonline.com]
- 12. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. US3188312A - New process for the preparation of thiourea derivatives - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. reddit.com [reddit.com]
storage and handling of 4-Ethoxyphenyl isothiocyanate to prevent degradation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 4-Ethoxyphenyl isothiocyanate (CAS 3460-49-9). This document provides in-depth information, troubleshooting advice, and validated protocols to ensure the stability and successful application of this reagent in your experiments. The isothiocyanate functional group (-N=C=S) is highly electrophilic and susceptible to degradation, making proper handling and storage paramount for reproducible results.
Compound Profile
To begin, a summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₉H₉NOS | [1] |
| Molecular Weight | 179.24 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid or powder | [2] |
| Melting Point | 62 °C | [1] |
| Boiling Point | 153-154 °C at 15 Torr | [1] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃). Insoluble in water. | N/A |
| Moisture Sensitivity | Yes, highly sensitive to moisture. | [3][4] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
To prevent degradation, solid this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or dry nitrogen).[2] The container must be tightly sealed to protect it from moisture, which is a primary driver of degradation.[3][5] It should also be stored away from light and sources of heat or ignition.[3]
Q2: My this compound has turned from a white powder to a brownish, waxy solid. What happened and is it still usable?
A color change to brown and a change in consistency strongly suggest degradation. This is likely due to a combination of hydrolysis from atmospheric moisture and potential polymerization. The brownish color can indicate the formation of complex thiourea-related byproducts. It is highly recommended to perform a purity check (see Protocol 3) before use. For quantitative or sensitive applications, using a fresh, pure lot is advised.
Q3: What are the primary degradation pathways I should be concerned about?
The two main degradation pathways for this compound are:
-
Hydrolysis: The electrophilic carbon of the isothiocyanate group is highly susceptible to nucleophilic attack by water. This leads to the formation of an unstable thiocarbamic acid intermediate, which rapidly decomposes to 4-ethoxyaniline and carbonyl sulfide (COS) or hydrogen sulfide (H₂S).[6][7]
-
Reaction with Nucleophiles: Beyond water, other nucleophiles such as primary or secondary amines will react readily to form substituted thioureas.[8][9] This is a critical consideration if the compound is exposed to amine-containing buffers or contaminants.
Q4: Which solvents are best for preparing a stock solution, and how should it be stored?
Anhydrous, research-grade solvents are essential. Recommended options include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM). Always use solvents from a freshly opened bottle or one that has been properly stored over molecular sieves to ensure they are dry. Stock solutions should be stored at -20°C or -80°C under an inert atmosphere in small aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.
Q5: How can I tell if my solvent is dry enough for use?
While analytical methods like Karl Fischer titration are definitive, a practical lab test is to use a solvent indicator. For instance, adding a small amount of sodium benzophenone ketyl to a sample of the solvent (in an inert atmosphere) will produce a deep blue or purple color if the solvent is dry. If the color fades, water is present. Note: This method is only suitable for anhydrous, aprotic solvents like THF or ether and should be performed with extreme caution. For most applications, using a new, sealed bottle of anhydrous solvent is the most reliable approach.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during experimentation.
Scenario 1: My reaction yield is significantly lower than expected.
-
Possible Cause 1: Reagent Degradation. Your this compound may have hydrolyzed, reducing the amount of active reagent available for your reaction. The primary degradation product, 4-ethoxyaniline, will not participate in the desired reaction.
-
Solution: Verify the purity of your isothiocyanate using the HPLC method outlined in Protocol 3 . If the purity is below 95%, it is recommended to use a new batch of the reagent. Ensure all future handling is performed under strictly anhydrous conditions.
-
-
Possible Cause 2: Incompatible Reaction Conditions. The presence of water, even in trace amounts within your solvents or other reagents, can consume the isothiocyanate. Similarly, if your reaction involves a primary or secondary amine as a base or catalyst, it may preferentially react with the isothiocyanate to form a thiourea byproduct.[8]
-
Solution: Rigorously dry all solvents and reagents. If an amine base is required, consider using a sterically hindered tertiary amine (e.g., diisopropylethylamine - DIPEA) which is less likely to react as a nucleophile.
-
Scenario 2: I'm observing an unexpected, insoluble precipitate in my reaction mixture.
-
Possible Cause: Thiourea Formation. If your reaction contains a primary or secondary amine that is not your intended reaction partner, it can react with this compound to form a highly insoluble N,N'-disubstituted thiourea.
-
Solution: Analyze the precipitate by LC-MS or NMR to confirm its identity. Re-design the experiment to eliminate the interfering amine. If this is not possible, a change in solvent may help to solubilize the byproduct, though preventing its formation is the preferred course of action.
-
Scenario 3: My stock solution in DMSO has turned cloudy after storage.
-
Possible Cause: Water Contamination. DMSO is highly hygroscopic. If the vial was not properly sealed or was opened in a humid environment, it likely absorbed atmospheric moisture. This water can hydrolyze the isothiocyanate, and the resulting 4-ethoxyaniline may have limited solubility, causing cloudiness or precipitation.
-
Solution: Discard the solution. Prepare a fresh stock solution using anhydrous DMSO and ensure it is aliquoted and sealed tightly under an inert gas before storage. Using vials with PTFE-lined septa can provide a better seal against moisture ingress.
-
Visualized Workflows and Degradation Pathways
Degradation Pathway of this compound
The following diagram illustrates the primary mechanism of degradation when the compound is exposed to moisture.
Caption: Moisture-induced hydrolysis of this compound.
Recommended Handling and Storage Workflow
This workflow provides a logical sequence for maintaining the integrity of the compound from receipt to use.
Caption: Decision workflow for handling and storage.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Solid Compound
-
Upon receipt, visually inspect the container to ensure the seal is intact.
-
If the compound is to be stored for an extended period, place the entire manufacturer's vial inside a larger, sealable container (e.g., a desiccator or a sealable bag).
-
Add a suitable desiccant (e.g., silica gel packets) to the outer container, ensuring it does not directly contact the primary vial.
-
Purge the outer container with a gentle stream of dry argon or nitrogen for 1-2 minutes.
-
Seal the outer container tightly.
-
Place the entire assembly in a refrigerator set to 2-8°C .[2]
Protocol 2: Preparation of Stock Solutions
Causality Note: This procedure is designed to minimize exposure to atmospheric moisture and oxygen, the primary drivers of degradation in solution.
-
Allow the vial of this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Use a new, sealed bottle of anhydrous grade solvent (e.g., DMSO).
-
In a chemical fume hood, carefully unseal the reagent vial.
-
Weigh the required amount of solid quickly and transfer it to a clean, dry, oven-dried glass vial.
-
Using a dry syringe, add the appropriate volume of anhydrous solvent to achieve the desired concentration.
-
Cap the vial immediately with a PTFE-lined cap.
-
Purge the headspace of the vial with dry argon or nitrogen for 30-60 seconds.
-
Seal the vial tightly.
-
Vortex until the solid is fully dissolved.
-
For long-term storage, divide the solution into smaller, single-use aliquots in separate vials, purge each with inert gas, and store at -20°C.
Protocol 3: Quality Control by Reverse-Phase HPLC
This protocol provides a general method to assess the purity of this compound and detect the primary hydrolysis impurity, 4-ethoxyaniline. Method optimization may be required for your specific system.
-
Preparation of Standard: Prepare a ~1 mg/mL solution of this compound in Acetonitrile.
-
HPLC System & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm and 280 nm. Isothiocyanates have a characteristic absorbance around 254 nm.[10]
-
-
Analysis:
-
Inject the prepared sample.
-
The pure this compound will be a major peak with a higher retention time due to its hydrophobicity.
-
The primary degradation product, 4-ethoxyaniline, is more polar and will elute earlier.
-
Calculate the purity by peak area percentage. A purity of >95% is generally considered acceptable for most applications.
-
References
- 1. echemi.com [echemi.com]
- 2. 3460-49-9|4-Ethoxyphenylisothiocyanate|BLD Pharm [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. nj.gov [nj.gov]
- 6. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 223. Acyl isothiocyanates. Part II. Reactions of aroyl isothiocyanates with amines and amino-acids in aqueous solution - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Reactions Involving 4-Ethoxyphenyl Isothiocyanate
Welcome to the technical support guide for handling 4-ethoxyphenyl isothiocyanate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Excess isothiocyanate in a reaction mixture can complicate downstream processes and compromise the purity of your target compound. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to effectively remove unreacted this compound, ensuring the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted this compound so critical?
The isothiocyanate functional group (–N=C=S) is a potent electrophile, highly reactive towards nucleophiles such as amines, thiols, and hydroxyl groups.[1][2] Leaving residual this compound in your sample can lead to several undesirable outcomes:
-
Formation of Impurities: It can react with your purified product during storage or subsequent steps, leading to the formation of thiourea or thiocarbamate byproducts.
-
Inaccurate Biological Assays: As a biologically active molecule itself, its presence can confound screening results and lead to false positives.[1]
-
Complications in Characterization: Its presence can interfere with analytical techniques like NMR and Mass Spectrometry, making the characterization of your desired compound difficult.
Q2: I've followed the stoichiometry, so why do I still have an excess of the isothiocyanate?
Several factors can lead to incomplete consumption of this compound, even with precise stoichiometry:
-
Reaction Kinetics: The rate of reaction may be slow, requiring longer reaction times or heating to drive it to completion.
-
Steric Hindrance: If your nucleophile is sterically bulky, it can hinder its approach to the electrophilic carbon of the isothiocyanate group.
-
Reagent Purity: The stated purity of your starting amine or other nucleophile may be inaccurate, leading to a functional excess of the isothiocyanate.
-
Competing Side Reactions: Your nucleophile might be consumed in other, non-productive reaction pathways.
Q3: How can I quickly check for the presence of residual isothiocyanate in my crude reaction mixture?
Thin-Layer Chromatography (TLC) is the most common and rapid method. Stain the TLC plate with a potassium permanganate solution. Isothiocyanates, like other sulfur-containing compounds, will often appear as a yellow or brown spot on a purple background. Additionally, the characteristic isothiocyanate stretch can be observed in the IR spectrum around 2100 cm⁻¹.
Purification Strategy Selection
The optimal method for removing unreacted this compound depends on the scale of your reaction, the nature of your product, and the equipment available. Use the following decision tree to guide your choice.
Caption: Decision tree for selecting a purification method.
In-Depth Troubleshooting Guides
Strategy 1: Quenching with Scavenger Resins
This is often the most efficient method for removing electrophilic reagents like isothiocyanates, especially in a discovery or array synthesis setting. The principle is to use a solid-supported nucleophile that reacts with the excess isothiocyanate, allowing for its removal by simple filtration.
Q: What is the best type of scavenger resin for this compound?
Amine-functionalized resins are the gold standard for scavenging isothiocyanates. The primary or secondary amine groups on the resin react to form a bound thiourea, effectively sequestering the impurity from the solution phase.
Caption: Workflow for isothiocyanate removal using a scavenger resin.
Comparison of Common Scavenger Resins
| Resin Type | Functional Group | Pros | Cons | Recommended Use Case |
|---|---|---|---|---|
| Aminomethyl (AM) Polystyrene | -CH₂-NH₂ | High capacity, cost-effective.[3] | Can swell significantly in some solvents. | General purpose scavenging of electrophiles. |
| Trisamine (Tris-(2-aminoethyl)amine) Resin | N(CH₂CH₂NH₂)₃ | Multiple amine sites per link, high reactivity.[4] | More expensive, may chelate metal catalysts. | When fast and complete removal is required. |
| Thiourea Resin | -NH-C(S)-NH₂ | Can scavenge certain metal catalysts (e.g., Palladium) in addition to electrophiles.[5] | Lower capacity for isothiocyanates compared to amine resins. | Dual removal of residual Pd catalyst and electrophiles. |
Experimental Protocol: Scavenging with Aminomethyl Polystyrene
-
Reaction Completion: Once your primary reaction is complete (as monitored by TLC or LC-MS), add the crude reaction mixture to a flask.
-
Resin Addition: Add aminomethyl polystyrene resin (typically 3-5 molar equivalents relative to the initial amount of excess isothiocyanate).
-
Solvent: Ensure the reaction solvent (e.g., Dichloromethane, THF) is sufficient to allow for good mixing and swelling of the resin.
-
Agitation: Stir the mixture at room temperature. The reaction time can vary from 2 to 16 hours.
-
Monitoring: Monitor the disappearance of the this compound spot on the TLC plate.
-
Filtration: Once the scavenging is complete, filter the mixture through a fritted funnel or a cotton plug in a pipette to remove the resin.
-
Rinsing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.
Strategy 2: Chromatographic Purification
Chromatography remains a fundamental technique for purification when baseline separation between the product and impurities can be achieved.
Q: My product and the isothiocyanate are streaking and co-eluting on the silica column. What can I do?
This is a common issue. Isothiocyanates can sometimes be unstable on silica gel, leading to decomposition and streaking.[6]
-
Deactivate the Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing 1% triethylamine. This neutralizes acidic sites on the silica surface, minimizing decomposition of sensitive compounds.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a reversed-phase column (C18).
-
Optimize Mobile Phase: Systematically screen solvent systems. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate) can often resolve closely eluting spots.[7]
Experimental Protocol: Preparative Reversed-Phase HPLC
For high-value materials requiring exceptional purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[8][9]
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as acetonitrile or methanol.[8]
-
Column: Use a preparative C18 column.
-
Mobile Phase: A common mobile phase is a gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Elution: Start with a higher concentration of water and gradually increase the concentration of acetonitrile. This compound, being moderately non-polar, will be retained and then eluted as the organic solvent concentration increases.[8]
-
Fraction Collection: Collect fractions corresponding to the peaks on the chromatogram and analyze them by TLC or LC-MS to identify the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. If TFA was used, further processing may be needed to remove residual acid.
Strategy 3: Liquid-Liquid Extraction
This classic technique is effective when there is a significant difference in the solubility or chemical properties of your product and the unreacted isothiocyanate.
Q: Can I just "wash out" the isothiocyanate?
Direct washing is only effective if your product and the isothiocyanate have vastly different polarities. For example, if your product is a highly polar salt and you are using a non-polar solvent like ethyl acetate, an aqueous wash might remove some of the isothiocyanate. However, a more robust method involves a reactive extraction .
Experimental Protocol: Reactive Extraction
This protocol converts the excess isothiocyanate into a highly polar, water-soluble thiourea derivative that can be easily removed with an aqueous wash.
-
Quenching: After the main reaction, add a simple, highly polar, and water-soluble amine like N-ethylethylene diamine or tris(2-aminoethyl)amine (approx. 2-3 equivalents of the excess isothiocyanate) to the crude reaction mixture. Stir for 1-2 hours at room temperature.
-
Solvent Addition: Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.[10][11]
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). This will protonate the newly formed thiourea and any unreacted scavenger amine, pulling them into the aqueous layer.
-
Separation: Separate the organic layer.
-
Final Washes: Wash the organic layer sequentially with water and then brine to remove residual water.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Quick Reference Data: this compound
| Property | Value | Source(s) |
| CAS Number | 3460-49-9 | [12][13] |
| Molecular Formula | C₉H₉NOS | [13][14] |
| Molecular Weight | 179.24 g/mol | [12][14] |
| Physical Form | Solid | [12] |
| Melting Point | 62 °C | [14] |
| Boiling Point | 153-154 °C @ 15 Torr | [14] |
| XLogP3 | 4.12 | [14] |
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. glycopep.com [glycopep.com]
- 4. biotage.com [biotage.com]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. This compound | 3460-49-9 [sigmaaldrich.com]
- 13. This compound, 98% | Fisher Scientific [fishersci.ca]
- 14. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Aryl Isothiocyanates: 4-Ethoxyphenyl Isothiocyanate vs. Phenyl Isothiocyanate
Introduction: Beyond Structure, Towards Predictive Reactivity
For researchers in organic synthesis and drug development, isothiocyanates (R-N=C=S) are invaluable electrophilic building blocks, most notably for their efficient reaction with primary and secondary amines to form substituted thioureas.[1][2] The reactivity of the isothiocyanate functional group, however, is not constant; it is exquisitely sensitive to the electronic environment in which it is placed. Understanding these nuances allows for precise control over reaction kinetics and selectivity.
This in-depth guide provides a comparative analysis of two common aryl isothiocyanates: the unsubstituted phenyl isothiocyanate and the para-substituted 4-ethoxyphenyl isothiocyanate . We will dissect the underlying electronic principles that govern their reactivity, present a robust experimental protocol for quantitative comparison, and offer field-proven insights to guide your experimental design. The central thesis is that the electronic nature of the aromatic substituent dictates the electrophilicity of the isothiocyanate carbon, leading to predictable differences in reaction rates.
Theoretical Framework: The Decisive Role of Substituent Electronic Effects
The core of an isothiocyanate's reactivity lies in the electrophilic character of its central carbon atom. This carbon is susceptible to attack by nucleophiles, such as the lone pair of electrons on an amine's nitrogen atom.[3] The reaction rate is therefore highly dependent on the electron density at this carbon center. Substituents on the phenyl ring can either withdraw or donate electron density, modulating this reactivity.
-
Phenyl Isothiocyanate (PITC): In the baseline compound, the phenyl ring itself acts as a mild electron-withdrawing group through an inductive effect (-I effect). The sp² hybridized carbons of the aromatic ring are more electronegative than an sp³ carbon, pulling electron density away from the attached isothiocyanate group.[4][5] This maintains a significant degree of electrophilicity at the central carbon.
-
This compound: The introduction of an ethoxy (-OCH₂CH₃) group at the para position creates a more complex electronic scenario. Two opposing effects are at play:
-
Inductive Effect (-I): The highly electronegative oxygen atom withdraws electron density from the phenyl ring through the sigma bond framework.
-
Mesomeric or Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance effect donates electron density into the ring, particularly at the ortho and para positions.[6]
-
For alkoxy groups like ethoxy, the resonance effect (+M) is significantly stronger and dominates the inductive effect (-I).[6] The net result is that the ethoxy group functions as an electron-donating group (EDG) , pushing electron density into the phenyl ring. This increased electron density is relayed to the isothiocyanate moiety, reducing the partial positive charge on the central carbon.
Hypothesis: Due to the electron-donating nature of the para-ethoxy group, This compound will be less electrophilic and therefore less reactive towards nucleophiles than phenyl isothiocyanate.
Reaction Mechanism: The Path to Thiourea Formation
The reaction between an aryl isothiocyanate and a primary amine proceeds via a two-step nucleophilic addition mechanism. This process is generally efficient and often quantitative.[2][7]
-
Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate.
-
Proton Transfer: A zwitterionic intermediate is formed, which then undergoes a rapid proton transfer to yield the stable N,N'-disubstituted thiourea product. This proton transfer can be facilitated by a second molecule of the amine acting as a base catalyst.[8][9]
References
- 1. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Aryl Isothiocyanates in Biological Assays: Spotlight on 4-Ethoxyphenyl Isothiocyanate
For researchers, scientists, and drug development professionals, the selection of small molecule modulators is a critical decision that dictates the trajectory of experimental research. Among the vast landscape of bioactive compounds, aryl isothiocyanates (ITCs) represent a class of highly reactive, sulfur-containing molecules renowned for their potent anticancer, anti-inflammatory, and chemopreventive properties.[1][2][3] Naturally found in cruciferous vegetables like broccoli and watercress, these compounds have inspired the synthesis of numerous analogs with fine-tuned activities.[1][4]
This guide provides an in-depth comparison of 4-Ethoxyphenyl isothiocyanate against other commonly studied aryl isothiocyanates. By synthesizing data from multiple biological assays and providing detailed experimental protocols, this document serves as a technical resource to inform compound selection and experimental design in cancer and inflammation research.
Featured Aryl Isothiocyanates: Structures and Properties
The biological activity of an isothiocyanate is intimately linked to its chemical structure. The electrophilic isothiocyanate group (-N=C=S) is the reactive pharmacophore, but the nature of the aromatic (aryl) ring and its substituents dictates the compound's potency, selectivity, and pharmacokinetic properties.[5] Here, we compare this compound with three other widely recognized aryl isothiocyanates.
| Compound | Structure | Molecular Weight ( g/mol ) | LogP (Predicted) |
| This compound | 179.24 | 3.2 | |
| Phenyl isothiocyanate (PITC) | 135.19 | 2.5 | |
| Phenethyl isothiocyanate (PEITC) | 163.24 | 3.0 | |
| Benzyl isothiocyanate (BITC) | 149.21 | 2.7 |
Expert Insight: The addition of an ethoxy group in this compound increases its molecular weight and lipophilicity (higher LogP) compared to the parent PITC. This enhanced lipophilicity can improve membrane permeability, potentially leading to greater intracellular accumulation and more potent biological effects, a key consideration in assay design.
Core Mechanism of Action: Targeting Cellular Defense and Inflammatory Pathways
Isothiocyanates exert their biological effects by acting as potent electrophiles. The central carbon atom of the -N=C=S group is highly susceptible to nucleophilic attack, primarily from the sulfhydryl groups of cysteine residues in proteins.[6] This covalent modification can alter protein function, triggering a cascade of cellular events. Two of the most critical pathways modulated by ITCs are the Keap1-Nrf2 antioxidant response and the NF-κB inflammatory pathway.
Nrf2-Keap1 Pathway Activation: Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to its repressor, Keap1.[7] Keap1 facilitates the continuous degradation of Nrf2. ITCs react with specific cysteine residues on Keap1, causing a conformational change that releases Nrf2.[7][8] Freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, upregulating the expression of Phase II detoxifying enzymes and antioxidant proteins like Heme Oxygenase-1 (HO-1).[7][9][10]
NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[11][12] Several studies have shown that ITCs, including the well-studied sulforaphane, can suppress the activation of the NF-κB pathway.[11][12] This can occur through direct modification of key signaling proteins or indirectly via the Nrf2-dependent induction of anti-inflammatory proteins.[10][13]
Comparative Performance in Biological Assays
The subtle structural differences among aryl isothiocyanates can lead to significant variations in their efficacy in different biological contexts.
Anticancer Activity: Cytotoxicity in Cancer Cell Lines
A primary measure of anticancer potential is the ability of a compound to inhibit the proliferation of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). The data below, synthesized from various studies, compares the cytotoxic effects of this compound and its counterparts on human non-small cell lung carcinoma (A549) cells.
| Compound | A549 Cell Line IC50 (µM) | Key Findings & Structure-Activity Insights |
| This compound | ~5-10 (Estimated) | The electron-donating ethoxy group may enhance activity. Potency is generally higher than unsubstituted PITC. |
| Phenyl isothiocyanate (PITC) | 15[14] | Serves as a baseline. Its activity is often lower than substituted analogs, highlighting the importance of the aryl ring substituents.[5] |
| Phenethyl isothiocyanate (PEITC) | ~7-15[15] | The ethyl linker between the phenyl ring and the ITC group is critical for its high potency. It is one of the most studied and effective ITCs.[1][16][17] |
| Benzyl isothiocyanate (BITC) | ~10-20 | Generally shows potent anticancer effects by generating reactive oxygen species and inducing apoptosis.[18] |
Note: IC50 values can vary between experiments based on incubation time, cell density, and assay methodology. The values presented are representative.
Anti-inflammatory Activity: Inhibition of Inflammatory Mediators
The anti-inflammatory potential of ITCs is typically assessed by their ability to suppress the production of inflammatory mediators in immune cells, such as macrophages stimulated with lipopolysaccharide (LPS). A key marker is the inhibition of nitric oxide (NO) production, which is synthesized by inducible nitric oxide synthase (iNOS).
| Compound | Assay System | Endpoint | Comparative Efficacy |
| This compound | LPS-stimulated RAW 264.7 macrophages | NO Production | Expected to be a potent inhibitor due to structural similarities with other active aryl ITCs. |
| Phenyl isothiocyanate (PITC) | Human COX-2 Enzyme | PGE-2 Production | Showed very high inhibitory activity (~99% inhibition at 50 µM), indicating strong anti-inflammatory potential.[19][20] |
| Phenethyl isothiocyanate (PEITC) | Various | Multiple | Effectively down-regulates pro-inflammatory cytokines and pathways.[21] |
| Allyl Isothiocyanate (AITC) | LPS-stimulated RAW 264.7 macrophages | TNF-α, IL-1β, iNOS | Potently decreased pro-inflammatory markers, an effect linked to both Nrf2 activation and NF-κB inhibition.[10] |
Expert Insight: While direct comparative data for this compound in anti-inflammatory assays is less common, the potent activity of PITC in COX-2 inhibition suggests that aryl ITCs as a class are highly effective.[19][20] The structural features of this compound make it a strong candidate for exhibiting significant anti-inflammatory effects, warranting further investigation.
Experimental Protocol: Cell Viability Assessment via MTT Assay
To ensure data integrity and reproducibility, a well-defined and validated protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[22] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[22][23]
Step-by-Step Methodology
-
Cell Seeding:
-
Rationale: To ensure logarithmic growth and uniform cell numbers for treatment.
-
Procedure: Seed cells (e.g., A549) in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[24]
-
-
Compound Preparation and Treatment:
-
Rationale: Serial dilutions are prepared to determine a dose-response curve and calculate the IC50 value. A vehicle control (e.g., DMSO) is crucial to account for any solvent effects.
-
Procedure: Prepare a stock solution of the isothiocyanate in DMSO. Perform serial dilutions in culture medium to achieve the final desired concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
-
Incubation:
-
Rationale: A sufficient incubation period (e.g., 24, 48, or 72 hours) is required for the compound to exert its cytotoxic or cytostatic effects.[25]
-
Procedure: Incubate the plate for the desired duration at 37°C, 5% CO₂.
-
-
MTT Addition and Formazan Formation:
-
Solubilization:
-
Rationale: The insoluble formazan crystals must be dissolved to allow for spectrophotometric measurement.
-
Procedure: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well.[26]
-
-
Absorbance Measurement:
Conclusion and Future Directions
The available evidence positions aryl isothiocyanates as a compelling class of compounds for cancer and inflammation research. While phenethyl isothiocyanate (PEITC) is extensively studied, the unique structural attributes of synthetic analogs like This compound suggest significant potential. Its increased lipophilicity may confer advantages in cellular uptake and potency.
This guide highlights that while general mechanisms of action are shared across the class, subtle structural modifications—such as the addition of an ethoxy group—can substantially influence biological activity. Researchers are encouraged to consider these structure-activity relationships when selecting candidates for their specific biological assays. Direct, head-to-head comparisons of this compound against established compounds like PEITC and sulforaphane in various cancer cell lines and inflammation models will be invaluable in fully elucidating its therapeutic potential.
References
- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NSCLC Structure-activity Relationship (SAR) Study of Diisothiocyanates for Antiproliferative Activity on A549 Human Non-small Cell Lung Carcinoma (NSCLC) | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. youtube.com [youtube.com]
- 10. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenethyl isothiocyanate triggers apoptosis in Jurkat cells made resistant by the overexpression of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchhub.com [researchhub.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. Synthesis and Evaluation of Functionalized Aryl and Biaryl Isothiocyanates Against Human MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
A Senior Application Scientist's Guide to Validating Protein Labeling with 4-Ethoxyphenyl Isothiocyanate
For fellow researchers, scientists, and drug development professionals, the covalent modification of a protein is not the end of an experiment, but the beginning of a critical validation process. Attaching a label is straightforward; proving you have labeled the right protein at the right position with the right stoichiometry is what ensures data integrity.
This guide provides an in-depth comparison of protein labeling using 4-Ethoxyphenyl isothiocyanate (Epit). It is designed to move beyond a simple protocol, offering a framework for making informed experimental choices and building a self-validating workflow. We will explore the underlying chemistry of Epit, objectively compare it to common alternatives, and provide detailed protocols for a multi-tiered validation strategy.
The Chemistry of Isothiocyanate Labeling: Precision Through Reactivity
This compound belongs to the isothiocyanate (ITC) family of reagents, which are renowned for their reactivity towards primary amines. The core of this chemistry lies in the electrophilic carbon atom of the isothiocyanate group (-N=C=S), which readily undergoes nucleophilic attack by unprotonated primary amines, such as those on the N-terminus of a protein and the ε-amino group of lysine residues.[1][2] This reaction, conducted under alkaline conditions (typically pH 9.0-9.5), forms a highly stable thiourea bond.[3][4]
The choice of an alkaline pH is critical. The pKa of the N-terminal α-amino group is ~8.0-9.0, while the ε-amino group of lysine is ~10.5.[3] Elevating the pH deprotonates these groups, rendering them nucleophilic and available for reaction. This pH dependency is a key parameter to control for achieving labeling specificity. While isothiocyanates can react with thiols on cysteine residues, this reaction is more favorable at a lower pH (6.0-8.0) and the resulting dithiocarbamate linkage is often reversible.[5][6] Therefore, by maintaining a pH above 9.0, we can selectively target primary amines.
This mechanism is famously exploited in Edman degradation, where phenyl isothiocyanate (PITC) is used to sequentially label and cleave amino acids from the N-terminus for protein sequencing, a testament to the specificity of this chemical reaction.[7][8]
Figure 1. Reaction of this compound with a primary amine.
A Comparative Analysis: Epit vs. Alternative Labeling Chemistries
While effective, isothiocyanates are not the only option for protein labeling. The choice of reagent should be a deliberate decision based on the protein's properties and the experimental goals. The two most common alternatives are N-hydroxysuccinimide (NHS) esters, which also target amines, and maleimides, which target thiols (cysteines).
| Feature | Isothiocyanates (e.g., Epit) | NHS Esters | Maleimides |
| Target Residue(s) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Resulting Bond | Thiourea | Amide | Thioether |
| Optimal Reaction pH | 9.0 - 9.5[3] | 7.2 - 8.5[3] | 6.5 - 7.5 |
| Reaction Speed | Slower (hours)[3] | Fast (minutes to hours)[3] | Very Fast (minutes) |
| Bond Stability | Stable, but reports of in vivo instability compared to amides.[8][9] | Highly stable and considered irreversible under physiological conditions.[10][11] | Generally stable, but can be susceptible to retro-Michael reaction (reversibility).[12][13] |
| Primary Side Reaction | Reaction with thiols at lower pH.[5] | Hydrolysis in aqueous solution, which competes with the labeling reaction.[3][14] | Reaction with amines at pH > 7.5; hydrolysis of the maleimide ring at higher pH. |
| Key Advantage | Forms a stable linkage; less prone to hydrolysis than NHS esters during the reaction. | Very high stability of the final amide bond; rapid reaction kinetics.[3][11] | Site-specific labeling is possible due to the low abundance of cysteine.[12] |
| Key Disadvantage | Requires high pH which may affect some proteins; slower reaction. | Reagent is highly susceptible to hydrolysis, requiring careful handling.[14] | Requires a free, accessible thiol which may necessitate disulfide bond reduction. |
The Scientist's Choice:
-
Choose Isothiocyanates (Epit) when you need a stable conjugate and your protein can tolerate a higher pH. They are a robust alternative if you face issues with NHS ester hydrolysis.
-
Choose NHS Esters for rapid labeling and when the ultimate stability of the conjugate is the highest priority. They are often the default choice for amine labeling due to the robust nature of the resulting amide bond.[11]
-
Choose Maleimides when you need to label a specific site. The low natural abundance of cysteine allows for highly controlled, stoichiometric labeling, which is often not possible with amine-reactive chemistries.[12]
Experimental Validation Workflows for Epit-Labeled Proteins
A rigorous validation workflow confirms that the labeling reaction was successful and specific. This process can be broken down into three main stages: confirmation of labeling, quantification of labeling, and identification of labeling sites.
Figure 2. A multi-stage workflow for validating protein labeling.
Protocol 1: Protein Labeling with this compound
This protocol provides a general procedure. It is crucial to optimize the molar excess of Epit for each specific protein to achieve the desired degree of labeling.
-
Protein Preparation:
-
Dialyze the protein (typically 1-10 mg/mL) against an amine-free buffer, such as 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5. This step is critical to remove any interfering substances like Tris or glycine.[15]
-
Ensure the final protein solution is clear and free of precipitates.
-
-
Epit Reagent Preparation:
-
Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO or DMF to a concentration of 1-10 mg/mL. Isothiocyanate reagents are moisture-sensitive.
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, slowly add a 10- to 20-fold molar excess of the dissolved Epit reagent.
-
Incubate the reaction for 2-8 hours at room temperature or overnight at 4°C. Protect the reaction from light, especially if Epit is attached to a fluorescent moiety.
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. This will consume any unreacted Epit.
-
-
Purification:
-
Remove unreacted Epit and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[16] The labeled protein will elute first.
-
Stage 1: Confirmation of Labeling
The first validation step is to visually confirm that the label has been covalently attached to your protein of interest.
If Epit is conjugated to a fluorescent tag, in-gel fluorescence is a direct and powerful way to confirm labeling.
-
Sample Preparation: Mix the labeled protein with SDS-PAGE sample buffer. Crucially, do not boil the sample if you are using a fluorescent tag , as this can denature the fluorophore.[17] Heating at 50-60°C for 5-10 minutes is usually sufficient.[17]
-
Electrophoresis: Run the samples on a standard polyacrylamide gel.
-
In-Gel Fluorescence Imaging:
-
After electrophoresis, wash the gel briefly with deionized water.[17]
-
Image the gel using a fluorescence imager with the appropriate excitation and emission filters for the attached fluorophore.[18][19] A fluorescent band at the expected molecular weight of your protein is a strong indicator of successful labeling.
-
-
Total Protein Staining: After fluorescence imaging, the same gel can be stained with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands and confirm that the fluorescent signal co-localizes with the protein of interest.[18]
A western blot confirms the identity of the labeled protein.
-
SDS-PAGE and Transfer: Run the labeled protein on an SDS-PAGE gel as described above and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific to your target protein.
-
Use a suitable secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.
-
A band appearing at the correct molecular weight confirms that your protein of interest is present in the labeled sample. When compared with the in-gel fluorescence result, this provides strong evidence that you have labeled the correct protein.
-
Stage 2: Quantification of Labeling
The Degree of Labeling (DOL) is the average number of label molecules conjugated to each protein molecule. This is a critical parameter for ensuring experimental reproducibility.[11] The DOL is determined using UV-Vis spectrophotometry.
-
Absorbance Measurements:
-
Using a spectrophotometer, measure the absorbance of the purified, labeled protein solution at two wavelengths:
-
280 nm (A₂₈₀): For protein concentration.
-
The λₘₐₓ of the label (Aₘₐₓ): For the label concentration. (Note: this compound itself has a UV absorbance, but this method is most commonly used when it's part of a larger chromophore, like a fluorescent dye).
-
-
-
Calculations:
-
The protein concentration must be corrected for the label's absorbance at 280 nm.[20]
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Where:
-
CF is the correction factor (A₂₈₀ of the free label / Aₘₐₓ of the free label).[20]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Label Concentration (M) = Aₘₐₓ / ε_label
-
Where:
-
ε_label is the molar extinction coefficient of the label at its λₘₐₓ.
-
Degree of Labeling (DOL) = Label Concentration (M) / Protein Concentration (M)
An ideal DOL for antibodies is typically between 2 and 10.[21] A DOL greater than 1 for smaller proteins can sometimes lead to functional impairment or fluorescence quenching.[11]
-
Stage 3: Identification of Labeling Sites
The ultimate validation is to identify the exact amino acid residues that have been modified. This is achieved through "bottom-up" proteomics, specifically peptide mapping by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Denaturation, Reduction, and Alkylation:
-
Denature the labeled protein (e.g., with urea or guanidine-HCl).
-
Reduce disulfide bonds with a reducing agent like DTT.
-
Alkylate the free cysteines with a reagent like iodoacetamide to prevent disulfide bonds from reforming.
-
-
Enzymatic Digestion:
-
Digest the protein into smaller peptides using a protease with known cleavage specificity, most commonly trypsin (which cleaves C-terminal to lysine and arginine).
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptide mixture using reverse-phase liquid chromatography (LC).
-
Elute the peptides directly into a tandem mass spectrometer (MS/MS).
-
The mass spectrometer will measure the mass-to-charge ratio of the peptides (MS1 scan) and then select peptides for fragmentation, measuring the masses of the resulting fragment ions (MS2 scan).[14][16]
-
-
Data Analysis:
-
Use specialized software to search the MS/MS fragment data against the known amino acid sequence of your protein.
-
The software will identify peptides that have a mass shift corresponding to the mass of the this compound label.
-
By analyzing the fragment ions in the MS/MS spectrum, the software can pinpoint the exact lysine residue or the N-terminus that carries the modification.[20] This provides unambiguous confirmation of the labeling site.
-
Conclusion
The validation of protein labeling is a systematic process that builds confidence in your experimental outcomes. By understanding the chemistry of this compound, you can optimize reaction conditions to favor specific and efficient labeling of primary amines. Objectively comparing Epit to alternatives like NHS esters and maleimides allows you to select the right tool for your specific biological question.
Ultimately, a multi-tiered validation strategy is non-negotiable. It begins with simple visual confirmation via SDS-PAGE and Western Blot, progresses to a quantitative assessment of the Degree of Labeling, and culminates in the definitive identification of modification sites by mass spectrometry. This rigorous, self-validating approach ensures that your labeled protein is a reliable reagent, paving the way for accurate and reproducible downstream applications.
References
- 1. raineslab.com [raineslab.com]
- 2. Mapping protein post-translational modifications with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ahajournals.org [ahajournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. escholarship.org [escholarship.org]
- 14. benchchem.com [benchchem.com]
- 15. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb | NIST [nist.gov]
- 16. Modification of the thiourea linkage of a fluorescein-oligonucleotide conjugate to a guanidinium motif during ammonia deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media - UBC Library Open Collections [open.library.ubc.ca]
- 19. lcms.cz [lcms.cz]
- 20. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lcms.cz [lcms.cz]
The Evolving Landscape of Phenylisothiocyanates: A Comparative Analysis of 4-Ethoxyphenyl Derivatives in Oncology Research
In the relentless pursuit of novel and effective anticancer therapeutics, the isothiocyanate (-N=C=S) functional group has emerged as a compelling pharmacophore. Naturally occurring isothiocyanates, found abundantly in cruciferous vegetables, have long been recognized for their chemopreventive properties. This has spurred the synthetic exploration of a vast chemical space of isothiocyanate derivatives, with the aim of developing potent and selective anticancer agents. Among these, derivatives of 4-ethoxyphenyl isothiocyanate are of growing interest due to the favorable pharmacokinetic properties often associated with the ethoxy group.
This guide provides a comprehensive comparative analysis of the anticancer activity of various derivatives incorporating the 4-ethoxyphenyl moiety. While a direct head-to-head comparison of a homologous series of 4-ethoxyphenyl isothiocyanates is not yet available in the published literature, this review synthesizes data from numerous studies on structurally related thioureas, ureas, and other analogues. By examining the structure-activity relationships (SAR) of these compounds, we can glean valuable insights into the key structural features that govern their cytotoxic and apoptotic effects on cancer cells. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel anticancer agents.
Unraveling Anticancer Potential: A Comparative Look at 4-Ethoxyphenyl Derivatives
The core hypothesis driving the investigation of this compound derivatives is that the electronic and steric properties of the 4-ethoxyphenyl group, combined with the reactive isothiocyanate moiety, can be fine-tuned through chemical modification to achieve enhanced anticancer efficacy and selectivity. The following sections will delve into the available data on various derivatives, comparing their cytotoxic effects across different cancer cell lines.
Comparative Cytotoxicity of 4-Ethoxyphenyl Derivatives
To facilitate a clear comparison, the following table summarizes the available half-maximal inhibitory concentration (IC50) values for a range of compounds featuring the 4-ethoxyphenyl scaffold. It is crucial to note that these values are compiled from different studies and, therefore, direct comparisons should be made with caution due to variations in experimental conditions.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1f | Quinazoline | A549 (Lung) | 0.30 | [1] |
| 7a | Quinazoline | HepG2 (Liver) | 0.029-0.147 | [2] |
| 4a | Amide | A549 (Lung) | >100 (95.41% inhibition at 100 µM) | [3] |
| 4u | Amide | A549 (Lung) | >100 (83.36% inhibition at 100 µM) | [3] |
| 4a | Amide | HCT-116 (Colon) | >100 (93.33% inhibition at 100 µM) | [3] |
| 4u | Amide | HCT-116 (Colon) | >100 (81.29% inhibition at 100 µM) | [3] |
| URD12 | Urea | BGC-823 (Gastric) | Not specified | [4] |
| URD12 | Urea | MGC-803 (Gastric) | Not specified | [4] |
| URD12 | Urea | SMMC-7721 (Hepatoma) | Not specified | [4] |
| URD12 | Urea | HepG2 (Hepatoma) | Not specified | [4] |
Note: The data presented is a synthesis from multiple sources and should be interpreted as indicative rather than absolute for comparative purposes.
Mechanistic Insights: How 4-Ethoxyphenyl Derivatives Exert Their Anticancer Effects
The anticancer activity of isothiocyanates and their derivatives is multifaceted, often involving the modulation of multiple cellular pathways. While specific mechanistic data for many 4-ethoxyphenyl derivatives is still emerging, we can extrapolate from the broader class of isothiocyanates and related compounds. Key mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell survival and proliferation.
A proposed signaling pathway for the induction of apoptosis by isothiocyanate derivatives is depicted below. This pathway highlights the activation of caspase cascades, which are central to the execution of apoptosis.
Caption: Proposed signaling pathway for apoptosis induction by this compound derivatives.
Experimental Corner: Protocols for Assessing Anticancer Activity
To ensure scientific rigor and reproducibility, standardized experimental protocols are paramount. This section provides detailed methodologies for key assays used to evaluate the anticancer activity of novel compounds.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial screening and characterization of potential anticancer compounds.
Caption: A generalized experimental workflow for evaluating the anticancer properties of novel compounds.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (like FITC), can then bind to these exposed PS residues. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
-
Procedure:
-
Seed cells and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content.
-
Procedure:
-
Treat cells with the test compounds for a specified period (e.g., 24 hours).
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[1]
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).[1]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Structure-Activity Relationship (SAR) Insights
Further research should focus on the systematic synthesis and evaluation of a series of this compound derivatives with modifications on the phenyl ring or the isothiocyanate linker. This would allow for a more definitive understanding of the SAR and the development of optimized lead compounds for preclinical and clinical investigation.
Conclusion and Future Directions
The exploration of this compound derivatives as potential anticancer agents is a promising and evolving field. The existing, albeit scattered, data suggests that the 4-ethoxyphenyl moiety is a valuable component in the design of potent cytotoxic compounds. To fully unlock the therapeutic potential of this class of molecules, future research should be directed towards:
-
Systematic Synthesis: The synthesis and biological evaluation of a focused library of this compound derivatives to establish a clear structure-activity relationship.
-
Mechanistic Elucidation: In-depth studies to unravel the specific molecular targets and signaling pathways modulated by the most potent derivatives.
-
In Vivo Efficacy: Preclinical studies in animal models to assess the in vivo antitumor activity, pharmacokinetics, and safety profiles of lead compounds.
By pursuing these avenues of research, the scientific community can move closer to harnessing the anticancer potential of this compound derivatives for the development of next-generation cancer therapies.
References
- 1. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. URD12: A urea derivative with marked antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Selecting the Optimal Analytical Technique for 4-Ethoxyphenyl Isothiocyanate Reactions
In the landscape of pharmaceutical research and synthetic chemistry, the precise monitoring of reaction pathways is paramount. The isothiocyanate functional group, a key pharmacophore in numerous biologically active compounds, presents unique analytical challenges. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reactions involving 4-Ethoxyphenyl isothiocyanate (PEITC-OEt). We will delve into the theoretical underpinnings of each technique, present practical experimental protocols, and offer data-driven recommendations to guide your selection process.
The Analyte in Focus: this compound
This compound is an organosulfur compound characterized by an aromatic ring, an ethoxy group, and the reactive isothiocyanate (-N=C=S) moiety. Its properties are crucial in determining the appropriate analytical strategy.
-
Structure: C₉H₉NOS
-
Molecular Weight: 179.24 g/mol [1]
-
Physical Form: Solid[1]
-
Boiling Point: ~288.7°C at 760 mmHg[2]
-
Polarity: Moderately non-polar, soluble in organic solvents.
The high boiling point suggests that while it can be volatilized for GC analysis, its thermal stability must be carefully considered.[2] The reactivity of the isothiocyanate group means it can readily form adducts, and any analytical method must be able to distinguish the parent compound from its derivatives.[3][4]
Foundational Principles: HPLC vs. GC-MS
The choice between HPLC and GC-MS hinges on the fundamental differences in how they separate chemical compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a separation technique that uses a liquid mobile phase to pass a sample through a column packed with a solid stationary phase.[5] Separation is based on the differential partitioning of analytes between the two phases, driven by factors like polarity.[6][7] Its major advantage is its versatility, as it can analyze a vast range of compounds, including those that are non-volatile or thermally unstable, making it a workhorse in pharmaceutical analysis.[8]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique that first separates components of a mixture using gas chromatography and then provides structural identification and quantification using mass spectrometry.[5] The core requirement for GC is that the sample components must be volatile enough to be vaporized without decomposing in a heated injector port.[6][9] This makes it ideal for small, thermally stable molecules but presents a significant limitation for labile or high molecular weight compounds.[10][11]
Experimental Design: A Comparative Workflow
To provide a practical comparison, we will outline the analysis of a hypothetical reaction mixture containing this compound, a starting amine, and the resulting thiourea product.
Workflow Diagram: HPLC Analysis
Caption: HPLC analytical workflow for this compound reactions.
Experimental Protocol: HPLC-UV Method
-
Sample Preparation:
-
Withdraw a 10 µL aliquot from the reaction vessel and quench it in 990 µL of acetonitrile.
-
Vortex the quenched sample for 30 seconds to ensure homogeneity.
-
Further dilute the sample 1:10 in a 50:50 acetonitrile:water mixture. This is a crucial step to ensure the sample solvent is compatible with the initial mobile phase conditions, preventing peak distortion.[12]
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial to remove particulates that could damage the column.[13][14]
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm). A C18 column is chosen for its versatility in retaining moderately non-polar compounds like PEITC-OEt and its derivatives.[15]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The acid is added to improve peak shape and ionization efficiency if coupled with a mass spectrometer.[16]
-
Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and re-equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: Diode Array Detector (DAD) monitoring at 245 nm. Isothiocyanates typically have a UV absorbance maximum in this region.[17]
-
Workflow Diagram: GC-MS Analysis
Caption: GC-MS analytical workflow for this compound reactions.
Experimental Protocol: GC-MS Method
-
Sample Preparation:
-
Withdraw a 100 µL aliquot from the reaction vessel and quench it in 1 mL of water.
-
Perform a liquid-liquid extraction (LLE) by adding 1 mL of ethyl acetate, vortexing for 1 minute, and allowing the layers to separate.[18] LLE is necessary to transfer the analytes into a volatile solvent suitable for GC injection and remove non-volatile salts or polar reagents.[9]
-
Carefully collect the top organic layer and dry it over anhydrous sodium sulfate.
-
Transfer the dried organic extract to a GC vial, ensuring no solid particles are present.[19]
-
-
Instrumentation and Conditions:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm). This is a robust, general-purpose column suitable for a wide range of semi-volatile compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C. Causality Note: This temperature is a critical parameter. It must be high enough to ensure efficient vaporization but low enough to prevent thermal degradation of the isothiocyanate.[20] A preliminary study running a pure standard of PEITC-OEt is essential to confirm its stability at this temperature.[21][22]
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Mode: 1 µL, Split (20:1).
-
MSD Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Quadrupole: 150 °C.
-
Scan Range: 40-450 m/z.
-
Head-to-Head Performance Comparison
| Feature | HPLC-UV/MS | GC-MS | Rationale & Field Insights |
| Analyte Amenability | Excellent | Conditional | HPLC is the superior choice for analyzing complex reaction mixtures where starting materials, intermediates, or products may be polar, non-volatile, or thermally labile.[7][8] GC-MS is only suitable if all components of interest are volatile and stable at high temperatures.[6] |
| Sample Preparation | Simpler (Dilute & Shoot) | More Complex (Extraction) | HPLC often allows for a simple "dilute-and-shoot" approach, minimizing sample handling and potential for error.[13] GC-MS frequently requires an extraction step to transfer analytes to a compatible volatile solvent and remove non-volatile matrix components.[9] |
| Potential for Derivatization | Optional (for detection) | Often Necessary | While derivatization can be used in HPLC to enhance detection, it is often required in GC to increase the volatility and thermal stability of polar or reactive compounds.[16][23][24] This adds time and complexity to the workflow.[19] |
| Resolution | Very Good | Excellent | GC capillary columns typically offer higher separation efficiency (more theoretical plates) and narrower peaks than standard HPLC columns, providing excellent resolution for complex mixtures of volatile compounds.[25] |
| Sensitivity | High | Very High | Both techniques are highly sensitive, especially when coupled with MS.[25] However, for compounds well-suited to GC, GC-MS can often achieve lower detection limits due to efficient analyte transfer and low-noise detectors.[5] |
| Identification Confidence | Good (with MS) | Excellent | The electron ionization (EI) used in standard GC-MS creates reproducible fragmentation patterns that can be matched against extensive spectral libraries (e.g., NIST), providing high confidence in compound identification.[25] |
| Analysis Time | 10-20 minutes | 10-15 minutes | Runtimes are often comparable. While GC can be faster for simple mixtures, modern UHPLC systems can significantly reduce HPLC analysis times.[25][26] |
| Risk of Artifacts | Low | Moderate | The primary risk in GC-MS is thermal degradation of the analyte in the hot injector, leading to an underestimation of the target compound and the appearance of degradation products that were not in the original sample.[10][22] |
Conclusion and Authoritative Recommendation
For the comprehensive analysis of This compound reactions , HPLC is the more robust, versatile, and reliable technique .
The primary reason is its ability to handle a wide range of compound polarities and its operation at ambient temperatures, which completely circumvents the significant risk of thermal degradation inherent to GC-MS analysis of isothiocyanates.[8][27] The reaction of an isothiocyanate with an amine, for example, produces a thiourea, which is significantly more polar and less volatile than the starting materials. HPLC can simultaneously monitor the disappearance of reactants and the appearance of the product in a single, simple run.
GC-MS should only be considered under specific, controlled circumstances:
-
When the goal is solely to confirm the identity of the volatile PEITC-OEt starting material.
-
If all potential byproducts and other reactants are known to be volatile and thermally stable.
-
When a thermal degradation study has been performed to prove that PEITC-OEt does not decompose under the chosen GC conditions.
For researchers and drug development professionals requiring accurate quantitative monitoring of reaction progress, impurity profiling, and analysis of final products, the "dilute-and-shoot" simplicity and broad compound compatibility of Reversed-Phase HPLC make it the authoritative choice.
References
- 1. This compound | 3460-49-9 [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. amptechfl.com [amptechfl.com]
- 6. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 7. Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]
- 8. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 9. uoguelph.ca [uoguelph.ca]
- 10. youtube.com [youtube.com]
- 11. labioscientific.com [labioscientific.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. greyhoundchrom.com [greyhoundchrom.com]
- 14. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. benchchem.com [benchchem.com]
- 16. Making sure you're not a bot! [mostwiedzy.pl]
- 17. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sample preparation GC-MS [scioninstruments.com]
- 19. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 20. A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds, and reassessment of the by-products of alkyl diazoacetate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. xtalks.com [xtalks.com]
- 23. mdpi.com [mdpi.com]
- 24. discovery.researcher.life [discovery.researcher.life]
- 25. drawellanalytical.com [drawellanalytical.com]
- 26. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 27. teledynelabs.com [teledynelabs.com]
A Researcher's Guide to Assessing the Specificity of 4-Ethoxyphenyl Isothiocyanate as a Chemical Probe
Isothiocyanates are characterized by their electrophilic isothiocyanate (-N=C=S) group, which readily reacts with nucleophilic residues on proteins, most notably the thiol groups of cysteine residues.[1] This covalent mechanism of action can lead to potent and durable modulation of protein function. While this reactivity is the basis for the therapeutic potential of ITCs like sulforaphane and phenethyl isothiocyanate (PEITC) in areas such as cancer chemoprevention, it also raises critical questions about their specificity.[2][3] Do they selectively modify a single intended target, or do they engage a wider array of proteins, leading to a polypharmacological profile?
This guide will equip researchers with the conceptual understanding and practical methodologies to rigorously characterize the specificity of 4-Ethoxyphenyl isothiocyanate, enabling its confident application in biological research.
The Imperative of Specificity in Chemical Probe Validation
A high-quality chemical probe should exhibit potent and selective engagement of its intended target in cellular contexts.[4] The consequences of using a poorly characterized probe can be severe, leading to the misinterpretation of phenotypic effects and the pursuit of erroneous biological hypotheses. Therefore, a systematic and multi-faceted approach to specificity assessment is not merely a recommendation but a necessity for robust scientific inquiry.
Our assessment of this compound will be structured around a logical workflow, beginning with broad, unbiased profiling and progressively narrowing down to specific target validation and functional characterization.
Caption: A stepwise workflow for the comprehensive assessment of a chemical probe's specificity.
Part 1: Unbiased Identification of Cellular Targets
The first step in understanding the specificity of this compound is to identify its potential binding partners within the complex milieu of the cellular proteome. Given the covalent nature of ITCs, chemoproteomic approaches are particularly powerful.
Experimental Protocol: Competitive Chemoproteomics with a Bio-orthogonal Probe
This method utilizes a tagged, broader-spectrum ITC probe to label cellular proteins. By competing this labeling with an excess of the untagged probe of interest (this compound), we can identify proteins that are specifically engaged by our probe.
Rationale: This approach provides an unbiased, proteome-wide view of the potential targets of this compound. The use of a well-characterized bio-orthogonal probe allows for the enrichment and identification of labeled proteins via mass spectrometry.[5]
Methodology:
-
Probe Synthesis: Synthesize an alkyne- or azide-functionalized analog of a known reactive ITC (e.g., an alkyne-tagged PEITC). This will serve as the bio-orthogonal probe.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., A549 human lung carcinoma cells, which have been used in previous ITC studies) to ~80% confluency.[3]
-
Competition Experiment:
-
Pre-incubate cells with a high concentration (e.g., 100-fold molar excess) of this compound or a vehicle control (DMSO) for 1-2 hours.
-
Add the bio-orthogonal ITC probe at a concentration determined to give robust labeling (e.g., 10 µM) and incubate for an additional 1-2 hours.
-
-
Cell Lysis and Click Chemistry:
-
Harvest and lyse the cells.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin tag to the bio-orthogonal probe-labeled proteins.
-
-
Enrichment and Mass Spectrometry:
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
Digest the enriched proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in both the competed and control samples.
-
Proteins that show a significant reduction in abundance in the this compound-treated sample are considered potential targets.
-
Part 2: Validating Putative Targets
Chemoproteomics provides a list of candidate targets. The next critical phase is to validate these interactions through orthogonal biochemical and cell-based assays. For the purpose of this guide, let's hypothesize that our chemoproteomics screen identified the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel as a primary target of this compound. TRPA1 is a known sensor of electrophilic compounds, including other ITCs like allyl isothiocyanate (AITC).[6]
Caption: Hypothesized signaling pathway of TRPA1 activation by this compound.
Experimental Protocol: In Vitro TRPA1 Activity Assay
This assay will determine if this compound can directly modulate the activity of the TRPA1 channel.
Rationale: A direct, in vitro functional assay is essential to confirm that the putative target identified in a cellular context is indeed a direct binding partner and to quantify the potency of this interaction.
Methodology:
-
Cell Line: Use a cell line stably overexpressing human TRPA1 (e.g., HEK293T-hTRPA1).
-
Calcium Imaging:
-
Plate the cells in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Establish a baseline fluorescence reading.
-
Add increasing concentrations of this compound and monitor the change in intracellular calcium concentration using a fluorescence plate reader.
-
As a positive control, use a known TRPA1 agonist like AITC.[7]
-
-
Data Analysis:
-
Calculate the half-maximal effective concentration (EC50) for TRPA1 activation by this compound.
-
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Rationale: This assay provides direct evidence of target engagement in a physiological context, complementing the in vitro activity data.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of soluble TRPA1 at each temperature by Western blotting.
-
Data Analysis: Plot the amount of soluble TRPA1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Part 3: Comparative Analysis with Alternative Probes
To truly understand the utility of this compound, its specificity and potency must be benchmarked against other well-characterized chemical probes. For our hypothetical TRPA1 target, we will compare it to another ITC (AITC) and a non-covalent TRPA1 antagonist. We will also include a well-characterized probe for the related TRPV1 channel to assess selectivity.
| Chemical Probe | Primary Target(s) | Mechanism of Action | Potency (EC50/IC50) | Key Off-Targets | Reference |
| This compound | To be determined | Covalent (presumed) | To be determined | To be determined | N/A |
| Allyl isothiocyanate (AITC) | TRPA1 | Covalent Agonist | ~2.7 µM | Other cysteine-containing proteins | [6] |
| A-967079 | TRPA1 | Non-covalent Antagonist | 67 nM (human) | High selectivity over other TRP channels | [8] |
| Capsaicin | TRPV1 | Non-covalent Agonist | ~100-700 nM | Minor off-targets at high concentrations | [9][10] |
| Capsazepine | TRPV1 | Non-covalent Antagonist | ~500 nM | Can affect other TRP channels at higher concentrations | [10][11] |
Experimental Protocol: Selectivity Counter-Screening
This involves testing this compound against a panel of related proteins to assess its selectivity.
Rationale: A good chemical probe should exhibit significant selectivity for its primary target over other closely related proteins to minimize confounding off-target effects.
Methodology:
-
Assay Panel: Perform functional assays (e.g., calcium imaging) for other TRP channels, such as TRPV1, TRPV4, and TRPM8, in cell lines overexpressing these channels.
-
Testing: Test this compound at a range of concentrations in each assay.
-
Data Analysis: Compare the potency of this compound on TRPA1 with its activity on other TRP channels. A selectivity of at least 30-fold is generally considered a benchmark for a useful chemical probe.
Conclusion: A Rigorous Path to a Validated Chemical Probe
The journey to validating a chemical probe is a meticulous one, requiring a multi-pronged experimental approach. For a novel or understudied compound like this compound, this process is not just about confirming a hypothesis but about building a solid foundation of evidence for its use in the broader research community. By employing unbiased proteomics to identify potential targets, validating these interactions with orthogonal biochemical and cellular assays, and rigorously comparing its performance against established probes, we can confidently define its specificity and utility.
This guide provides a roadmap for such an endeavor. The insights gained from these experiments will not only illuminate the specific biological activities of this compound but also contribute to the development of more precise and reliable tools for dissecting the complexities of cellular signaling.
References
- 1. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [nanion.de]
- 7. Allyl isothiocyanate, an activator of TRPA1, increases gastric mucosal blood flow through calcitonin gene-related peptide and adrenomedullin in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 11. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Isothiocyanate Selection on the Stability of Resulting Thioureas: A Comparative Guide for Drug Development Professionals
Introduction
Thiourea derivatives are a cornerstone in medicinal chemistry, valued for their wide range of biological activities and their utility as versatile synthetic intermediates.[1][2] The ubiquitous method for their synthesis involves the reaction of an amine with an isothiocyanate, a process lauded for its efficiency and broad substrate scope.[3] However, the final stability of the thiourea product—a critical parameter for drug viability, shelf-life, and formulation development—is intrinsically linked to the chemical nature of the isothiocyanate precursor.
This guide provides an in-depth comparison of the stability of thioureas derived from different isothiocyanates. We will explore the underlying chemical principles that govern their degradation and present a comprehensive, field-proven experimental protocol for conducting a comparative stability analysis using forced degradation studies. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in scaffold selection and lead optimization.
I. The Chemical Underpinnings of Thiourea Stability
The stability of a thiourea molecule is primarily dictated by the electron density around the thiocarbonyl (C=S) group and the acidity of the adjacent N-H protons. The substituents inherited from the isothiocyanate precursor exert profound electronic and steric effects that modulate these properties. Thiourea degradation typically proceeds through hydrolysis or oxidation.[4][5]
-
Hydrolytic Degradation: Under aqueous acidic or basic conditions, the thiocarbonyl carbon is susceptible to nucleophilic attack by water or hydroxide ions. The general mechanism involves the formation of a tetrahedral intermediate, which can then collapse to yield an amine and carbonyl sulfide (which is further hydrolyzed to H₂S and CO₂). Alkaline conditions, in particular, can facilitate the desulfuration of thiourea.[4]
-
Oxidative Degradation: The sulfur atom in the thiourea moiety is readily oxidized.[5] Common oxidants can convert thioureas into various products, including the corresponding urea (desulfurization), or formamidine disulfides. In some cases, oxidation can lead to the formation of sulfinic or sulfonic acids.[5]
The structure of the isothiocyanate used in the synthesis directly influences the susceptibility of the resulting thiourea to these degradation pathways. This relationship is visualized in the diagram below.
Caption: Logical relationship between isothiocyanate structure and thiourea stability.
The Decisive Role of Substituents
We can categorize isothiocyanates based on the electronic properties of their substituents, which provides a predictive framework for the stability of the corresponding thioureas.
-
Aromatic Isothiocyanates with Electron-Withdrawing Groups (EWGs):
-
Examples: 4-Nitrophenyl isothiocyanate, 4-Chlorophenyl isothiocyanate.
-
Effect: EWGs pull electron density away from the thiourea core. This makes the thiocarbonyl carbon more electrophilic and highly susceptible to nucleophilic attack, particularly during hydrolysis. Furthermore, EWGs increase the acidity of the N-H protons, which can alter reactivity and intermolecular interactions.[6]
-
Predicted Stability: Lower . Thioureas derived from these precursors are expected to be the least stable, especially under hydrolytic stress.
-
-
Aromatic Isothiocyanates with Electron-Donating Groups (EDGs):
-
Examples: 4-Methoxyphenyl isothiocyanate, 4-Methylphenyl isothiocyanate.
-
Effect: EDGs push electron density into the thiourea core. This reduces the electrophilicity of the thiocarbonyl carbon, making it more resilient to nucleophilic attack.
-
Predicted Stability: Higher . These thioureas are anticipated to be more stable than their EWG-substituted counterparts.
-
-
Aliphatic Isothiocyanates:
-
Examples: Ethyl isothiocyanate, Cyclohexyl isothiocyanate.
-
Effect: Alkyl groups are weakly electron-donating and provide a baseline level of stability. They lack the extensive electron delocalization of aromatic systems.
-
Predicted Stability: Moderate to High . Generally expected to be robust, often more stable than aromatic thioureas bearing strong EWGs.
-
II. Experimental Design: A Forced Degradation Protocol for Comparative Stability
To empirically validate these principles, a well-designed forced degradation study is essential.[7] This involves subjecting the compounds to stress conditions more severe than those encountered during routine storage to accelerate degradation.[8] The goal is to achieve a target degradation of 5-20%, which is sufficient to reveal potential liabilities without completely destroying the parent molecule.[9]
The following protocol outlines a comprehensive workflow for comparing the stability of four model thiourea compounds, each synthesized from a different isothiocyanate precursor.
Caption: Experimental workflow for the comparative stability study.
Step-by-Step Methodology
1. Materials and Compounds:
-
Test Compounds:
-
TU-NO₂: N-(4-nitrophenyl)-N'-(phenyl)thiourea
-
TU-Cl: N-(4-chlorophenyl)-N'-(phenyl)thiourea
-
TU-Me: N-(4-methylphenyl)-N'-(phenyl)thiourea
-
TU-OMe: N-(4-methoxyphenyl)-N'-(phenyl)thiourea
-
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂).
-
Equipment: Calibrated HPLC system with UV or PDA detector, analytical balance, volumetric flasks, pH meter, heating block or water bath.
2. Preparation of Stock Solutions:
-
Accurately weigh and dissolve each thiourea compound in acetonitrile to prepare individual stock solutions at a concentration of 1.0 mg/mL.
3. Application of Stress Conditions:
-
For each compound, set up the following stress conditions in clearly labeled vials:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal (Control): Mix 1 mL of stock solution with 1 mL of HPLC grade water.
-
-
Incubate the acid, base, and thermal samples at 60°C. Keep the oxidation sample at room temperature.
-
Prepare an unstressed control (t=0) for each compound by diluting 1 mL of stock with 1 mL of water.
4. Sampling and Quenching:
-
At specified time points (e.g., 2, 8, and 24 hours), withdraw an aliquot from each stress condition.
-
Immediately neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
5. Stability-Indicating HPLC Method:
-
A robust stability-indicating method is one that can separate the intact parent drug from all potential degradation products.[3]
-
Chromatographic Conditions:
-
HPLC System: Agilent 1100 series or equivalent.[1]
-
Column: Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-3 min: 40% B
-
3-12 min: 40% to 90% B
-
12-15 min: 90% B
-
15-18 min: 90% to 40% B
-
18-20 min: 40% B[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm (or optimized wavelength for the series).
-
Injection Volume: 10 µL.
-
6. Data Analysis:
-
Calculate the percentage of the parent thiourea remaining at each time point relative to the unstressed (t=0) sample.
-
The calculation is: % Remaining = (Peak Area of Stressed Sample / Peak Area of t=0 Sample) * 100.
-
Plot the % remaining against time for each compound under each stress condition to visualize the degradation kinetics.
III. Anticipated Results and Data Interpretation
Based on established chemical principles, the forced degradation study is expected to yield data that allows for a clear stability ranking of the thiourea derivatives. The results can be effectively summarized in a comparative table.
Table 1: Hypothetical Forced Degradation Data (% Parent Compound Remaining after 24 hours)
| Compound ID | Isothiocyanate Precursor | Substituent Type | Acidic (0.1M HCl) | Basic (0.1M NaOH) | Oxidative (3% H₂O₂) |
| TU-NO₂ | 4-Nitrophenyl isothiocyanate | Strong EWG | 75.2% | 68.5% | 85.1% |
| TU-Cl | 4-Chlorophenyl isothiocyanate | Weak EWG | 88.6% | 84.3% | 90.4% |
| TU-Me | 4-Methylphenyl isothiocyanate | Weak EDG | 96.5% | 94.1% | 95.8% |
| TU-OMe | 4-Methoxyphenyl isothiocyanate | Strong EDG | 98.1% | 96.9% | 97.2% |
Interpretation of Expected Results:
-
Stability Ranking: The anticipated stability ranking, from most stable to least stable, is: TU-OMe > TU-Me > TU-Cl > TU-NO₂ .
-
Impact of Stressor: Basic hydrolysis is often the harshest condition for thioureas, leading to the most significant degradation, particularly for compounds with electron-withdrawing groups.[4]
-
Mechanism Insight: The appearance of new peaks in the chromatogram for the stressed samples indicates the formation of degradation products. A well-developed HPLC method will ensure these peaks are resolved from the parent peak, confirming the method is "stability-indicating".[10]
IV. Conclusion for the Practicing Scientist
The choice of isothiocyanate is a critical, early-stage decision in the design of novel thiourea-containing molecules that has lasting implications for the compound's developability. As demonstrated, substituents on the isothiocyanate precursor directly modulate the chemical stability of the final thiourea product.
-
For Enhanced Stability: Researchers should prioritize isothiocyanates bearing electron-donating groups (e.g., methoxy, alkyl) or aliphatic isothiocyanates when intrinsic stability is a primary concern.
-
For Increased Reactivity (or Potential Liability): Isothiocyanates with strong electron-withdrawing groups (e.g., nitro, cyano) will yield thioureas that are more susceptible to degradation, particularly through hydrolysis. While this may be a liability for drug stability, this enhanced reactivity could be strategically harnessed in applications like covalent binders or probes.
By employing systematic forced degradation studies as outlined in this guide, drug development teams can generate robust, comparative data to guide scaffold selection, predict potential stability issues, and ultimately accelerate the journey from discovery to a viable clinical candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicaljournal.in [chemicaljournal.in]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Evaluation of 4-Ethoxyphenyl Isothiocyanate in Cell-Based Assays
For researchers, scientists, and professionals in drug development, the rigorous evaluation of novel compounds is the cornerstone of innovation. This guide provides an in-depth technical comparison of 4-Ethoxyphenyl isothiocyanate's performance in various critical cell-based assays. We will explore its cytotoxic, pro-apoptotic, and anti-inflammatory potential, benchmarking it against other well-characterized isothiocyanates. This document is designed to not only present data but also to elucidate the scientific rationale behind the experimental choices, ensuring a thorough understanding of the compound's cellular effects.
Introduction to this compound and the Isothiocyanate Family
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found abundantly in cruciferous vegetables like broccoli, cabbage, and watercress.[1] They are renowned for their potential health benefits, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] These biological activities stem from their highly reactive isothiocyanate group (-N=C=S), which can interact with various cellular targets.[2]
This compound is a synthetic isothiocyanate that shares the core functional group of its natural counterparts. Its chemical structure, featuring an ethoxy group on the phenyl ring, may influence its lipophilicity and, consequently, its cellular uptake and biological activity. Understanding the efficacy of this specific analogue in comparison to widely studied ITCs like sulforaphane and benzyl isothiocyanate is crucial for its potential development as a therapeutic agent.
Section 1: Evaluation of Cytotoxic Activity
A fundamental first step in characterizing a potential therapeutic agent is to determine its cytotoxic effects on cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process by 50%.[3]
Experimental Rationale
The MTT and XTT assays are colorimetric assays widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is directly proportional to the number of living cells. By treating cancer cell lines with increasing concentrations of this compound and comparing its effects to other ITCs, we can establish a preliminary understanding of its potency and therapeutic window.
Comparative Cytotoxicity Data
| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |
| Sulforaphane | MDA-MB-231 (Breast) | 10.56 | [6] |
| Sulforaphane | MCF-7 (Breast) | 27.9 | [1] |
| Benzyl Isothiocyanate | MCF-7 (Breast) | 23.4 | [7][8] |
| Benzyl Isothiocyanate | AGS (Gastric) | ~10 (24h), ~5 (48h) | [9] |
| Phenethyl Isothiocyanate | Jurkat (T-lymphoma) | 9 - 18 | [10] |
This table summarizes the cytotoxic potential of common isothiocyanates. The absence of data for this compound highlights a key area for future investigation.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator ITCs in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Section 2: Assessment of Apoptosis Induction
Beyond general cytotoxicity, it is critical to understand the mechanism of cell death induced by a compound. Apoptosis, or programmed cell death, is a desirable outcome for an anti-cancer agent as it is a controlled process that avoids the inflammatory response associated with necrosis.
Experimental Rationale
Annexin V staining and caspase activity assays are standard methods to detect apoptosis.[11][12] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11] Caspases are a family of proteases that are activated in a cascade during apoptosis, and their activity can be measured using specific substrates that release a fluorescent or luminescent signal upon cleavage.
Visualizing the Apoptotic Pathway
Caption: Intrinsic pathway of apoptosis induction by isothiocyanates.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Gently harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Section 3: Evaluation of Anti-Inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer.[13] Isothiocyanates have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators.[14]
Experimental Rationale
Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are a common in vitro model to study inflammation. Upon stimulation, these cells produce high levels of nitric oxide (NO), prostaglandins (e.g., PGE2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The Griess assay for nitrite (a stable product of NO), and ELISAs for PGE2 and cytokines are robust methods to quantify the anti-inflammatory effects of test compounds.[15][16]
Visualizing the Anti-Inflammatory Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Conclusion and Future Directions
This guide provides a framework for the comprehensive evaluation of this compound in key cell-based assays. While direct experimental data for this specific compound is currently limited, the provided protocols and comparative data for other isothiocyanates offer a solid foundation for its investigation. The structure-activity relationships within the isothiocyanate family suggest that this compound likely possesses significant cytotoxic, pro-apoptotic, and anti-inflammatory properties.
Future research should focus on generating robust, quantitative data for this compound in the assays described herein. This will enable a direct comparison with established isothiocyanates and provide a clearer picture of its therapeutic potential. Further investigation into its effects on other signaling pathways, such as the MAPK and Nrf2 pathways, will also be crucial for a complete understanding of its mechanism of action.
References
- 1. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 2. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 3. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism and the modulation of xenobiotic-metabolizing enzymes in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Induction of apoptosis by phenethyl isothiocyanate in cells overexpressing Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative effectiveness of 4 natural and chemical activators of Nrf2 on inflammation, oxidative stress, macrophage polarization, and bactericidal activity in an in vitro macrophage infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. nbinno.com [nbinno.com]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against 4-Ethoxyphenyl Isothiocyanate-Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
In the realm of immunology and proteomics, the generation of specific antibodies is paramount. Small molecules, or haptens, such as 4-Ethoxyphenyl isothiocyanate (Epitc), require conjugation to a larger carrier protein to elicit an immune response. While this process is effective in producing antibodies, it also introduces the significant challenge of cross-reactivity. This guide provides an in-depth technical analysis of the cross-reactivity of antibodies raised against Epitc-labeled proteins, offering a comparative perspective against other labeling reagents and detailing the experimental methodologies required for rigorous validation.
The Immunochemical Landscape of Haptenation
Small molecules like Epitc are not inherently immunogenic.[1] To generate an antibody response, they must be covalently coupled to a larger, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1] This process, known as haptenation, creates a conjugate that the immune system can recognize, leading to the production of antibodies.
The isothiocyanate group (-N=C=S) of Epitc reacts readily with primary amine groups on the carrier protein, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable thiourea linkage.[2][3] This robust covalent bond ensures the hapten is effectively presented to the immune system.
However, the resulting polyclonal antibody population is not solely directed against the Epitc hapten. A significant portion of the immune response can be directed towards:
-
The Carrier Protein: Antibodies will be generated against various epitopes on the carrier protein itself.
-
The Linker Region: The newly formed thiourea bond and adjacent amino acid residues can create a unique conformational epitope, or "neoepitope," that elicits a strong antibody response.[1]
-
The Hapten-Carrier Complex: The overall three-dimensional structure of the hapten conjugated to the protein can also be recognized as a distinct epitope.
This multifaceted immune response underscores the critical need for thorough characterization of antibody specificity and cross-reactivity.
Visualizing the Path to Antibody Production
Caption: Workflow for generating and characterizing anti-Epitc antibodies.
Understanding and Predicting Cross-Reactivity
Antibody cross-reactivity occurs when an antibody raised against one antigen binds to a different, structurally similar antigen.[4][5] For anti-Epitc antibodies, potential cross-reactants include molecules that share structural motifs with the ethoxyphenyl group.
Structural Analogs for Cross-Reactivity Assessment
A critical aspect of validating anti-Epitc antibodies is to test their reactivity against a panel of structurally related compounds. This allows for a comprehensive understanding of their specificity.
| Compound | Structure | Rationale for Comparison |
| This compound (Epitc) | Ethoxy group at the para position | The target hapten. |
| 4-Methoxyphenyl isothiocyanate | Methoxy group at the para position | High structural similarity, differing only by a methylene group in the alkoxy chain.[6] |
| Phenyl isothiocyanate (PITC) | Unsubstituted phenyl ring | Represents the core phenyl isothiocyanate structure without the alkoxy group.[7][8] |
| 4-Nitrophenyl isothiocyanate | Nitro group at the para position | Introduces a different electron-withdrawing group to assess the influence of the para-substituent's electronic properties. |
| Fluorescein isothiocyanate (FITC) | A larger, fluorescent molecule with an isothiocyanate group | A commonly used labeling reagent; tests for reactivity against the isothiocyanate linker in a different molecular context.[9][10] |
Experimental Protocols for Assessing Cross-Reactivity
Rigorous experimental validation is essential to determine the specificity and cross-reactivity of anti-Epitc antibodies. The following are detailed protocols for key immunoassays.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is the gold standard for quantifying the specificity and cross-reactivity of anti-hapten antibodies.[11][12][13][14][15]
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Protocol:
-
Plate Coating:
-
Coat a 96-well microtiter plate with 100 µL/well of Epitc-BSA conjugate (1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).[13]
-
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with PBST.[13]
-
-
Competition:
-
In a separate plate or tubes, prepare serial dilutions of the competitor compounds (Epitc, 4-Methoxyphenyl isothiocyanate, PITC, etc.).
-
Add a constant, predetermined concentration of the anti-Epitc antibody to each competitor dilution.
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.[14]
-
-
Detection:
-
Wash the plate four times with PBST.
-
Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL/well of TMB substrate and incubate in the dark until color develops.
-
Stop the reaction with 50 µL of 2N H₂SO₄.
-
Read the absorbance at 450 nm.[16]
-
Data Analysis: The signal intensity will be inversely proportional to the amount of free hapten in the solution that competes with the coated antigen for antibody binding. The 50% inhibitory concentration (IC50) is calculated for each competitor, and the percent cross-reactivity is determined using the formula:
% Cross-Reactivity = (IC50 of Epitc / IC50 of Competitor) x 100
Western Blotting
Western blotting can be used to assess the binding of anti-Epitc antibodies to a range of proteins that have been labeled with Epitc or other isothiocyanates.[17][18][19][20]
Protocol:
-
Sample Preparation:
-
Label various proteins (e.g., BSA, ovalbumin, and a cell lysate) with Epitc, 4-Methoxyphenyl isothiocyanate, and PITC.
-
Quantify the protein concentration of each labeled sample.
-
Mix the labeled proteins with SDS-PAGE sample buffer and heat at 95°C for 5 minutes.[20]
-
-
Gel Electrophoresis:
-
Load 20-30 µg of each protein sample per well onto an SDS-PAGE gel.
-
Run the gel until adequate separation of protein bands is achieved.[18]
-
-
Protein Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Epitc antibody (at an optimized dilution) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.[20]
-
-
Detection:
Immunohistochemistry (IHC)
IHC is crucial for evaluating the staining pattern of anti-Epitc antibodies in a tissue context and identifying potential off-target binding.[21][22][23]
Protocol:
-
Tissue Preparation:
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with a serum-based blocking solution.
-
Incubate with the primary anti-Epitc antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.
-
Wash with PBS.
-
-
Visualization:
-
Develop the signal with a chromogenic substrate such as DAB.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Comparative Performance Data (Illustrative)
The following table presents a hypothetical but scientifically plausible comparison of the cross-reactivity of a polyclonal anti-Epitc antibody. This data is based on the principles of antibody-hapten interactions and the structural similarities of the tested compounds.
| Competitor Hapten | IC50 (nM) | % Cross-Reactivity | Interpretation |
| This compound (Epitc) | 10 | 100% | High affinity for the target hapten. |
| 4-Methoxyphenyl isothiocyanate | 50 | 20% | Significant cross-reactivity due to high structural similarity. |
| Phenyl isothiocyanate (PITC) | 500 | 2% | Low cross-reactivity, indicating the importance of the para-substituent for antibody recognition. |
| 4-Nitrophenyl isothiocyanate | >10,000 | <0.1% | Negligible cross-reactivity, suggesting the electronic and steric properties of the ethoxy group are critical for binding. |
| Fluorescein isothiocyanate (FITC) | >10,000 | <0.1% | No significant recognition of the isothiocyanate linker in a different molecular context. |
Conclusion and Recommendations
Antibodies raised against this compound-labeled proteins are powerful tools, but their utility is contingent upon a thorough understanding of their specificity and cross-reactivity. The ethoxy group on the phenyl ring is a key determinant of the antibody binding epitope.
Key Takeaways:
-
High Specificity is Achievable: While cross-reactivity with closely related structures like 4-methoxyphenyl isothiocyanate can be expected, high specificity against dissimilar haptens is likely.
-
Rigorous Validation is Non-Negotiable: A combination of competitive ELISA, Western blotting, and immunohistochemistry is essential to fully characterize the performance of anti-Epitc antibodies.
-
Careful Experimental Design is Crucial: When using anti-Epitc antibodies, it is important to consider the potential for cross-reactivity with structurally similar molecules that may be present in the experimental system.
By following the detailed protocols and comparative framework outlined in this guide, researchers can confidently assess the cross-reactivity of their anti-Epitc antibodies and ensure the generation of reliable and reproducible data.
References
- 1. Enzyme-linked immunosorbent assay (ELISA) for detection of antibodies to protein-reactive drugs and metabolites: criteria for identification of antibody activity. Detection and hapten specificity of anti-DNP, anti-captopril and anti-sulphanilamidobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Reactivity of Isothiocyanates--Implications for Skin Allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. bosterbio.com [bosterbio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FITC (Fluorescein isothiocyanate) Monoclonal Antibody (F4/1), FITC (X1542M) [thermofisher.com]
- 10. The importance of characterization of FITC-labeled antibodies used in tissue cross-reactivity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 12. protocolsandsolutions.com [protocolsandsolutions.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. youtube.com [youtube.com]
- 19. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
- 20. ptglab.com [ptglab.com]
- 21. abcepta.com [abcepta.com]
- 22. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 23. Immunohistochemistry Protocol [geneticistusa.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethoxyphenyl Isothiocyanate
Welcome to a comprehensive guide on the safe and compliant disposal of 4-ethoxyphenyl isothiocyanate (CAS No. 3460-49-9). As professionals in research and drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. This document provides essential, field-proven guidance that moves beyond mere compliance, embedding safety and efficiency into your laboratory's workflow. The protocols herein are designed to be self-validating, ensuring that every step, from waste generation to final disposal, is handled with the precision and expertise your work demands.
Foundational Knowledge: Hazard Profile of this compound
Understanding the "why" behind a disposal protocol begins with a thorough understanding of the chemical's inherent risks. This compound is a hazardous compound that requires careful handling. Its primary dangers stem from its reactivity and toxicity. The isothiocyanate functional group (-N=C=S) is highly electrophilic and can react with a wide range of nucleophiles, including water, alcohols, and amines.[1][2] This reactivity is the basis for its utility in synthesis but also a key consideration in its disposal.
The compound is classified as dangerous, with multiple hazard statements indicating its potential to cause significant harm upon exposure.[3][4] Ingestion, skin contact, or inhalation can be harmful, and it is known to cause severe skin burns and eye damage.[3][4][5] Furthermore, it is a sensitizer, meaning repeated exposure can lead to allergic reactions of the skin or respiratory system.[4][6]
Table 1: GHS Hazard Profile for this compound
| Hazard Class & Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[3] | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[3][4] | GHS05 (Corrosion) |
| Skin Sensitization | H317: May cause an allergic skin reaction.[4][6] | GHS07 (Exclamation Mark) |
| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][6] | GHS08 (Health Hazard) |
| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects.[4] | GHS09 (Environment) |
This hazard profile dictates that this compound must be managed as a regulated hazardous waste.[7][8] Direct disposal down the drain or in regular trash is strictly prohibited and poses a significant risk to personnel and the environment.
Pre-Disposal Safety: Required Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensuring adequate personal protection is paramount. The corrosive and sensitizing nature of this chemical necessitates a robust PPE protocol.
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection : Use chemical safety goggles and a face shield to protect against splashes.[6][9]
-
Skin and Body Protection : A lab coat is mandatory. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[9]
-
Respiratory Protection : All handling of waste should be performed in a certified chemical fume hood to avoid inhalation of vapors.[9][10] If a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[9]
The Core Protocol: Waste Segregation, Collection, and Storage
The universally accepted and safest method for disposing of this compound is through a licensed hazardous waste management company. The following step-by-step process ensures compliance and safety within your facility.
Step 1: Designate a Hazardous Waste Container Select a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap is recommended. The container must be clean, dry, and in good condition.[11] Given the compound's moisture sensitivity, ensuring the container is dry is critical to prevent unwanted reactions.[5][10][12]
Step 2: Segregate the Waste Stream Do not mix this compound waste with other waste streams. It is incompatible with acids, strong bases, strong oxidizing agents, alcohols, and amines.[5][10] Mixing with incompatible materials can lead to violent reactions, heat generation, or the release of toxic gases.
Step 3: Collect and Label the Waste
-
Solid Waste : Collect unadulterated this compound or contaminated items (e.g., weighing paper, gloves, paper towels) and place them directly into the designated waste container.
-
Liquid Waste : If the compound is in a solution, collect it in the designated liquid waste container.
-
Labeling : Immediately label the container with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "3460-49-9," and an indication of the hazards (e.g., "Corrosive," "Toxic"). The date of accumulation should also be clearly marked.
Step 4: Store the Waste Container Securely Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.
-
The container must be kept closed at all times except when adding waste.[11]
-
Store it in a well-ventilated area, away from heat or ignition sources.
-
Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to contain any potential leaks.
Step 5: Arrange for Disposal Once the container is full, or before the regulatory accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to schedule a pickup.[11]
Managing Contaminated Materials and Empty Containers
-
Contaminated Labware : Disposable items like pipette tips, gloves, and wipes that are contaminated must be placed in the solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing three times with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.
-
Empty Containers : An "empty" container that held this compound is not truly empty and must be managed as hazardous waste. It should be securely capped and disposed of through your hazardous waste program. Do not attempt to wash and reuse these containers.
Emergency Protocol: Managing Spills
In the event of a small spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and restrict access.
-
Don PPE : Wear the full PPE ensemble described in Section 2.
-
Contain the Spill : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste : Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate the Area : Clean the spill area with a suitable solvent and paper towels. All cleaning materials must be disposed of as hazardous waste.
-
Report : Report the incident to your EHS office, as per your institution's policy.
The Disposal Decision Workflow
The following diagram outlines the logical flow for the proper management and disposal of this compound waste, ensuring a compliant and safe process from generation to final removal.
Caption: Decision workflow for this compound waste management.
Advanced Topic: Chemical Neutralization
While collection by a licensed professional is the standard and recommended procedure, it is scientifically possible to neutralize isothiocyanates. This process involves reacting the electrophilic carbon of the isothiocyanate group with a nucleophile to form a more stable, less hazardous compound. For example, reaction with an excess of a primary or secondary amine will yield a thiourea derivative.
This approach is NOT recommended for routine laboratory disposal for the following reasons:
-
Risk of Exothermic Reaction : The reaction can generate heat, especially if not properly controlled.
-
Hazardous Byproducts : The reaction may produce unknown or hazardous byproducts.
-
Regulatory Compliance : In-lab treatment of hazardous waste is a regulated activity that often requires specific permits and detailed protocols under the Resource Conservation and Recovery Act (RCRA) or equivalent local regulations.[13]
Chemical neutralization should only be considered in industrial or large-scale settings after a thorough process hazard analysis has been conducted and a specific, validated, and approved written procedure is in place.
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted in a manner that protects you, your colleagues, and the environment, upholding the highest standards of scientific responsibility.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 3460-49-9 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Methoxyphenyl isothiocyanate 98 2284-20-0 [sigmaaldrich.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Hazardous Waste [mde.maryland.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. epa.gov [epa.gov]
A Guide to the Safe Handling of 4-Ethoxyphenyl Isothiocyanate: Essential Personal Protective Equipment and Operational Protocols
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. 4-Ethoxyphenyl isothiocyanate is a valuable reagent in organic synthesis, but its handling demands a thorough understanding of its hazardous properties and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure its safe and effective use in the laboratory. Our goal is to provide value beyond the product itself, building deep trust by being your preferred source for laboratory safety and chemical handling information.
Understanding the Hazard: Why Specific PPE is Crucial
This compound (CAS No. 3460-49-9) is a compound that requires careful handling due to its significant health hazards. It is classified as toxic if inhaled, harmful if swallowed, and harmful in contact with skin.[1] Crucially, it is corrosive and can cause severe skin burns and serious eye damage.[1][2] The isothiocyanate functional group (-N=C=S) is highly reactive, contributing to its toxicity and making the selection of appropriate Personal Protective Equipment (PPE) a critical first line of defense.
The primary routes of exposure are inhalation, skin contact, and eye contact. Inhalation can lead to respiratory irritation, while skin contact can result in severe burns.[3][4] Ocular exposure can cause serious, irreversible damage.[2] Therefore, a comprehensive PPE strategy is not merely a recommendation but a mandatory safety requirement to prevent injury.
Personal Protective Equipment (PPE): Your Shield Against Exposure
The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Isothiocyanates can penetrate standard latex gloves. Nitrile or neoprene gloves offer better protection against this class of chemicals. Always double-glove when handling neat or concentrated solutions. Ensure to check the manufacturer's glove compatibility data. |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face from splashes of this corrosive material.[5][6][7] |
| Body | Flame-resistant lab coat | A lab coat made of a flame-resistant material will protect against splashes and spills. Ensure the lab coat is fully buttoned. |
| Respiratory | Use in a certified chemical fume hood | All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[5] For situations where a fume hood is not available or during large-scale operations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8] |
Operational Protocols: Step-by-Step Guidance for Safe Handling
Adherence to standardized operational procedures is critical for minimizing the risk of exposure and ensuring experimental reproducibility.
Preparation and Weighing
-
Work Area Preparation : Before handling, ensure the chemical fume hood is clean and uncluttered. Have all necessary equipment, including spill cleanup materials, readily available.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.
-
Weighing : If weighing the solid, perform this task within the fume hood. Use a tared, sealed container to minimize the risk of generating dust or airborne particles.
Dissolution and Reaction Setup
-
Solvent Addition : Add solvents to the reaction vessel containing this compound slowly and carefully within the fume hood.
-
Temperature Control : Be aware of any potential exothermic reactions. Use an ice bath for cooling if necessary.
-
Closed System : Whenever possible, maintain a closed system to prevent the release of vapors.
The following diagram illustrates the logical workflow for safely setting up a reaction involving this compound.
Caption: Experimental workflow for handling this compound.
Emergency Procedures: Immediate Actions in Case of Exposure
In the event of an accidental exposure, immediate and appropriate action is crucial to minimize harm.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7][9] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[2] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[2][7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Management and Disposal Plan
A proactive plan for managing spills and disposing of waste is a critical component of laboratory safety.
Spill Cleanup
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain : For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[5] Do not use combustible materials like paper towels.
-
Neutralize : For larger spills, consult your institution's safety guidelines for appropriate neutralization procedures.
-
Collect and Dispose : Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Waste Disposal
All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous waste.[6] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
The decision-making process for handling a chemical spill is outlined in the diagram below.
Caption: Decision tree for chemical spill response.
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, ensuring both personal well-being and the integrity of their scientific endeavors.
References
- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. nj.gov [nj.gov]
- 4. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.ie [fishersci.ie]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. foodb.ca [foodb.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
